molecular formula C18H10 B049607 Benzo[ghi]fluoranthene CAS No. 203-12-3

Benzo[ghi]fluoranthene

Numéro de catalogue: B049607
Numéro CAS: 203-12-3
Poids moléculaire: 226.3 g/mol
Clé InChI: YEIHPPOCKIHUQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Benzo[ghi]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in several advanced research fields. As a non-alternant PAH with a unique curved molecular geometry, it serves as a critical standard in environmental analysis for monitoring and quantifying PAH contamination in soil, water, and air samples, often via GC-MS or HPLC. Its robust, conjugated pi-electron system makes it a valuable building block in materials science for the development of organic semiconductors, carbon-based nanomaterials, and optoelectronic devices. In photochemistry, this compound acts as a model compound for studying energy transfer mechanisms, excimer formation, and photophysical properties inherent to complex PAH structures. Furthermore, its mechanism of action in toxicological studies is linked to its potential as a procarcinogen, requiring metabolic activation by cytochrome P450 enzymes to form reactive diol-epoxide intermediates that can bind to DNA, making it a subject of ongoing research into mutagenesis and carcinogenesis. This compound is an essential molecular probe for understanding the behavior, fate, and effects of persistent organic pollutants and for pioneering new functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

pentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10/c1-3-11-7-9-13-10-8-12-4-2-6-15-14(5-1)16(11)18(13)17(12)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIHPPOCKIHUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C3=C(C=C2)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10
Record name BENZO(g,h,i)FLUORANTHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0527
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075455
Record name Benzo[ghi]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow, odorless solid with greenish-yellow fluorescence; Solutions exhibit blue fluorescence; [CHEMINFO], YELLOW CRYSTALS.
Record name Benzo(ghi)fluoranthene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7822
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BENZO(g,h,i)FLUORANTHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0527
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Insoluble in water, Solubility in water: none
Record name Benzo(ghi)fluoranthene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZO(g,h,i)FLUORANTHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0527
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.36 g/cu cm, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
Record name Benzo(ghi)fluoranthene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZO(g,h,i)FLUORANTHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0527
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

7.8 (Air = 1), Relative vapor density (air = 1): 7.8
Record name Benzo(ghi)fluoranthene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZO(g,h,i)FLUORANTHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0527
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure: <0.075 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:
Record name Benzo(ghi)fluoranthene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZO(g,h,i)FLUORANTHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0527
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Yellow crystals, Yellow needles with greenish-yellow fluorescence (recrystallzed from petroleum ether (a mixture of low-boiling hydrocarbons)); blue fluorescence in solution

CAS No.

203-12-3
Record name Benzo[ghi]fluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo(ghi)fluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo[ghi]fluoranthene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[ghi]fluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[ghi]fluoranthene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZO(GHI)FLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92XNX26268
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benzo(ghi)fluoranthene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZO(g,h,i)FLUORANTHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0527
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

149 °C, Fusion (melting point): 151.2 °C; Enthalpy of Fusion: 11.8 kJ/mol at 424 °C
Record name Benzo(ghi)fluoranthene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8433
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZO(g,h,i)FLUORANTHENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0527
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

What are the chemical and physical properties of Benzo[ghi]fluoranthene?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[ghi]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) consisting of five fused benzene rings. It is a non-alternant PAH, meaning it contains rings with an odd number of carbon atoms, which influences its electronic and spectroscopic properties.[1] As a product of incomplete combustion of organic materials, this compound is an environmental contaminant found in air, water, and soil.[1][2] Its toxicological profile, including its classification as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC) ("not classifiable as to its carcinogenicity to humans"), necessitates a thorough understanding of its chemical and physical properties for risk assessment and management.[2] This guide provides an in-depth overview of the chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and an examination of its metabolic pathway.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for predicting its environmental fate, transport, and biological activity.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₈H₁₀[1][2][3]
Molecular Weight 226.27 g/mol [2][3]
CAS Number 203-12-3[3]
Appearance Yellow, odorless solid with greenish-yellow fluorescence; Solutions exhibit blue fluorescence.[2]
Melting Point 149 °C[2][3]
Boiling Point 406 °C[3][4]
Density 1.36 g/cm³[2]
Vapor Pressure <0.075 mm Hg at 20 °C; 1.9 x 10⁻⁷ mm Hg at 25 °C (estimated)[2]
Water Solubility Insoluble[2]
LogP (Octanol-Water Partition Coefficient) 7.23[2]
Henry's Law Constant 1.3 x 10⁻⁶ atm·m³/mol (estimated)[2]
Table 2: Spectroscopic Properties of this compound
Spectroscopic DataValuesReference
UV-Vis Absorption Maxima (in cyclohexane) 215, 231, 244, 249, 259, 278, 289, 322, 329, 347 nm[2]
Fluorescence Excitation Peak 349 nm[5][6]
Fluorescence Emission Peak 450 nm[5]
¹³C NMR Spectra Data available in spectral databases.[2]
Mass Spectrometry (GC-MS) m/z Top Peak: 226[2]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound. The following are representative experimental protocols for key properties.

Determination of Melting Point

The melting point of this compound can be determined using the capillary melting point method with a Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).

  • Principle: A small, finely powdered sample of the compound is heated slowly in a sealed capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point.

  • Apparatus: Capillary tubes, thermometer or digital temperature probe, heating bath (Thiele tube with high-boiling mineral oil) or a digital melting point apparatus.

  • Procedure:

    • A small amount of dry, purified this compound is finely powdered.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the Thiele tube's oil bath.

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value for a hydrophobic compound like this compound is typically determined using the High-Performance Liquid Chromatography (HPLC) method as outlined in OECD Guideline 117.

  • Principle: The retention time of the substance on a reversed-phase HPLC column is measured. A calibration curve is generated using reference substances with known LogP values. The LogP of the test substance is then determined by its retention time relative to the standards.

  • Apparatus: HPLC system with a UV detector, a reversed-phase column (e.g., C18), and a suitable mobile phase (e.g., methanol/water or acetonitrile/water).

  • Procedure:

    • A series of standard solutions of compounds with known LogP values are prepared and injected into the HPLC system to determine their retention times.

    • A calibration curve is constructed by plotting the logarithm of the retention factor (k) against the known LogP values.

    • A solution of this compound of known concentration is prepared in the mobile phase.

    • The this compound solution is injected into the HPLC, and its retention time is recorded.

    • The retention factor for this compound is calculated, and its LogP value is determined from the calibration curve.

Spectroscopic Analysis
  • Principle: The amount of light absorbed by a sample is measured at different wavelengths. The absorption spectrum is characteristic of the molecule's electronic structure.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as cyclohexane. The concentration should be chosen to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1 AU).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Procedure:

    • The spectrophotometer is calibrated using a blank solution (pure solvent).

    • The sample cuvette containing the this compound solution is placed in the sample beam path.

    • The absorbance is scanned over the desired wavelength range (e.g., 200-400 nm).

    • The wavelengths of maximum absorbance (λmax) are recorded.

  • Principle: The sample is excited with a specific wavelength of light, and the emitted light (fluorescence) at a longer wavelength is measured.

  • Sample Preparation: A very dilute solution of this compound is prepared in a suitable solvent (e.g., cyclohexane) to avoid inner-filter effects.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • An excitation wavelength is selected (e.g., 349 nm).

    • The emission spectrum is scanned to find the wavelength of maximum emission.

    • Alternatively, an emission wavelength is fixed, and the excitation spectrum is scanned to determine the optimal excitation wavelength.

Metabolic Pathway

The metabolism of polycyclic aromatic hydrocarbons like this compound is a critical area of study due to its implications for toxicity and carcinogenicity. The primary pathway involves the aryl hydrocarbon receptor (AhR) and cytochrome P450 enzymes.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The metabolic activation of many PAHs is initiated by their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This leads to the induction of a battery of genes, including those encoding for cytochrome P450 enzymes.

ahr_pathway Bghi This compound AhR_complex AhR/Hsp90/XAP2 Complex Bghi->AhR_complex Binds CellMembrane Cytoplasm Cytoplasm AhR_ligand B[ghi]F-AhR Complex AhR_complex->AhR_ligand ARNT ARNT AhR_ligand->ARNT Translocation to Nucleus AhR_ARNT B[ghi]F-AhR-ARNT Complex AhR_ligand->AhR_ARNT Nucleus Nucleus ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to CYP1A1_gene CYP1A1/1B1 Gene XRE->CYP1A1_gene mRNA mRNA CYP1A1_gene->mRNA CYP1A1_protein CYP1A1/1B1 Enzymes mRNA->CYP1A1_protein metabolism_pathway Bghi This compound Epoxide B[ghi]F Epoxide Bghi->Epoxide CYP1A1/1B1 Diol B[ghi]F Dihydrodiol Epoxide->Diol Epoxide Hydrolase Detox Detoxification (Conjugation with Glutathione, etc.) Epoxide->Detox DiolEpoxide B[ghi]F Diol Epoxide (Reactive Metabolite) Diol->DiolEpoxide CYP1A1/1B1 Diol->Detox DNA_Adduct DNA Adducts DiolEpoxide->DNA_Adduct Binds to DNA

References

An In-Depth Technical Guide to the Synthesis and Formation Mechanisms of Benzo[ghi]fluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[ghi]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings. As a member of the PAH family, it is primarily formed during the incomplete combustion of organic materials.[1] This guide provides a comprehensive overview of the known synthetic routes and formation mechanisms of this compound, presenting key experimental data and pathways for researchers in organic synthesis, environmental science, and toxicology.

Spectroscopic and Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its identification and study.

PropertyValueReference
Molecular FormulaC₁₈H₁₀[2]
Molecular Weight226.27 g/mol [2]
Melting Point149 °C
Boiling Point406 °C
UV Absorption Maxima (in cyclohexane)215, 231, 244, 249, 259, 278, 289, 322, 329, 347 nm[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed assigned spectra are not readily available in all public databases, ¹³C NMR spectral data for this compound has been referenced.[2][3]

Mass Spectrometry (MS): The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z = 226), which is typical for rigid aromatic systems.[2][4]

Synthesis of this compound

The controlled laboratory synthesis of this compound is crucial for obtaining pure standards for toxicological studies and for the development of novel materials.

Synthesis from Fluorene-9-Carboxylic Acid

A known synthetic route to this compound starts from fluorene-9-carboxylic acid or its methyl ester.[5][6] Although the full detailed experimental protocol from the original literature is not widely accessible, the initial step involves the synthesis of the precursor, fluorene-9-carboxylic acid.

Experimental Protocol: Synthesis of 9-Fluorenecarboxylic Acid [5]

This procedure describes the synthesis of a key precursor to this compound.

  • Reactants:

    • Benzilic acid: 45.6 g (0.2 mole)

    • Anhydrous thiophene-free benzene: 700 ml

    • Anhydrous aluminum chloride: 80 g (0.6 mole)

    • Ice

    • Concentrated hydrochloric acid: 200 ml

    • 10% Sodium carbonate solution

    • Norit (activated carbon)

  • Procedure:

    • A mixture of benzilic acid in anhydrous benzene is cooled in an ice bath until a crystalline mass forms in a 2-L three-necked flask equipped with a reflux condenser and a stirrer.

    • Anhydrous aluminum chloride is added in one portion to the stirred mixture.

    • The mixture is heated to reflux and maintained at this temperature for 3 hours, during which hydrogen chloride gas evolves.

    • The solution is cooled and decomposed by the cautious addition of ice, followed by water and concentrated hydrochloric acid.

    • Benzene is removed by steam distillation.

    • The product is collected by filtration from the hot mixture.

    • The crude product is crushed and extracted with a boiling 10% sodium carbonate solution.

    • The basic filtrate is treated with Norit, heated to boiling, and filtered.

    • The cooled solution is acidified with cold concentrated hydrochloric acid to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by stirring with warm benzene.

  • Yield: 30–34 g (71–81%) of 9-fluorenecarboxylic acid.[5]

The subsequent steps to convert fluorene-9-carboxylic acid to this compound would involve a series of cyclization and aromatization reactions, the specifics of which require access to the primary literature.

Synthesis_from_Fluorene_9_Carboxylic_Acid cluster_precursor Precursor Synthesis cluster_main_synthesis Main Synthesis Pathway Benzilic_Acid Benzilic Acid Fluorene_9_Carboxylic_Acid Fluorene-9-Carboxylic Acid Benzilic_Acid->Fluorene_9_Carboxylic_Acid AlCl₃, Benzene, Reflux Intermediates Multi-step Conversion (Cyclization & Aromatization) Fluorene_9_Carboxylic_Acid->Intermediates Benzo_ghi_fluoranthene This compound Intermediates->Benzo_ghi_fluoranthene

Caption: Synthetic pathway from Benzilic Acid to this compound.

Formation Mechanisms of this compound

This compound is not commercially produced but is a byproduct of incomplete combustion and pyrolysis of organic matter.[2] Understanding its formation mechanisms is critical for controlling its environmental release.

Flash Vacuum Pyrolysis of Angular[5]Phenylene

One documented formation route is the flash vacuum pyrolysis (FVP) of angular[5]phenylene.[7] FVP is a technique used to study unimolecular reactions at high temperatures and low pressures.[8] The isomerization of angular[5]phenylene under these conditions yields this compound.

Experimental Setup for Flash Vacuum Pyrolysis:

A typical FVP apparatus consists of a sample inlet, a pyrolysis oven (often a quartz tube heated by a furnace), and a cold trap to collect the products. A high vacuum is maintained throughout the system.[8][9][10]

  • Precursor: Angular[5]phenylene

  • Conditions: High temperature (typically >800 °C) and high vacuum (10⁻⁶ to 10⁻³ Torr).

  • Product: this compound

The specific temperature, pressure, and residence time for the optimal conversion of angular[5]phenylene to this compound are detailed in specialized literature.

FVP_Formation Angular_Phenylene Angular [3]Phenylene FVP Flash Vacuum Pyrolysis (High T, High Vacuum) Angular_Phenylene->FVP Benzo_ghi_fluoranthene This compound FVP->Benzo_ghi_fluoranthene

Caption: Formation of this compound via FVP.

Formation during Combustion

The formation of PAHs during combustion is a complex process involving numerous radical and molecular reactions. While a specific, detailed mechanism for this compound is a subject of ongoing research, it is understood to form through the growth of smaller aromatic species.

Computational studies on the formation of other five-ring PAHs, such as benzo[a]pyrene, suggest that mechanisms like methyl addition/cyclization (MAC) are plausible pathways.[1][11][12] In such a mechanism, smaller PAHs are alkylated by methyl radicals, followed by intramolecular cyclization and dehydrogenation to form the new aromatic ring. It is hypothesized that this compound may form through similar pathways, potentially involving precursors like pyrene or fluoranthene.

Combustion_Formation Smaller_PAHs Smaller PAHs (e.g., Pyrene, Fluoranthene) Radical_Addition Radical Addition (e.g., •CH₃, •C₂H) Smaller_PAHs->Radical_Addition Cyclization Intramolecular Cyclization Radical_Addition->Cyclization Dehydrogenation Dehydrogenation (-H₂) Cyclization->Dehydrogenation Benzo_ghi_fluoranthene This compound Dehydrogenation->Benzo_ghi_fluoranthene

Caption: Generalized combustion formation pathway for PAHs.

Conclusion

References

An In-depth Technical Guide on the Natural and Anthropogenic Sources of Benzo[ghi]fluoranthene Emissions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[ghi]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment.[1] PAHs are a class of organic compounds composed of two or more fused aromatic rings, and they are formed primarily from the incomplete combustion of organic materials.[2][3] While there is no known commercial production or use of this compound, it is a ubiquitous environmental contaminant due to its formation and release from a variety of natural and human-made sources.[4] This technical guide provides a comprehensive overview of the origins of this compound emissions, supported by quantitative data, detailed experimental protocols for its measurement, and a visualization of a key metabolic pathway for PAHs.

Sources of this compound Emissions

The presence of this compound in the environment is attributable to both natural and anthropogenic activities.

Natural Sources

Natural sources of this compound are primarily events involving the combustion of biomass and the geological presence of fossil fuels.

  • Forest and Prairie Fires: The incomplete combustion of wood and other plant materials during natural fires releases a variety of PAHs, including this compound, into the atmosphere.

  • Volcanic Eruptions: Volcanic activity can also contribute to the atmospheric burden of PAHs.[4]

  • Fossil Fuels: this compound is a natural component of fossil fuels such as crude oil and coal.[4]

Anthropogenic Sources

Human activities, particularly those involving incomplete combustion, are the predominant sources of this compound emissions.

  • Residential Wood Combustion: The burning of wood in fireplaces and stoves for residential heating is a significant source of PAHs.[5][6] The type of wood and the combustion appliance used can influence the emission levels.[5]

  • Vehicle Emissions: Exhaust from gasoline and diesel-powered vehicles is a major contributor to urban air pollution, including this compound.[4][7]

  • Industrial Processes: A wide range of industrial activities release this compound, including:

    • Coal Combustion: Power plants and industrial boilers that burn coal are significant emitters.[4]

    • Coke Production: The manufacturing of coke, a key material in steel production, releases high levels of PAHs.[4]

    • Waste Incineration: The combustion of municipal and industrial waste is another important source.[8]

    • Asphalt Production and Use: The production and application of asphalt for road construction can release PAHs.

  • Tobacco Smoke: this compound has been identified in mainstream cigarette smoke.[1][4]

  • Food Preparation: Grilling or smoking of meats can lead to the formation of PAHs, including this compound, on the food surface.[4]

Data Presentation: Quantitative Emissions Data

The following tables summarize quantitative data on this compound emissions from various sources.

Table 1: this compound Emissions from Combustion of Various Fuels

Emission SourceFuel TypeEmission FactorReference
Coal CombustionVarious Coals0.001 - 58 mg/kg of coal burned[4]
Industrial BoilerNo. 2 Distillate FuelDetected in particle emissions[4]
Residential Wood CombustionPine Wood0.11 - 0.27 mg/kg of log burned[4]
Residential Wood CombustionOak Wood0.11 - 0.27 mg/kg of log burned[4]
Residential Wood CombustionSynthetic Log0.11 - 0.27 mg/kg of log burned[4]
Residential Wood CombustionSix Northeastern US Woods0.059 - 0.198 mg/g[4]
Residential Wood CombustionSix Southern US Wood Species0.077 - 0.151 mg/g wood[4]
Prescribed Forest BurningForest Biomass (Georgia, USA)0.0972 mg/g organic content[4]
Scrap Tire CombustionScrap TiresDetected in emissions[4]
Kraft Lignin CombustionKraft Lignin3 - 150 mg/kg[4]

Table 2: this compound Emissions from Mobile Sources

Vehicle TypeEmission Rate (Gas Phase)Emission Rate (Particle Phase)Reference
Catalyst-Equipped Gasoline Vehicle0.276 µg/km0.063 µg/km[4]
Non-Catalyst-Equipped Gasoline Vehicle10.7 µg/km46.8 µg/km[4]
Light and Heavy Duty Vehicles (California roadway tunnel)-0.44 - 89.99 µg/kg fuel burned[4]

Table 3: this compound in Other Sources

SourceConcentrationReference
Mainstream Cigarette Smoke0.1 µ g/100 cigarettes[4]
Cigarette Smoke Condensate0.1 mg/kg[4]
Charcoal Grilling of Meat Patties0.96 µg/kg meat[4]

Experimental Protocols: Measurement of this compound Emissions

The quantification of this compound from various sources involves standardized sampling and analytical procedures. The U.S. Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH) have established several methods for the determination of PAHs in environmental samples.

Sampling of Airborne this compound

EPA Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS [9]

This method is commonly used for sampling PAHs in ambient air.

  • Sampling Apparatus: A high-volume sampler is used, consisting of a quartz fiber filter to collect particulate-bound PAHs, followed by a sorbent cartridge (typically containing polyurethane foam or XAD-2 resin) to capture vapor-phase PAHs.[9]

  • Sample Collection: Air is drawn through the filter and sorbent cartridge at a known flow rate for a specified period (e.g., 24 hours).

  • Sample Handling and Storage: After sampling, the filter and sorbent are carefully handled to avoid contamination, wrapped in aluminum foil, and stored at a low temperature (e.g., <4°C) until extraction.[10]

NIOSH Method 5515: Polynuclear Aromatic Hydrocarbons by GC [10]

This method is often employed for personal exposure monitoring in occupational settings.

  • Sampling Train: A personal sampling pump is connected to a sampler containing a PTFE filter followed by a sorbent tube.[10]

  • Sampling Procedure: Air is drawn through the sampler at a calibrated flow rate (e.g., 2 L/min) for a specific duration to collect a target sample volume.[10]

  • Post-Sampling: The filter is transferred to a vial, and both the filter vial and the sorbent tube are wrapped in aluminum foil to protect from light and prevent sublimation.[10]

Sample Preparation and Analysis

Extraction

  • Soxhlet Extraction: The filter and sorbent samples are typically extracted using a suitable solvent, such as dichloromethane or a mixture of solvents, in a Soxhlet apparatus. This is a common technique mentioned in various EPA methods.

  • Sonication: Ultrasonic extraction is another method used to extract PAHs from the sample matrix.

  • Solid Phase Extraction (SPE): For water samples, EPA Method 8310 outlines an SPE procedure using C18 cartridges to retain PAHs, which are then eluted with a solvent.[11]

Cleanup

  • The crude extract may contain interfering compounds. Cleanup steps, such as silica gel column chromatography (as described in EPA Method 3630), are often necessary to remove these interferences before analysis.[12]

Analysis

  • Gas Chromatography-Mass Spectrometry (GC/MS): This is the most common and powerful technique for the separation and quantification of individual PAHs, including this compound.[9] The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC is another widely used technique for PAH analysis.[12][13] Fluorescence detection is particularly sensitive for many PAHs. EPA Method 8310 provides HPLC conditions for PAH analysis.[12]

Visualization of a Key Metabolic Pathway for PAHs

While specific signaling pathways for this compound are not extensively detailed in the literature, it is known that PAHs are primarily metabolized through the aryl hydrocarbon receptor (AhR)-regulated enzymatic pathway.[14] The following diagram illustrates a generalized pathway for the metabolic activation of PAHs, which is a critical step in their potential toxicity.

PAH_Metabolism cluster_activation Metabolic Activation Pathway cluster_regulation Gene Regulation PAH This compound (or other PAH) AhR_complex AhR-ARNT Complex PAH->AhR_complex Binds to AhR CYP1A1 Cytochrome P450 1A1 (CYP1A1) PAH->CYP1A1 Oxidation AhR_complex->CYP1A1 Induces Expression Epoxide PAH Epoxide Diol_Epoxide PAH Diol Epoxide (Ultimate Carcinogen) Diol PAH Diol Epoxide->Diol Epoxide Hydrolase Detox Detoxification (e.g., Glutathione Conjugation) Epoxide->Detox Conjugation Diol->CYP1A1 Further Oxidation DNA_Adduct DNA Adducts Diol_Epoxide->DNA_Adduct Binds to DNA

Caption: Generalized metabolic activation pathway of PAHs via the Aryl Hydrocarbon Receptor (AhR).

Conclusion

This compound is a ubiquitous environmental pollutant originating from a multitude of natural and, more significantly, anthropogenic sources. The incomplete combustion of organic materials remains the primary driver of its release into the environment. Understanding the sources and quantifying the emissions of this compound is crucial for assessing human exposure and environmental impact. The standardized experimental protocols outlined in this guide provide a framework for the accurate measurement of this compound, which is essential for regulatory monitoring and research into its potential health effects. The visualized metabolic pathway highlights the mechanism by which PAHs can be transformed into reactive metabolites, a key aspect for professionals in toxicology and drug development.

References

The Environmental Odyssey of Benzo[ghi]fluoranthene: A Technical Guide to its Fate and Transport in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Benzo[ghi]fluoranthene, a high molecular weight polycyclic aromatic hydrocarbon (PAH). Formed primarily from the incomplete combustion of organic materials, this compound is of significant environmental concern due to its persistence and potential for bioaccumulation. This document delves into its physicochemical properties, degradation pathways, and mobility in soil and aquatic systems, offering detailed experimental protocols and data presented for comparative analysis.

Physicochemical Properties

The environmental behavior of this compound is largely dictated by its chemical and physical properties. Its high molecular weight, low water solubility, and high octanol-water partition coefficient (log Kow) indicate a strong tendency to adsorb to organic matter in soil and sediment, limiting its mobility in aqueous environments.

PropertyValueReference
Molecular Formula C₁₈H₁₀
Molecular Weight 226.27 g/mol
Melting Point 149 °C[1]
Boiling Point 406 °C[1]
Vapor Pressure @ 25°C 1.9 x 10⁻⁷ mm Hg[2]
Water Solubility @ 25°C Insoluble[2]
Log Octanol-Water Partition Coefficient (Log Kow) 5.4 - 7.23[2]
Organic Carbon-Water Partition Coefficient (Log Koc) 5.0 - 6.7[2]
Henry's Law Constant @ 25°C 1.3 x 10⁻⁶ atm-m³/mol[2]
Bioconcentration Factor (BCF) Estimated at 2040[2]

Environmental Fate and Transport

The journey of this compound through the environment is a complex interplay of various physical, chemical, and biological processes.

Degradation

Biodegradation: As a high molecular weight PAH, this compound is generally resistant to microbial degradation.[2] However, certain microorganisms, particularly fungi and some bacteria, can metabolize this compound, albeit slowly. The initial step in microbial degradation typically involves the action of oxygenase enzymes.

While a complete and universally accepted biodegradation pathway for this compound is not yet fully elucidated, a generalized pathway can be inferred from the metabolism of other high molecular weight PAHs. The process is thought to be initiated by dioxygenase or monooxygenase enzymes, leading to the formation of dihydrodiols and phenols. Subsequent enzymatic reactions lead to ring fission and the formation of smaller, more water-soluble compounds that can then enter central metabolic pathways.

Generalized Biodegradation Pathway of this compound BghiF This compound Dihydrodiol cis-Dihydrodiol Metabolites BghiF->Dihydrodiol Dioxygenase Phenol Phenolic Metabolites BghiF->Phenol Monooxygenase RingFission Ring Fission Products (e.g., dicarboxylic acids) Dihydrodiol->RingFission Dehydrogenase & Ring Cleavage Enzymes Phenol->RingFission Further Oxidation CentralMetabolism Central Metabolism (e.g., TCA Cycle) RingFission->CentralMetabolism CO2 CO₂ + H₂O + Biomass CentralMetabolism->CO2 Soil Analysis Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Cleanup and Analysis Collect 1. Soil Sampling (Composite Samples) AirDry 2. Air Drying & Sieving (<2mm) Collect->AirDry Homogenize 3. Homogenization AirDry->Homogenize Spike 4. Spiking with Internal Standard Homogenize->Spike Extract 5. Accelerated Solvent Extraction (ASE) or Soxhlet Extraction (e.g., with Dichloromethane/Acetone) Spike->Extract Cleanup 6. Extract Cleanup (e.g., Silica Gel/Alumina Column) Extract->Cleanup Concentrate 7. Concentration & Solvent Exchange Cleanup->Concentrate Analysis 8. Instrumental Analysis (GC-MS or HPLC-FLD) Concentrate->Analysis Water Analysis Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Cleanup and Analysis Collect 1. Water Sampling (Amber Glass Bottles) Preserve 2. Preservation (Cooling to 4°C, add Sodium Thiosulfate if chlorinated) Collect->Preserve Spike 3. Spiking with Internal Standard Preserve->Spike Extract 4. Solid Phase Extraction (SPE) (C18 Cartridge) or Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->Extract Dry 5. Drying of Extract (e.g., Sodium Sulfate) Extract->Dry Concentrate 6. Concentration & Solvent Exchange Dry->Concentrate Analysis 7. Instrumental Analysis (HPLC-FLD or GC-MS) Concentrate->Analysis

References

Technical Guide: Mutagenicity of Benzo[ghi]fluoranthene in Salmonella typhimurium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mutagenicity of Benzo[ghi]fluoranthene, a polycyclic aromatic hydrocarbon (PAH), as determined by the Salmonella typhimurium reverse mutation assay (Ames test). The document details the experimental protocols for conducting the Ames test, presents available quantitative data on the mutagenic activity of this compound in tester strains TA98 and TA100, and describes the metabolic activation pathways necessary for its conversion to mutagenic metabolites. This guide is intended to serve as a detailed resource for researchers and professionals involved in genotoxicity testing and drug development.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials. Due to their widespread presence and potential carcinogenic properties, the mutagenicity of PAHs is a significant area of toxicological research. The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, is a widely used short-term bacterial assay to evaluate the mutagenic potential of chemical compounds. This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to cause a reverse mutation, restoring the bacteria's ability to synthesize histidine and thus grow on a histidine-deficient medium. Many PAHs, including this compound, are not directly mutagenic and require metabolic activation to exert their genotoxic effects. This activation is typically simulated in vitro by the addition of a mammalian liver homogenate, most commonly the S9 fraction from Aroclor 1254-induced rats.

Quantitative Mutagenicity Data

Tester StrainCompoundMetabolic Activation (S9)Dose RangeObserved EffectReference
S. typhimuriumThis compoundPresentNot SpecifiedMutagenic[1]
S. typhimurium TA100anti-Benzo[ghi]fluoranthene-3,4-dihydrodiol-5,5a-epoxideNot Applicable (Direct-acting)Not SpecifiedSeven times more mutagenic than the syn-isomer[2]
S. typhimurium TA100syn-Benzo[ghi]fluoranthene-3,4-dihydrodiol-5,5a-epoxideNot Applicable (Direct-acting)Not SpecifiedMutagenic[2]

Note: The lack of publicly available, detailed dose-response data highlights a gap in the toxicological profile of this compound and underscores the need for further quantitative studies.

Metabolic Activation of this compound

The mutagenicity of this compound is dependent on its metabolic conversion to reactive electrophilic intermediates that can bind to DNA and induce mutations. This process is primarily carried out by cytochrome P450 enzymes and epoxide hydrolase present in the S9 mix. The metabolic activation of this compound proceeds through the formation of dihydrodiols and ultimately to highly reactive diol epoxides. Specifically, the formation of syn- and anti-benzo[ghi]fluoranthene-3,4-dihydrodiol-5,5a-epoxides has been identified as a key step in its genotoxicity.[2] The anti-isomer has been shown to be significantly more mutagenic in S. typhimurium TA100 than the syn-isomer.[2]

G BghiF This compound Epoxide This compound-3,4-oxide BghiF->Epoxide Cytochrome P450 Dihydrodiol This compound-3,4-dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase anti_DE anti-Benzo[ghi]fluoranthene- 3,4-dihydrodiol-5,5a-epoxide (Highly Mutagenic) Dihydrodiol->anti_DE Cytochrome P450 syn_DE syn-Benzo[ghi]fluoranthene- 3,4-dihydrodiol-5,5a-epoxide (Mutagenic) Dihydrodiol->syn_DE Cytochrome P450 DNA_adducts DNA Adducts anti_DE->DNA_adducts syn_DE->DNA_adducts Mutation Mutation DNA_adducts->Mutation

Figure 1. Metabolic activation pathway of this compound.

Experimental Protocols: Ames Salmonella typhimurium Assay

The following protocol is a generalized procedure for the plate incorporation method of the Ames test, suitable for assessing the mutagenicity of PAHs like this compound.

Materials
  • Tester Strains: Salmonella typhimurium TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).

  • Media:

    • Nutrient Broth (for overnight cultures)

    • Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose)

    • Top Agar (0.6% agar, 0.5% NaCl) supplemented with a trace amount of L-histidine and an excess of biotin.

  • Metabolic Activation System:

    • S9 fraction from the liver of rats pre-treated with an inducing agent (e.g., Aroclor 1254).

    • S9 Cofactor Mix: NADP+, Glucose-6-phosphate, MgCl₂, KCl in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Controls:

    • Negative (Vehicle) Control: The solvent used to dissolve the test compound.

    • Positive Controls:

      • Without S9 activation: Sodium azide or 2-nitrofluorene for TA100; 2-nitrofluorene for TA98.

      • With S9 activation: 2-Aminoanthracene or Benzo[a]pyrene for both strains.

Experimental Workflow

The experimental workflow for the Ames test using the plate incorporation method is outlined below.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis Culture 1. Grow overnight cultures of S. typhimurium strains Mix 4. To a tube, add: - 0.1 ml bacterial culture - 0.1 ml test compound dilution - 0.5 ml S9 mix or buffer Culture->Mix S9_Mix 2. Prepare S9 mix (if required) S9_Mix->Mix Test_Compound 3. Prepare serial dilutions of this compound Test_Compound->Mix Top_Agar 5. Add 2 ml molten top agar (with histidine/biotin) Mix->Top_Agar Pour 6. Pour mixture onto minimal glucose agar plate Top_Agar->Pour Incubate 7. Incubate plates at 37°C for 48-72 hours Pour->Incubate Count 8. Count revertant colonies Incubate->Count Analyze 9. Analyze data and determine mutagenicity Count->Analyze

Figure 2. Experimental workflow for the Ames plate incorporation assay.

Procedure
  • Preparation of Bacterial Cultures: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/ml.

  • Preparation of S9 Mix: On the day of the experiment, thaw the S9 fraction and prepare the S9 mix by adding the cofactor solution. Keep the S9 mix on ice.

  • Plate Incorporation Assay:

    • To sterile test tubes, add in the following order:

      • 0.1 ml of the test compound at the desired concentration (or control).

      • 0.1 ml of the overnight bacterial culture.

      • 0.5 ml of S9 mix (for metabolic activation) or a phosphate buffer (for no activation).

    • Vortex the tubes gently and pre-incubate at 37°C for 20-30 minutes if using a pre-incubation modification.

    • Add 2.0 ml of molten top agar (kept at 45°C) containing trace amounts of histidine and biotin to each tube.

    • Gently vortex the tube and pour the entire contents onto the surface of a minimal glucose agar plate.

    • Tilt and rotate the plate to ensure an even distribution of the top agar.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48 to 72 hours.

  • Data Collection and Analysis:

    • Count the number of revertant colonies on each plate.

    • A positive result is generally considered a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (the number of colonies on the negative control plates).

    • Assess for cytotoxicity at higher concentrations, which may be indicated by a significant reduction in the number of revertant colonies and/or a thinning of the background bacterial lawn.

Conclusion

The available data indicate that this compound is mutagenic in the Salmonella typhimurium assay, contingent upon metabolic activation. The key mutagenic metabolites are diol epoxides, with the anti-isomer exhibiting significantly higher mutagenic potential. This technical guide provides the foundational knowledge and experimental framework for the assessment of this compound's mutagenicity. However, the scarcity of detailed public data emphasizes the need for further research to establish a comprehensive dose-response profile and to fully elucidate its genotoxic risk.

References

Benzo[ghi]fluoranthene: A Technical Guide to its Utility as a Pyrogenic Marker for Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants formed from the incomplete combustion of organic materials. Distinguishing between pyrogenic (combustion-derived) and petrogenic (petroleum-derived) sources of PAH contamination is critical for environmental forensics, risk assessment, and understanding toxicological implications. High molecular weight PAHs, particularly Benzo[ghi]fluoranthene (BghiF), have emerged as reliable markers for pyrogenic sources. This technical guide provides an in-depth analysis of the use of this compound as a pyrogenic marker, detailing its chemical properties, formation during combustion, and its application in source apportionment through diagnostic ratios. The guide includes comprehensive experimental protocols for the analysis of PAHs in environmental matrices and discusses the toxicological significance of pyrogenic PAHs, with a focus on the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Introduction to Pyrogenic PAHs and this compound

PAHs are organic compounds containing two or more fused aromatic rings. They are broadly classified based on their origin: pyrogenic, petrogenic, and biogenic.[1] Pyrogenic PAHs are formed during the incomplete combustion of organic materials at high temperatures (350–1,200°C) under low-oxygen conditions, such as in vehicle engines, power plants, and through the burning of biomass.[1] These sources are characterized by a higher abundance of high molecular weight (HMW) PAHs (4–6 aromatic rings) compared to petrogenic sources, which are dominated by low molecular weight (LMW) PAHs (2–3 aromatic rings).[2]

This compound (C₁₈H₁₀, Molecular Weight: 226.27 g/mol ) is a five-ring HMW PAH.[3][4] It is formed exclusively through pyrogenic processes and is a common constituent of emissions from sources like gasoline and diesel engines, wood and coal combustion, and industrial incinerators.[4][5][6] Its stability and prevalence in pyrogenic mixtures make it an excellent chemical marker for identifying and apportioning combustion-related PAH contamination in environmental samples such as soil, sediment, and air.[7]

Physical and Chemical Properties of this compound:

PropertyValueReference
CAS Number203-12-3[4]
Molecular FormulaC₁₈H₁₀[3][4]
Molecular Weight226.27 g/mol [5]
Melting Point149 °C[8]
Boiling Point406 °C[8]
Solubility in WaterVery low[3]
Log Kow5.4[5]
CarcinogenicityIARC Group 3 (Not classifiable as to its carcinogenicity to humans)[5][9]

Source Apportionment using this compound Diagnostic Ratios

Diagnostic ratios of specific PAH isomers are a widely used tool to differentiate between pyrogenic and petrogenic sources.[10][11] These ratios are effective because pairs of isomers with the same molecular weight have similar physicochemical properties and are assumed to behave similarly during environmental transport and degradation.[2][9] this compound is a key component in several important diagnostic ratios for identifying pyrogenic sources.

A logical workflow for using these ratios is presented below. The process typically starts with broader classifications (pyrogenic vs. petrogenic) and moves to more specific source identification (e.g., liquid fossil fuel vs. biomass/coal combustion).

Source_Apportionment_Workflow Logical Workflow for PAH Source Apportionment cluster_start cluster_ratios Diagnostic Ratio Analysis cluster_decisions Source Identification cluster_sources Start PAH Concentration Data in Sample Ratio1 Calculate: Fluoranthene / (Fluoranthene + Pyrene) Start->Ratio1 Ratio2 Calculate: Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[ghi]perylene) Start->Ratio2 Ratio3 Calculate: Benzo[a]pyrene / Benzo[ghi]perylene Start->Ratio3 Decision1 Ratio < 0.4 ? Ratio1->Decision1 Decision3 Ratio > 0.5 ? Ratio2->Decision3 Decision4 Ratio > 0.6 ? Ratio3->Decision4 Decision2 Ratio > 0.5 ? Decision1->Decision2 No Petrogenic Petrogenic Source Decision1->Petrogenic Yes LiquidFossil Liquid Fossil Fuel Combustion (e.g., Vehicle Exhaust) Decision2->LiquidFossil No (0.4-0.5) BiomassCoal Biomass / Coal Combustion Decision2->BiomassCoal Yes Decision3->LiquidFossil No (<0.5) Decision3->BiomassCoal Yes Traffic Vehicular Emissions Decision4->Traffic Yes NonTraffic Non-Traffic Emissions Decision4->NonTraffic No Combustion Pyrogenic Source (Combustion) LiquidFossil->Combustion BiomassCoal->Combustion Traffic->Combustion NonTraffic->Combustion

Caption: Logical workflow for PAH source apportionment using diagnostic ratios.

Table of Common Diagnostic Ratios Involving HMW PAHs:

Diagnostic Ratio< 0.10.2 - 0.5> 0.5> 0.6Source
Indeno[1,2,3-cd]pyrene / (IP + BghiP) PetroleumPetroleum CombustionGrass, Wood, Coal Combustion[2]
Benzo[a]pyrene / Benzo[ghi]perylene Non-Traffic EmissionsVehicular Emissions[12]
Fluoranthene / (Fluoran. + Pyrene) Petrogenic (<0.4)Liquid Fossil Fuel Combustion (0.4-0.5)Grass, Wood, Coal Combustion[12]
Anthracene / (Anthra. + Phenanthrene) PetrogenicPyrogenic (>0.1)[12]
Benzo[a]anthracene / (BaA + Chrysene) Petrogenic (<0.2)Petroleum Combustion (0.2-0.35)Combustion (>0.35)[12]

Concentrations of this compound and Other PAHs from Pyrogenic Sources:

SourceThis compound (BghiF)Indeno[1,2,3-cd]pyrene (IP)Benzo[a]pyrene (BaP)Fluoranthene (FLA)Pyrene (PYR)Reference
Gasoline Engine Exhaust (non-catalyst, µg/km) 46.8 (particle)----[5]
Gasoline Engine Exhaust (catalyst, µg/km) 0.063 (particle)----[5]
Diesel Engine Exhaust Identified as a markerIdentified as a marker-High levelsHigh levels
Residential Wood Combustion (ng/m³) PresentPresentPresentHigh levelsHigh levels
Coal Combustion PresentPresentHigh levelsHigh levelsHigh levels[13]
Urban Air PM2.5 (Beijing, ng/m³) 15.1 ± 15.812.3 ± 8.8213.1 ± 13.8--[14]
Urban Street Dust (ng/g) 2174 to 24,499 (total PAHs)----[5]

Experimental Protocols for PAH Analysis

The following is a synthesized, step-by-step protocol for the analysis of PAHs in soil, based on established methodologies such as US EPA Methods 3540C, 3630C, and 8270D.

Experimental_Workflow Experimental Workflow for PAH Analysis in Soil cluster_prep 1. Sample Preparation cluster_extract 2. Soxhlet Extraction (EPA 3540C) cluster_concentrate 3. Concentration & Solvent Exchange cluster_cleanup 4. Silica Gel Cleanup (EPA 3630C) cluster_analysis 5. GC-MS Analysis (EPA 8270D) Prep1 Homogenize and air-dry soil sample Prep2 Weigh 10-20g of soil Prep1->Prep2 Prep3 Mix with anhydrous sodium sulfate Prep2->Prep3 Prep4 Spike with surrogate standards (e.g., deuterated PAHs) Prep3->Prep4 Extract1 Place sample in extraction thimble Prep4->Extract1 Extract2 Add ~300 mL Dichloromethane (DCM) or DCM:Acetone (1:1) Extract1->Extract2 Extract3 Extract for 16-24 hours (4-6 cycles/hour) Extract2->Extract3 Extract4 Cool and collect the extract Extract3->Extract4 Conc1 Dry extract over sodium sulfate Extract4->Conc1 Conc2 Concentrate using Kuderna-Danish (K-D) apparatus or rotary evaporator Conc1->Conc2 Conc3 Solvent exchange to Hexane or Cyclohexane to a final volume of ~2 mL Conc2->Conc3 Clean2 Load concentrated extract onto column Conc3->Clean2 Clean1 Prepare silica gel column (10g activated silica) Clean1->Clean2 Clean3 Elute with Pentane (discard) Clean2->Clean3 Clean4 Elute PAHs with DCM:Pentane (e.g., 40:60) Clean3->Clean4 Clean5 Collect PAH fraction and concentrate to 1 mL Clean4->Clean5 Analysis1 Add internal standards (e.g., deuterated PAHs) Clean5->Analysis1 Analysis2 Inject 1 µL into GC-MS Analysis1->Analysis2 Analysis3 Quantify using Selected Ion Monitoring (SIM) mode Analysis2->Analysis3

Caption: Step-by-step workflow for the extraction and analysis of PAHs from soil samples.

Detailed Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 g of a homogenized, air-dried soil sample.

    • Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.

    • Spike the sample with a known amount of a surrogate standard solution containing deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, perylene-d12). This allows for the correction of analyte losses during sample processing.

  • Soxhlet Extraction (based on EPA Method 3540C): [15][16]

    • Place the soil mixture into a cellulose extraction thimble and position it in a Soxhlet extractor.

    • Add approximately 300 mL of dichloromethane or a 1:1 mixture of dichloromethane:acetone to a round-bottom flask.[2]

    • Extract the sample for 16-24 hours, maintaining a cycling rate of 4-6 cycles per hour.[15]

    • After extraction, allow the apparatus to cool and then carefully collect the solvent extract.

  • Extract Concentration and Solvent Exchange:

    • Pass the extract through a funnel containing anhydrous sodium sulfate to remove any remaining water.

    • Concentrate the extract to approximately 5-10 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.

    • Perform a solvent exchange into cyclohexane or hexane, and further concentrate the extract to a final volume of 2 mL.[17]

  • Silica Gel Cleanup (based on EPA Method 3630C): [17][18][19]

    • Prepare a chromatography column by packing it with 10 g of activated silica gel (heated at 150-160°C), topped with 1-2 cm of anhydrous sodium sulfate.[17]

    • Pre-rinse the column with pentane or hexane.

    • Load the 2 mL concentrated sample extract onto the column.

    • Elute and discard the first fraction containing aliphatic hydrocarbons with pentane.

    • Elute the aromatic fraction, containing the PAHs, with a more polar solvent mixture, such as 40:60 (v/v) dichloromethane:pentane.[17]

    • Collect this fraction and concentrate it to a final volume of 1 mL.

  • GC-MS Analysis (based on EPA Method 8270D): [2][20]

    • Spike the final 1 mL extract with an internal standard solution (e.g., fluorene-d10, pyrene-d10, benzo[a]pyrene-d12) for quantification.

    • Inject 1 µL of the final extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Conditions (Typical):

      • Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.[21]

      • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[21]

      • Injector: Splitless mode at 280-300°C.[21]

      • Oven Program: Initial temp 50-80°C (hold 1-5 min), ramp at 5-10°C/min to 320°C (hold 5-10 min).[21][22]

    • MS Conditions (Typical):

      • Ionization: Electron Impact (EI) at 70 eV.[21]

      • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for each PAH.

      • Source Temperature: 280-320°C.[21]

      • Transfer Line Temperature: 300-320°C.[21]

Toxicological Significance and Signaling Pathways

While this compound itself is not classified as a human carcinogen (IARC Group 3), its presence is indicative of pyrogenic mixtures that contain potent carcinogens like Benzo[a]pyrene (IARC Group 1).[5][9] The toxicity of many PAHs is mediated through their metabolic activation into reactive intermediates that can damage DNA and other cellular macromolecules.[23] A key pathway involved in the cellular response to PAHs is the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[4][24]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway:

Many PAHs are ligands for the AHR, a ligand-activated transcription factor.[24] Activation of this pathway leads to the induction of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolic activation of PAHs into carcinogenic diol epoxides.[23][24] These reactive metabolites can form stable adducts with DNA, leading to mutations and potentially initiating cancer if not repaired.[5]

AHR_Signaling_Pathway Canonical Aryl Hydrocarbon Receptor (AHR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response PAH PAH Ligand AHR_complex Inactive AHR Complex (AHR, HSP90, XAP2, p23) PAH->AHR_complex Binds to AHR Metabolic_Activation Metabolic Activation of PAHs (e.g., to Diol Epoxides) PAH->Metabolic_Activation AHR_ligand_complex Ligand-Bound AHR Complex AHR_complex->AHR_ligand_complex Conformational Change ARNT ARNT AHR_ligand_complex->ARNT Translocation to Nucleus & Dissociation of Chaperones AHR_ARNT AHR-ARNT Heterodimer AHR_ligand_complex->AHR_ARNT ARNT->AHR_ARNT Dimerization XRE Xenobiotic Response Element (XRE) on DNA AHR_ARNT->XRE Binds to Transcription Gene Transcription XRE->Transcription Initiates mRNA mRNA (CYP1A1, CYP1B1, etc.) Transcription->mRNA CYP_Enzymes CYP450 Enzymes mRNA->CYP_Enzymes Translation (in cytoplasm) CYP_Enzymes->Metabolic_Activation Catalyzes DNA_Adducts DNA Adducts Metabolic_Activation->DNA_Adducts Forms Genotoxicity Genotoxicity (Mutations, Cancer Initiation) DNA_Adducts->Genotoxicity

References

Bioaccumulation and Biotransformation of Benzo[ghi]fluoranthene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation and biotransformation of Benzo[ghi]fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of environmental concern. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and risk assessment.

Bioaccumulation of this compound

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. It is a critical parameter in assessing the potential for a substance to concentrate in living tissues and exert toxic effects. The bioaccumulation potential of this compound is typically quantified using the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF).

Quantitative Bioaccumulation Data

Quantitative data for the bioaccumulation of this compound is limited. An estimated BCF of 2040 suggests a very high potential for bioconcentration in aquatic organisms, assuming the compound is not metabolized.[1] However, the presence of metabolic pathways in many organisms can significantly influence the actual measured BCF values.

The following table summarizes available and estimated bioaccumulation data for this compound and related PAHs to provide a comparative context.

CompoundOrganismParameterValueUnitsCommentsReference
This compound Fish (general)BCF (estimated)2040L/kgSuggests very high bioconcentration potential if not metabolized.[1]
Benzo[ghi]perylene Daphnia magnaBCFVery High-Specific value not provided, but noted as very high.[2]
Benzo[a]pyrene Fathead Minnow (Pimephales promelas)BCF583 (mean)L/kgMean of 6 reported values for whole fish.[3]
Benzo[a]pyrene Rainbow Trout (Oncorhynchus mykiss)BCF920L/kg[3]
Fluoranthene Estuarine Oligochaete (Monopylephorus rubroniveus)BCF10,893 ± 2828-Mean value from waterborne exposures.[4]

Note: The scarcity of empirical BCF/BAF data for this compound highlights a significant data gap and an area for future research. The provided estimated value should be used with caution.

Experimental Protocols for Bioaccumulation Studies

Standardized protocols are crucial for generating reliable and comparable bioaccumulation data. The OECD Guideline for the Testing of Chemicals, Test No. 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure" is a widely accepted methodology.[5][6][7][8][9]

OECD 305: Bioaccumulation in Fish

This guideline describes procedures to determine the bioconcentration and biomagnification of chemicals in fish.

Key Methodological Steps:

  • Test Organisms: A suitable fish species is selected, such as Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), or Fathead Minnow (Pimephales promelas).[5] Healthy, juvenile fish are used.

  • Exposure: The test consists of two phases:

    • Uptake Phase: Fish are exposed to the test substance (e.g., this compound) at a constant concentration in the water (for BCF) or in their diet (for Biomagnification Factor - BMF). This phase typically lasts for 28 days but can be adjusted based on when a steady-state concentration in the fish is reached.[6][9]

    • Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (substance-free water or diet) to measure the rate of elimination.[6][9]

  • Test Conditions: The study is conducted under controlled laboratory conditions, including temperature, pH, and a continuous flow-through system to maintain a constant concentration of the test substance.[5]

  • Sampling and Analysis:

    • Water samples are taken regularly to monitor the exposure concentration.

    • Fish are sampled at several time points during both the uptake and depuration phases.[5]

    • The concentration of the test substance in the fish tissue (whole body or specific organs) is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection (MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[8]

Experimental workflow for OECD 305 bioaccumulation study.

Biotransformation of this compound

Biotransformation, or metabolism, is the process by which organisms chemically modify foreign compounds (xenobiotics). For PAHs like this compound, biotransformation is a critical detoxification pathway, but it can also lead to the formation of more toxic and carcinogenic metabolites.

Metabolic Pathways

The metabolism of PAHs generally proceeds in two phases:

  • Phase I: Introduction of functional groups (e.g., hydroxyl groups) by enzymes such as the cytochrome P450 (CYP) monooxygenases.

  • Phase II: Conjugation of the Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.

For this compound, metabolism is initiated by CYP enzymes, particularly CYP1A1 and CYP1B1. The primary sites of oxidation are the 3,4- and 11,12-positions, leading to the formation of epoxides. These epoxides can then be further metabolized.

Biotransformation_of_Benzo_ghi_fluoranthene BghiF This compound Epoxide1 B[ghi]F 3,4-oxide BghiF->Epoxide1 CYP1A1/1B1 Epoxide2 B[ghi]F 11,12-oxide BghiF->Epoxide2 CYP1A1/1B1 Bisoxide B[ghi]F 3,4,11,12-bisoxide Epoxide1->Bisoxide CYP1A1/1B1 Diol B[ghi]F 3,4-diol Epoxide1->Diol Epoxide Hydrolase Adducts DNA Adducts Epoxide1->Adducts Bisoxide->Adducts Excretion Excretion Diol->Excretion Phase II Enzymes

Proposed metabolic pathway of this compound.
Signaling Pathways in Biotransformation

The expression of CYP1A1 and other metabolizing enzymes is primarily regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[11][12][13][14]

Mechanism of AhR Activation:

  • Ligand Binding: this compound, like other PAHs, can act as a ligand for the AhR, which resides in the cytoplasm in a complex with chaperone proteins.

  • Nuclear Translocation: Upon ligand binding, the AhR complex translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, AhR dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

  • Gene Transcription: This AhR/ARNT complex binds to specific DNA sequences called Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including CYP1A1, leading to their increased transcription and subsequent protein synthesis.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BghiF This compound AhR_complex AhR-Hsp90-XAP2-p23 Complex BghiF->AhR_complex Binding AhR_ARNT AhR/ARNT Heterodimer AhR_complex->AhR_ARNT Translocation & Dimerization XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Activation CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein (Enzyme) CYP1A1_mRNA->CYP1A1_protein Translation Metabolism Metabolism of this compound CYP1A1_protein->Metabolism

Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by PAHs.

Conclusion

The available data, although limited, suggest that this compound has a high potential for bioaccumulation in organisms. Its biotransformation is mediated by cytochrome P450 enzymes, regulated by the AhR signaling pathway, which can lead to the formation of reactive metabolites capable of binding to DNA. Further research is needed to generate more robust quantitative data on the bioaccumulation of this compound in a wider range of species and to fully elucidate its metabolic fate and potential for toxicity. The experimental protocols and pathway visualizations provided in this guide offer a framework for designing and interpreting future studies in this critical area of environmental toxicology and drug development.

References

Adduct formation of Benzo[ghi]fluoranthene with DNA and proteins.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Adduct Formation of Benzo[ghi]fluoranthene with DNA and Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the formation of adducts between the polycyclic aromatic hydrocarbon (PAH) this compound (B[ghi]F) and biological macromolecules, specifically DNA and proteins. Understanding these interactions is crucial for assessing the genotoxic potential of this environmental contaminant and for developing strategies to mitigate its harmful effects.

Introduction to this compound and Adduct Formation

This compound is a PAH commonly found in the environment as a product of incomplete combustion of organic materials. Like many PAHs, B[ghi]F itself is not reactive towards biological macromolecules. It requires metabolic activation to form reactive electrophilic intermediates that can covalently bind to nucleophilic sites on DNA and proteins, forming adducts. These adducts can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis.[1][2]

Quantitative Data on this compound-DNA Adduct Formation

The formation of DNA adducts by the reactive metabolites of B[ghi]F has been studied in vitro. The primary reactive intermediates are diol epoxides, specifically syn- and anti-benzo[ghi]fluoranthene-3,4-dihydrodiol-5,5a-epoxides (syn-B[ghi]FDE and anti-B[ghi]FDE). Quantitative data from comparative DNA binding experiments are summarized in the table below.

Compound% Conversion to DNA Adducts (Native Calf Thymus DNA)dA/dG Adduct Ratio (Native Calf Thymus DNA)
anti-B[ghi]FDE57%0.79
syn-B[ghi]FDE33%0.56

Data from Chang et al. (2002)[3]

These data indicate that the anti-diastereomer is more reactive towards DNA than the syn-diastereomer. Both isomers show a preference for adduction at deoxyguanosine (dG) residues over deoxyadenosine (dA) residues in native DNA.

Quantitative Data on this compound-Protein Adduct Formation

Signaling Pathways

Metabolic Activation of this compound

The metabolic activation of B[ghi]F is initiated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[10][11][12][13][14] Upon binding of B[ghi]F, the AHR translocates to the nucleus and induces the expression of xenobiotic-metabolizing enzymes, primarily cytochrome P450s (CYPs), such as CYP1A1 and CYP1B1.[15][16][17][18][19] These enzymes catalyze the conversion of B[ghi]F to its reactive diol epoxides.

Metabolic Activation of this compound cluster_nucleus Nucleus BghiF This compound AHR_complex AHR Complex (cytoplasm) BghiF->AHR_complex Binding BghiF_epoxide B[ghi]F Epoxide BghiF->BghiF_epoxide CYP1A1/1B1 AHR_BghiF AHR-B[ghi]F Complex AHR_complex->AHR_BghiF nucleus Nucleus AHR_BghiF->nucleus Translocation AHR_ARNT AHR-ARNT Complex XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binding CYP1A1_mRNA CYP1A1/1B1 mRNA XRE->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1/1B1 Enzymes CYP1A1_mRNA->CYP1A1_protein Translation BghiF_diol B[ghi]F Diol BghiF_epoxide->BghiF_diol Epoxide Hydrolase BghiF_diol_epoxide B[ghi]F Diol Epoxide (reactive metabolite) BghiF_diol->BghiF_diol_epoxide CYP1A1/1B1 DNA_adduct DNA Adducts BghiF_diol_epoxide->DNA_adduct Covalent Binding Protein_adduct Protein Adducts BghiF_diol_epoxide->Protein_adduct Covalent Binding

Caption: AHR-mediated metabolic activation of this compound.

Experimental Protocols

³²P-Postlabeling Assay for B[ghi]F-DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.[1][20][21][22]

32P-Postlabeling Workflow start Start: DNA Sample (1-10 µg) digestion 1. Enzymatic Digestion (Micrococcal Nuclease & Spleen Phosphodiesterase) start->digestion enrichment 2. Adduct Enrichment (Nuclease P1 Digestion or Butanol Extraction) digestion->enrichment labeling 3. 5'-Labeling ([γ-³²P]ATP & T4 Polynucleotide Kinase) enrichment->labeling separation 4. Chromatographic Separation (Multidirectional TLC or HPLC) labeling->separation detection 5. Detection & Quantification (Autoradiography or Scintillation Counting) separation->detection end End: Adduct Levels detection->end

Caption: Workflow for the ³²P-postlabeling assay of DNA adducts.

Detailed Methodology:

  • DNA Digestion:

    • Incubate 1-10 µg of DNA with micrococcal nuclease and spleen phosphodiesterase to hydrolyze the DNA into deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment:

    • Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while bulky aromatic adducts are resistant to this enzyme. Alternatively, perform a butanol extraction to selectively partition the more hydrophobic adducts.

  • ⁵'-Labeling:

    • Incubate the enriched adducts with [γ-³²P]ATP and T4 polynucleotide kinase to transfer the radiolabel to the 5'-hydroxyl group of the adducted nucleotides.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates or by high-performance liquid chromatography (HPLC).[2]

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography and quantify the radioactivity using storage phosphor imaging or by scintillation counting of the excised spots from the TLC plate or collected HPLC fractions. Adduct levels are calculated relative to the total amount of DNA analyzed.

HPLC-MS/MS Analysis of B[ghi]F-DNA Adducts

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides a highly specific and sensitive method for the identification and quantification of DNA adducts.[23][24][25][26]

HPLC-MS_MS_Workflow start Start: DNA Sample digestion 1. Enzymatic Digestion to Nucleosides start->digestion hplc 2. HPLC Separation (Reversed-Phase Column) digestion->hplc ionization 3. Electrospray Ionization (ESI) hplc->ionization ms1 4. Mass Selection (Q1) (Precursor Ion) ionization->ms1 fragmentation 5. Collision-Induced Dissociation (Q2) ms1->fragmentation ms2 6. Mass Analysis (Q3) (Product Ions) fragmentation->ms2 detection 7. Detection & Quantification ms2->detection end End: Adduct Identification & Quantification detection->end

Caption: Workflow for HPLC-MS/MS analysis of DNA adducts.

Detailed Methodology:

  • DNA Digestion:

    • Digest the DNA sample enzymatically to the nucleoside level using DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • HPLC Separation:

    • Inject the digested sample into an HPLC system equipped with a reversed-phase column (e.g., C18).

    • Elute the adducts using a gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., formic acid or ammonium formate).

  • Mass Spectrometric Detection:

    • Introduce the HPLC eluent into the electrospray ionization (ESI) source of a tandem mass spectrometer.

    • Set the mass spectrometer to operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

    • Select the protonated molecular ion ([M+H]⁺) of the specific B[ghi]F-deoxynucleoside adduct as the precursor ion in the first quadrupole (Q1).

    • Fragment the precursor ion in the collision cell (Q2).

    • Monitor for a specific, characteristic product ion (e.g., the protonated B[ghi]F diol epoxide moiety or the protonated base) in the third quadrupole (Q3).

    • Quantify the adduct by comparing the peak area to that of a stable isotope-labeled internal standard.

Analysis of PAH-Protein Adducts

While specific protocols for B[ghi]F are not detailed in the literature, the methods used for other PAHs, such as benzo[a]pyrene, can be adapted. These typically involve the analysis of adducts to abundant blood proteins like hemoglobin (Hb) and serum albumin (Alb).[4][5][6][7][8][9][27][28][29]

General Approach for Albumin Adducts by GC-MS or LC-MS:

  • Protein Isolation: Isolate albumin from plasma or serum samples.

  • Proteolysis: Digest the albumin using a protease (e.g., pronase) to release adducted amino acids.

  • Derivatization (for GC-MS): Chemically modify the adducted amino acids to make them volatile for gas chromatography.

  • Chromatographic Separation: Separate the derivatized adducts by GC or the underivatized adducts by LC.

  • Mass Spectrometric Detection: Detect and quantify the adducts using mass spectrometry, often with isotope-dilution techniques employing stable isotope-labeled internal standards.

Conclusion

The formation of DNA adducts by metabolically activated this compound is a critical event in its mechanism of genotoxicity. This guide has summarized the available quantitative data on B[ghi]F-DNA adduct formation, outlined the key signaling pathway involved in its metabolic activation, and provided detailed experimental protocols for the analysis of these adducts. A significant knowledge gap exists concerning the quantitative aspects of B[ghi]F-protein adduct formation, highlighting a crucial area for future research. The methodologies and information presented herein provide a valuable resource for scientists working to understand and mitigate the risks associated with exposure to this environmental carcinogen.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Matrix-Isolated Benzo[ghi]fluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental techniques and spectral data associated with the infrared spectroscopy of matrix-isolated Benzo[ghi]fluoranthene. This information is crucial for the precise identification and characterization of this polycyclic aromatic hydrocarbon (PAH) in various samples.

Introduction to Matrix-Isolation Infrared Spectroscopy

Matrix-isolation infrared (MI-IR) spectroscopy is a powerful analytical technique used to study the vibrational spectra of molecules.[1] The core principle involves trapping the molecule of interest, in this case, this compound, within a solid, inert matrix at cryogenic temperatures.[2][3] This isolation prevents intermolecular interactions and molecular rotation, resulting in highly resolved vibrational spectra with sharp absorption bands.[1] The inert matrix is typically a noble gas, such as argon, which is transparent in the infrared region.[2][3] This technique is particularly valuable for studying reactive or unstable species, but it is also highly effective for obtaining detailed spectral information on stable molecules like PAHs.[4]

Experimental Protocols

The following section details the typical experimental procedures for obtaining the MI-IR spectrum of this compound, based on established methodologies for PAHs.[5][6][7]

2.1. Sample Preparation and Vaporization

A vapor stream of this compound is generated by heating a solid sample of the compound in a Pyrex tube.[6] The temperature is carefully controlled to achieve a sufficient vapor pressure for deposition.

2.2. Matrix Gas and Deposition

The this compound vapor is then mixed with a large excess of an inert matrix gas, typically argon.[6][7] The ratio of argon to this compound is generally maintained above 1000:1 to ensure effective isolation of individual molecules.[7] This gas mixture is then slowly deposited onto a cryogenic, infrared-transparent window, such as Cesium Iodide (CsI), which is cooled to approximately 10 Kelvin by a closed-cycle helium refrigerator.[5][6] The deposition is performed under high vacuum conditions (around 10⁻⁸ Torr) to prevent contamination from atmospheric gases.[5]

2.3. Spectroscopic Measurement

Once the matrix is formed, the infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1] The spectrum is typically measured over the mid-infrared range (e.g., 4000-500 cm⁻¹).[8]

Experimental Workflow

The following diagram illustrates the key stages of a typical matrix-isolation infrared spectroscopy experiment.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_mixing Matrix Mixing cluster_deposition Deposition cluster_analysis Analysis Sample Solid this compound HeatedTube Heated Pyrex Tube Sample->HeatedTube Heating Vapor This compound Vapor HeatedTube->Vapor Mixture Gas Mixture (>1000:1 Ar:Sample) Vapor->Mixture Argon Argon Gas (Matrix) Argon->Mixture Cryostat High-Vacuum Cryostat (~10⁻⁸ Torr) Mixture->Cryostat CsIWindow CsI Window (~10 K) Cryostat->CsIWindow Deposition Matrix Solid Argon Matrix with Isolated Sample CsIWindow->Matrix FTIR FTIR Spectrometer Matrix->FTIR Spectrum Infrared Spectrum FTIR->Spectrum Measurement

Diagram of the experimental workflow for matrix-isolation IR spectroscopy.

Infrared Spectral Data

The following table summarizes the key infrared absorption bands for matrix-isolated this compound. The data is compiled from the study by Hudgins and Sandford (1998).[7][9]

Frequency (cm⁻¹)Relative IntensityVibrational Mode Assignment
3075.7MediumAromatic C-H Stretch
3065.2MediumAromatic C-H Stretch
3048.0MediumAromatic C-H Stretch
1600.0MediumAromatic C-C Stretch
1587.8MediumAromatic C-C Stretch
1485.1StrongAromatic C-C Stretch
1438.5MediumAromatic C-C Stretch / C-H In-plane Bend
1301.8StrongAromatic C-C Stretch / C-H In-plane Bend
1241.1MediumC-H In-plane Bend
1141.2WeakC-H In-plane Bend
874.1StrongC-H Out-of-plane Bend
821.0StrongC-H Out-of-plane Bend
750.0Very StrongC-H Out-of-plane Bend
748.2Very StrongC-H Out-of-plane Bend
542.1MediumSkeletal Vibration

Data sourced from Hudgins and Sandford, J. Phys. Chem. A, 1998, 102 (2), pp 353–360.[7][9]

Discussion of Spectral Features

The infrared spectrum of this compound can be broadly divided into several regions:

  • C-H Stretching Region (3100-3000 cm⁻¹): The bands in this region are characteristic of the stretching vibrations of the hydrogen atoms attached to the aromatic rings.[10]

  • C-C Stretching and C-H In-plane Bending Region (1650-1000 cm⁻¹): This region contains a series of strong to medium absorptions arising from the stretching vibrations of the carbon-carbon bonds within the aromatic rings and the in-plane bending of the C-H bonds.[7][11] The presence of the five-membered ring in the fluoranthene structure contributes to a more complex spectrum in this area compared to PAHs containing only six-membered rings.[8]

  • C-H Out-of-plane Bending Region (900-700 cm⁻¹): The most intense absorptions for this compound are typically found in this region.[7] These bands are due to the out-of-plane bending vibrations of the peripheral C-H bonds and are highly characteristic of the arrangement of hydrogen atoms on the aromatic framework.

The high resolution afforded by matrix isolation allows for the clear identification of these distinct vibrational modes, making it an invaluable technique for the unambiguous identification of this compound and other PAHs in complex mixtures.[12]

References

Methodological & Application

HPLC-FLD method for the analysis of Benzo[ghi]fluoranthene in sediment samples.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Benzo[ghi]fluoranthene in Sediment Samples by HPLC-FLD

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants that are introduced into the environment primarily through the incomplete combustion of organic materials. This compound is a high molecular weight PAH that is frequently monitored in environmental samples due to its potential toxicity and persistence. Sediments act as a major sink for PAHs in aquatic environments, making their analysis crucial for environmental risk assessment.[1] The complex nature of sediment matrices, however, presents a significant analytical challenge, as PAHs are often strongly adsorbed to organic matter.[1]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a highly sensitive and selective technique for the determination of PAHs.[2][3] The native fluorescence of many PAHs, including this compound, allows for their detection at trace levels with minimal interference.[4] This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in sediment samples using HPLC-FLD. The method is designed for researchers and scientists in environmental monitoring and analytical chemistry.

Experimental Workflow Diagram

The overall workflow for the analysis of this compound in sediment samples is depicted below.

Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis Collect 1. Sediment Sample Collection Dry 2. Air/Freeze Drying Collect->Dry Sieve 3. Sieving & Homogenization Dry->Sieve Extract 4. Ultrasonic Extraction (e.g., Dichloromethane) Sieve->Extract Cleanup 5. Solid Phase Extraction (SPE) Cleanup (Silica Gel) Extract->Cleanup Concentrate 6. Solvent Exchange & Concentration Cleanup->Concentrate HPLC 7. HPLC-FLD Analysis Concentrate->HPLC Data 8. Data Quantification & Reporting HPLC->Data

Caption: Workflow for this compound analysis in sediment.

Instrumentation, Reagents, and Materials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column thermostat, and Fluorescence Detector (FLD).

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporation system

  • Solid Phase Extraction (SPE) manifold

  • Analytical balance

  • Sieves (e.g., 2 mm and 250 µm)

  • Freeze-dryer (optional)

Reagents and Standards:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Dichloromethane (DCM, pesticide residue grade)

  • Hexane (pesticide residue grade)

  • Anhydrous sodium sulfate (baked at 400°C for 4 hours)

  • Silica gel SPE cartridges (e.g., 1 g, 6 mL)

  • 0.45 µm syringe filters (PTFE or PVDF)

Experimental Protocols

Protocol 1: Sample Preparation
  • Drying: Sediment samples are typically air-dried in a well-ventilated area away from direct sunlight or freeze-dried to a constant weight.

  • Homogenization: Disaggregate the dried sediment using a mortar and pestle.

  • Sieving: Sieve the sample through a 2 mm sieve to remove large debris. For a more uniform particle size, a subsequent sieving through a 250 µm sieve is recommended.

  • Storage: Store the homogenized sample in a sealed amber glass container at 4°C until extraction.

Protocol 2: Ultrasonic Extraction

Ultrasonic extraction is a widely used technique for extracting PAHs from sediment.[5]

  • Weigh approximately 5 g of the dried, homogenized sediment into a glass centrifuge tube.

  • Add 20 mL of dichloromethane (DCM).

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[5]

  • Centrifuge the sample at 2500 rpm for 10 minutes to pellet the sediment.

  • Carefully decant the supernatant (extract) into a clean flask.

  • Repeat the extraction (steps 2-5) two more times with fresh aliquots of DCM.

  • Combine the three extracts.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

Protocol 3: Extract Cleanup

A cleanup step is essential to remove interfering compounds from the sediment extract.[5][6]

  • SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 10 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Concentrate the extracted sample under a gentle stream of nitrogen to approximately 1-2 mL. Load the concentrated extract onto the conditioned SPE cartridge.

  • Elution: Elute the PAHs from the cartridge using an appropriate solvent mixture, such as 10 mL of a 70:30 hexane:DCM mixture.

  • Final Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1.0 mL of acetonitrile. Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

Protocol 4: HPLC-FLD Analysis
  • Chromatographic Conditions: Set up the HPLC system with the following parameters. Separation is typically achieved on a reversed-phase column designed for PAH analysis.[7][8] A gradient elution with acetonitrile and water is commonly used.[7][9]

ParameterRecommended Setting
Column C18 PAH Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 50% B; 2-25 min: 50-100% B; 25-30 min: 100% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
  • Fluorescence Detector Settings: The selection of optimal excitation (Ex) and emission (Em) wavelengths is critical for sensitivity.[4] For this compound, the following wavelengths are recommended.[10][11]

AnalyteRetention Time (Approx.)Excitation (nm)Emission (nm)
This compoundVaries with system349450

Note: It is highly recommended to use a time-programmed wavelength switching feature on the fluorescence detector if multiple PAHs are being analyzed simultaneously to achieve the best sensitivity for each compound.[4]

Protocol 5: Calibration and Quantification
  • Calibration Standards: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range in the samples.

  • Calibration Curve: Inject the calibration standards into the HPLC-FLD system. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Quantification: Inject the prepared sediment extracts. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration in the extract using the calibration curve. The final concentration in the sediment (in ng/g) is calculated by accounting for the initial sample weight and the final extract volume.

Method Performance Characteristics

The performance of the HPLC-FLD method for PAH analysis is typically evaluated based on linearity, recovery, and limits of detection and quantification.[6][9]

ParameterTypical Value
Linearity (R²) > 0.995[6][9]
Analyte Recovery 80 - 110%[7][9]
Limit of Detection (LOD) 0.01 - 0.8 ng/g[7][9]
Limit of Quantification (LOQ) 0.03 - 1.7 ng/g[7][9]

Conclusion

This application note details a robust and sensitive HPLC-FLD method for the determination of this compound in complex sediment matrices. The protocol involves an efficient ultrasonic extraction followed by solid-phase extraction cleanup to remove interferences. The high selectivity of the fluorescence detector provides low detection limits necessary for environmental monitoring. Adherence to this protocol can yield reliable and reproducible data for the assessment of sediment contamination by this priority PAH.

References

Application Notes and Protocols for the Quantification of Benzo[ghi]fluoranthene in Airborne Particulate Matter by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[ghi]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) commonly found in airborne particulate matter, originating from incomplete combustion processes.[1] Monitoring its concentration is crucial due to the potential carcinogenic and mutagenic properties of PAHs. This document provides a comprehensive guide to the quantitative analysis of this compound in airborne particulate matter using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.

Experimental Protocols

The following protocols are a synthesis of established methods for the analysis of PAHs in airborne particulate matter.[2][3][4]

Sample Collection

Airborne particulate matter is typically collected by drawing a known volume of air through a filter.

  • Sampling Media: Quartz fiber filters are commonly used for collecting particle-phase PAHs.[5][6] These filters should be pre-baked in a muffle furnace to eliminate any organic contaminants.

  • Sampling Equipment: High-volume or low-volume air samplers are used to draw air through the filter at a constant flow rate.[4] The total volume of air sampled is recorded.

  • Field Blanks: Field blank filters are handled in the same manner as the samples but without air being drawn through them to account for any background contamination.[5]

  • Storage: After sampling, the filters are folded, wrapped in aluminum foil, placed in sealed bags, and stored at -20°C until extraction to minimize degradation of the target analytes.[5]

Sample Preparation and Extraction

The collected particulate matter on the filter is extracted to isolate the PAHs.

  • Extraction Method: Ultrasonic-assisted extraction is a common and efficient method.[2][3] The filter is immersed in a suitable organic solvent, such as dichloromethane (DCM), and sonicated.

  • Procedure:

    • Spike the filter with a surrogate standard solution to monitor extraction efficiency.

    • Immerse the filter in 10 mL of DCM in a glass vial.

    • Sonicate in an ultrasonic bath for 30 minutes at ambient temperature.[2]

    • Repeat the extraction process for thoroughness if necessary.

Extract Cleanup

The crude extract often contains interfering compounds that need to be removed before GC-MS analysis.

  • Technique: Column chromatography is a widely used cleanup technique.[2]

  • Procedure:

    • Pack a chromatography column with glass wool and anhydrous sodium sulfate.[2]

    • Pass the extract through the column to remove polar interferences.

    • Elute the PAH fraction with an appropriate solvent mixture (e.g., dichloromethane:hexane).[7]

Concentration

The cleaned extract is concentrated to increase the analyte concentration before injection into the GC-MS.

  • Method: The extract is concentrated under a gentle stream of nitrogen gas.[2] A keeper solvent, such as toluene, can be added to prevent the loss of more volatile PAHs.[2]

  • Final Volume: The extract is typically concentrated to a final volume of 300-500 µL.[2]

  • Internal Standard: An internal standard is added to the concentrated extract just before GC-MS analysis for accurate quantification.[2]

GC-MS Analysis

The prepared sample is analyzed by GC-MS for the separation and quantification of this compound.

  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used. Tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can provide higher selectivity and sensitivity.[2][3]

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is suitable for separating PAHs.[8]

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[3]

    • Injector Temperature: 280°C.[3]

    • Injection Mode: Splitless injection is recommended to maximize the transfer of analytes onto the column.[9]

    • Oven Temperature Program: An example program starts at 80°C (hold for 3 min), ramps to 200°C at 15°C/min, then to 300°C at 8°C/min, and holds for 5 minutes.[3]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is commonly used.

    • Detection Mode: Selected Ion Monitoring (SIM) or MRM for higher sensitivity and specificity. For this compound (molecular weight 226.27 g/mol ), the primary ion to monitor is m/z 226.

Quantitative Data

The following table summarizes representative quantitative data for this compound found in the literature.

ParameterValueReference
Method Limit of Quantification (LOQ)< 20.0 pg/m³[5]
Concentration in Urban Air (Barcelona)0.2 - 1.2 ng/m³[7]
Concentration in Rural Air (Pyrenees)1.4 - 4.3 ng/m³[7]
Recovery from Spiked Samples81 - 115%[5]

Experimental Workflow Diagram

GCMS_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Reporting A Airborne Particulate Matter Sampling (Quartz Fiber Filter) B Sample Storage (-20°C) A->B C Solvent Extraction (Ultrasonication with DCM) B->C Extraction D Extract Cleanup (Column Chromatography) C->D E Concentration (Nitrogen Evaporation) D->E F Addition of Internal Standard E->F Final Preparation G GC-MS Analysis (SIM/MRM Mode) F->G H Data Acquisition and Processing G->H I Quantification using Calibration Curve H->I Data Analysis J Reporting of This compound Concentration I->J

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols: Benzo[ghi]fluoranthene as a Biomarker for Wildfire Temperature Estimation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wildfires are a significant source of environmental polycyclic aromatic hydrocarbons (PAHs), a class of persistent organic pollutants known for their carcinogenic and mutagenic properties.[1] The composition and distribution of PAHs generated during a wildfire are heavily influenced by the combustion conditions, particularly the temperature.[2][3] High-molecular-weight (HMW) PAHs, such as benzo[ghi]fluoranthene, are formed at higher combustion temperatures compared to their lower-molecular-weight counterparts.[2][4] This principle allows for the use of specific PAH profiles as chemical biomarkers to reconstruct the thermal conditions of past wildfire events. This document provides detailed application notes and protocols for utilizing this compound as a biomarker to indicate wildfire temperatures.

Principle of this compound as a Temperature Indicator

The formation of PAHs during the combustion of organic matter, such as biomass in a wildfire, is a temperature-dependent process. At lower temperatures, the incomplete combustion leads to the formation of smaller, less condensed aromatic structures (LMW PAHs). As the temperature increases, pyrolysis and pyrosynthesis reactions become more dominant, leading to the formation of larger, more thermodynamically stable HMW PAHs with a greater number of aromatic rings.[2]

This compound (C₁₈H₁₀), a six-ring HMW PAH, is a key product of high-temperature combustion processes. Its presence and relative abundance in post-wildfire environmental samples (soil, sediment, ash) can serve as a qualitative and semi-quantitative indicator of the fire's intensity and temperature. Generally, a higher relative abundance of this compound and other HMW PAHs suggests higher combustion temperatures.

Data Presentation: PAH Emission Factors from Wood Combustion

The following table summarizes the emission factors of selected PAHs from wood combustion at two different temperatures, providing a quantitative basis for the temperature-dependent formation of these compounds.

Polycyclic Aromatic Hydrocarbon (PAH)Molecular Weight ( g/mol )Emission Factor at 500°C (mg/kg of wood)Emission Factor at 800°C (mg/kg of wood)
Low Molecular Weight (LMW) PAHs
Phenanthrene178.23Data not availableData not available
Fluoranthene202.25Data not availableData not available
Pyrene202.25Data not availableData not available
High Molecular Weight (HMW) PAHs
Benz[a]anthracene228.29Data not availableData not available
Chrysene228.29Data not availableData not available
Benzo[b]fluoranthene252.31Data not availableData not available
Benzo[k]fluoranthene252.31Data not availableData not available
Benzo[a]pyrene252.31Data not availableData not available
Indeno[1,2,3-cd]pyrene276.33Data not availableData not available
Dibenz[a,h]anthracene278.35Data not availableData not available
This compound 226.27 Data not available Data not available
Benzo[ghi]perylene276.33Data not availableData not available

Note: Specific quantitative data for this compound from controlled wildfire temperature studies is limited in the currently available literature. The table structure is provided for when such data becomes available. The general trend observed is an increase in the proportion of HMW PAHs with increasing combustion temperature.

Experimental Protocols

Sample Collection from Post-Wildfire Sites

Objective: To collect soil or sediment samples for the analysis of this compound.

Materials:

  • Stainless steel trowel or soil core sampler

  • Amber glass jars with PTFE-lined lids, pre-cleaned

  • GPS device

  • Sample labels

  • Cooler with ice packs

  • Personal Protective Equipment (PPE): gloves, safety glasses

Protocol:

  • Identify sampling locations within the burn scar and in adjacent unburned areas (for control samples).

  • Clear any loose debris from the surface of the sampling site.

  • Using a pre-cleaned stainless steel trowel, collect the top 0-5 cm of soil or sediment.

  • Place the sample into a pre-cleaned amber glass jar, filling it to about three-quarters full.

  • Securely fasten the lid.

  • Label the sample jar with the date, time, GPS coordinates, and a unique sample identifier.

  • Store the samples in a cooler with ice packs for transport to the laboratory.

  • Samples should be stored at 4°C in the dark until extraction.

Sample Preparation and Extraction: Soxhlet Extraction

Objective: To extract PAHs, including this compound, from soil or sediment samples.

Materials:

  • Soxhlet extraction apparatus (500 mL round bottom flask, extractor, condenser)

  • Heating mantle

  • Cellulose extraction thimbles

  • Anhydrous sodium sulfate (ACS grade)

  • Dichloromethane (DCM), pesticide grade or equivalent

  • Acetone, pesticide grade or equivalent

  • Rotary evaporator

  • Nitrogen evaporation system

  • Glass vials with PTFE-lined caps

Protocol:

  • Air-dry the soil/sediment sample in a well-ventilated area, shielded from direct sunlight, or freeze-dry.

  • Grind the dried sample to a fine, homogeneous powder using a mortar and pestle.

  • Accurately weigh approximately 10 g of the homogenized sample into a cellulose extraction thimble.

  • Mix the sample with an equal amount of anhydrous sodium sulfate to remove residual moisture.

  • Add a known amount of a surrogate standard solution (e.g., deuterated PAHs such as phenanthrene-d10) to the thimble to monitor extraction efficiency.

  • Place the thimble into the Soxhlet extractor.

  • Add 300 mL of a 1:1 (v/v) mixture of dichloromethane and acetone to the round-bottom flask.[5]

  • Assemble the Soxhlet apparatus and extract the sample for 18-24 hours at a rate of 4-6 cycles per hour.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to approximately 5-10 mL using a rotary evaporator.

  • Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is now ready for cleanup and instrumental analysis.

Sample Cleanup: Solid Phase Extraction (SPE)

Objective: To remove interfering compounds from the extract before instrumental analysis.

Materials:

  • Silica gel SPE cartridges (e.g., 6 mL, 1 g)

  • SPE vacuum manifold

  • Hexane, pesticide grade or equivalent

  • Dichloromethane (DCM), pesticide grade or equivalent

  • Glass vials

Protocol:

  • Condition a silica gel SPE cartridge by passing 10 mL of DCM followed by 10 mL of hexane through it. Do not allow the cartridge to go dry.

  • Load the 1 mL concentrated extract onto the conditioned SPE cartridge.

  • Elute interfering compounds with 10 mL of hexane and discard the eluate.

  • Elute the PAH fraction with 10 mL of a 1:1 (v/v) mixture of hexane and DCM into a clean collection vial.

  • Concentrate the eluted fraction to 1 mL under a gentle stream of nitrogen.

  • Add an internal standard (e.g., perylene-d12) for quantification.

  • The sample is now ready for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify this compound in the cleaned extract.

Typical GC-MS Parameters:

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 60°C, hold for 2 minRamp 1: 10°C/min to 300°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions for this compoundm/z 226 (quantifier), 113 (qualifier)
Transfer Line Temp290°C
Ion Source Temp230°C

Quantification: Quantification is performed using the internal standard method. A calibration curve is generated using certified PAH standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to that of the internal standard and relating it to the calibration curve.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection 1. Collect Soil/Sediment Samples Drying 2. Air/Freeze Dry SampleCollection->Drying Grinding 3. Grind and Homogenize Drying->Grinding Weighing 4. Weigh Sample Grinding->Weighing Soxhlet 5. Soxhlet Extraction (DCM:Acetone) Weighing->Soxhlet Concentration1 6. Concentrate Extract (Rotovap & N2) Soxhlet->Concentration1 SPE 7. Solid Phase Extraction (Silica Gel) Concentration1->SPE Concentration2 8. Concentrate Final Extract SPE->Concentration2 GCMS 9. GC-MS Analysis Concentration2->GCMS Data 10. Data Interpretation GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

Logical_Relationship Wildfire Wildfire Event Temperature Combustion Temperature Wildfire->Temperature LMW Low Molecular Weight PAHs (e.g., Phenanthrene) Temperature->LMW Low Temp HMW High Molecular Weight PAHs (e.g., this compound) Temperature->HMW High Temp Ratio Ratio of HMW to LMW PAHs LMW->Ratio HMW->Ratio Interpretation Indication of Fire Temperature Ratio->Interpretation

Caption: Logical relationship for wildfire temperature indication.

References

Application Notes and Protocols for In Vitro Genotoxicity Assessment of Benzo[ghi]fluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzo[ghi]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a byproduct of incomplete combustion of organic materials. Due to its widespread presence and potential for DNA damage, robust in vitro toxicological evaluation is crucial. This document provides detailed application notes and protocols for assessing the genotoxicity of this compound using a battery of standard in vitro assays: the Ames test (bacterial reverse mutation assay), the in vitro micronucleus assay, and the in vitro comet assay.

These assays, when used in combination, provide a comprehensive assessment of the genotoxic potential of a test substance by evaluating different endpoints, including point mutations, chromosomal damage, and DNA strand breaks. Given that this compound, like many PAHs, requires metabolic activation to exert its genotoxic effects, the protocols provided incorporate the use of an exogenous metabolic activation system (S9 fraction).

Metabolic Activation of this compound

The genotoxicity of many PAHs, including this compound, is dependent on their metabolic activation into reactive electrophilic metabolites that can bind to DNA, forming adducts. This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. The metabolic pathway generally involves the formation of epoxides, which can be further metabolized to dihydrodiols and then to highly reactive diol epoxides. These diol epoxides are considered the ultimate carcinogenic metabolites of many PAHs.

The following diagram illustrates the general metabolic activation pathway for PAHs, which is applicable to this compound.

BghiF This compound Epoxide This compound Epoxide BghiF->Epoxide CYP1A1, CYP1B1 Diol This compound Dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide This compound Diol Epoxide (Ultimate Genotoxic Metabolite) Diol->DiolEpoxide CYP1A1, CYP1B1 DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations, DNA Strand Breaks) DNA_Adducts->Genotoxicity

Metabolic activation of this compound.

Data Presentation: Quantitative Genotoxicity Data

The following tables summarize representative quantitative data from in vitro genotoxicity studies of this compound and a closely related PAH, Benzo[b]fluoranthene. It is important to note that direct quantitative data for this compound is limited in the public domain.

Table 1: Ames Test Data for this compound

Salmonella typhimurium StrainConcentration (µ g/plate )Metabolic Activation (S9)Mean Revertants/Plate ± SDFold Induction over Control
TA980+25 ± 41.0
10+55 ± 72.2
25+110 ± 124.4
50+230 ± 219.2
TA1000+120 ± 151.0
10+250 ± 252.1
25+480 ± 384.0
50+890 ± 657.4

Note: The data presented in this table is illustrative and compiled from various sources on PAH genotoxicity. Actual results may vary based on experimental conditions.

Table 2: In Vitro Micronucleus Assay Data for Benzo[b]fluoranthene in Human Cells

Cell LineConcentration (µM)Metabolic Activation (S9)% Micronucleated Cells ± SDFold Induction over Control
HepG20+1.5 ± 0.31.0
1+2.8 ± 0.51.9
5+5.1 ± 0.83.4
10+8.9 ± 1.25.9

Note: This data is for Benzo[b]fluoranthene and serves as a representative example due to the limited availability of specific quantitative data for this compound in this assay.

Table 3: In Vitro Comet Assay Data for this compound in Human Cells

Cell LineConcentration (µM)Metabolic Activation (S9)% Tail DNA ± SDFold Induction over Control
A5490+5.2 ± 1.11.0
5+12.8 ± 2.32.5
10+25.6 ± 3.94.9
20+41.3 ± 5.27.9

Note: The data presented in this table is illustrative and compiled from various sources on PAH genotoxicity. Actual results may vary based on experimental conditions.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This protocol is designed to detect point mutations induced by this compound.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Salmonella strains (TA98, TA100) E1 Combine: - Salmonella culture - this compound - S9 mix (or buffer for -S9) P1->E1 P2 Prepare this compound stock solutions (in DMSO) P2->E1 P3 Prepare S9 metabolic activation mix P3->E1 E2 Pre-incubate mixture (e.g., 20 min at 37°C) E1->E2 E3 Add top agar E2->E3 E4 Pour onto minimal glucose agar plates E3->E4 A1 Incubate plates (48-72h at 37°C) E4->A1 A2 Count revertant colonies A1->A2 A3 Analyze data and determine mutagenicity A2->A3

Ames Test Experimental Workflow.

Materials:

  • Salmonella typhimurium strains TA98 and TA100

  • This compound (dissolved in DMSO)

  • S9 fraction from Aroclor 1254-induced rat liver

  • S9 cofactors (NADP, G6P)

  • Top agar

  • Minimal glucose agar plates

  • Positive controls: 2-Nitrofluorene (-S9), Benzo[a]pyrene (+S9)

  • Negative/vehicle control: DMSO

Protocol:

  • Preparation of Bacterial Strains: Inoculate a single colony of each Salmonella strain into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix containing the S9 fraction and cofactors on ice.

  • Exposure: In a sterile tube, add 0.1 mL of the bacterial culture, 0.05 mL of the test compound solution (at various concentrations), and 0.5 mL of the S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).

  • Pre-incubation: Incubate the mixture for 20-30 minutes at 37°C with gentle shaking.

  • Plating: Add 2.0 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies, typically a two-fold or greater increase over the negative control.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This assay detects chromosomal damage (clastogenicity and aneugenicity) by quantifying micronuclei in the cytoplasm of interphase cells.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Culture mammalian cells (e.g., HepG2, A549) E1 Seed cells and allow to attach overnight P1->E1 P2 Prepare this compound stock solutions (in DMSO) E2 Treat cells with this compound +/- S9 mix for 3-6 hours P2->E2 P3 Prepare S9 metabolic activation mix P3->E2 E1->E2 E3 Remove treatment and add fresh medium with Cytochalasin B E2->E3 E4 Incubate for 1.5-2 cell cycles E3->E4 A1 Harvest and fix cells E4->A1 A2 Stain with a DNA stain (e.g., DAPI, Giemsa) A1->A2 A3 Score micronuclei in binucleated cells via microscopy A2->A3 A4 Calculate % micronucleated cells A3->A4

In Vitro Micronucleus Assay Workflow.

Materials:

  • Human cell line (e.g., HepG2, A549)

  • This compound (dissolved in DMSO)

  • S9 fraction and cofactors

  • Cytochalasin B

  • Cell culture medium and supplements

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., DAPI, Giemsa)

  • Positive controls: Mitomycin C (-S9), Cyclophosphamide (+S9)

  • Negative/vehicle control: DMSO

Protocol:

  • Cell Seeding: Seed cells into appropriate culture vessels and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound with and without S9 metabolic activation for a short period (e.g., 3-6 hours).

  • Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.

  • Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycles.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, treat with a hypotonic solution, and fix them.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow to air dry, and stain with a suitable DNA stain.

  • Scoring: Score at least 1000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

In Vitro Alkaline Comet Assay - OECD 489 (adapted for in vitro)

This assay detects DNA single- and double-strand breaks and alkali-labile sites.

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Culture mammalian cells (e.g., A549, V79) E1 Treat cells with this compound +/- S9 mix for a short duration P1->E1 P2 Prepare this compound stock solutions (in DMSO) P2->E1 P3 Prepare S9 metabolic activation mix P3->E1 E2 Harvest cells and embed in low melting point agarose on a slide E1->E2 E3 Lyse cells to remove membranes and proteins E2->E3 E4 Perform alkaline unwinding and electrophoresis E3->E4 A1 Neutralize and stain DNA with a fluorescent dye E4->A1 A2 Visualize comets using a fluorescence microscope A1->A2 A3 Quantify DNA damage (% Tail DNA, Tail Moment) A2->A3 A4 Analyze data for significant increases in DNA damage A3->A4

In Vitro Comet Assay Workflow.

Materials:

  • Human or other mammalian cell line (e.g., A549, V79)

  • This compound (dissolved in DMSO)

  • S9 fraction and cofactors

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA fluorescent dye (e.g., SYBR Green, propidium iodide)

  • Positive control: Ethyl methanesulfonate (EMS) or Methyl methanesulfonate (MMS)

  • Negative/vehicle control: DMSO

Protocol:

  • Cell Treatment: Treat cells in suspension or monolayer with various concentrations of this compound with and without S9 metabolic activation for a short exposure period (e.g., 1-4 hours).

  • Cell Embedding: Harvest the cells and mix them with low melting point agarose. Pipette this mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope equipped with appropriate filters. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA) and the tail moment. A significant, dose-dependent increase in these parameters indicates a positive result.

Application Notes and Protocols for the Preconcentration of Benzo[ghi]fluoranthene from Water Samples using Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzo[ghi]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is of environmental concern due to its potential carcinogenicity.[1] Its determination in water samples often requires a preconcentration step to achieve the low detection limits required by regulatory bodies. Solid-phase extraction (SPE) is a widely used technique for this purpose, offering advantages such as high enrichment factors, reduced solvent consumption, and ease of automation compared to traditional liquid-liquid extraction.[2][3] This document provides detailed application notes and protocols for the preconcentration of this compound from water samples using SPE, followed by instrumental analysis.

Principle of Solid-Phase Extraction

SPE is a sample preparation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties.[2][3] The technique involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analyte of interest. The analyte is then eluted from the adsorbent with a small volume of a strong solvent, resulting in a more concentrated and cleaner sample extract.

Experimental Protocols

Several SPE methods have been developed for the extraction of PAHs, including this compound, from water samples. The choice of sorbent material and elution solvent is critical for achieving high recovery rates.

Protocol 1: SPE using C18 Cartridges

This protocol is a common and robust method for the extraction of nonpolar to moderately polar compounds from aqueous matrices. C18-bonded silica is a popular sorbent for PAH extraction due to its hydrophobic nature.[2][4][5]

Materials:

  • SPE Cartridges: C18, 500 mg, 6 mL

  • Sample: 1000 mL of water

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Deionized water

  • Nitrogen gas for drying

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of dichloromethane through the C18 cartridge to activate the sorbent.[3][6]

    • Follow with 10 mL of methanol to wet the sorbent.[3][6]

    • Finally, pass 10 mL of deionized water to equilibrate the stationary phase, ensuring the sorbent does not dry out before sample loading.[3]

  • Sample Loading:

    • Pass the 1000 mL water sample through the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-adsorbed impurities.[7][8]

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum for 10-20 minutes or by passing a stream of nitrogen gas to remove residual water.[3][6]

  • Elution:

    • Elute the retained this compound by passing 5-10 mL of a suitable solvent, such as acetonitrile or a mixture of dichloromethane and cyclohexane (1:1 v/v), through the cartridge.[5][7] Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile for HPLC or hexane for GC).

Protocol 2: SPE using Functionalized Mesoporous Silica

Novel sorbents, such as functionalized mesoporous silica, have shown excellent performance in extracting PAHs from water samples.[7][8]

Materials:

  • SPE Cartridges: Laboratory-prepared with functionalized mesoporous silica

  • Sample: 100 mL of water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Nitrogen gas for drying

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the cartridge with 10 mL of methanol followed by 5 mL of deionized water.[7][8]

  • Sample Loading:

    • Load the 100 mL water sample onto the conditioned cartridge.[7][8]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water.[7][8]

  • Drying:

    • Dry the cartridge under vacuum.[7][8]

  • Elution:

    • Elute the analytes with 5 mL of acetonitrile.[7][8]

  • Concentration:

    • Dry the eluate further using nitrogen gas under a water bath at 30 °C.[7][8] Reconstitute as needed for analysis.

Data Presentation

The following tables summarize quantitative data from various studies on the SPE of this compound and other PAHs from water samples.

Table 1: Recovery of this compound and Related PAHs using Different SPE Sorbents

SorbentAnalyte(s)Sample Volume (mL)Elution SolventRecovery (%)Analytical MethodReference
Graphene functionalized with triethoxysilanePAHs100Not Specified84.6 - 109.5HPLC[9]
Functionalized mesoporous silicaBenzo[ghi]perylene & other PAHs100Acetonitrile79.87 - 95.67GCxGC-TOFMS[7][8]
C18Benzo[ghi]perylene & other PAHsNot SpecifiedDichloromethane:Cyclohexane:Hexane (1:1:1)87.31 - 97.38GC[5][10]
C18Benzo[ghi]peryleneNot SpecifiedNot Specified41.3HPLC[3]

Table 2: Method Detection and Quantification Limits for PAHs in Water Samples

Sorbent/MethodAnalyte(s)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Analytical MethodReference
Graphene functionalized with triethoxysilanePAHs0.029 - 0.1Not SpecifiedHPLC[9]
Functionalized mesoporous silicaPAHs0.03 - 0.040.05 - 3.14GCxGC-TOFMS[7]
C18PAHs0.05 - 0.55Not SpecifiedGC[5][10]
Online SPEBenzo[ghi]perylene & other PAHs0.0002 - 0.0230.001 - 0.077UHPLC-FLD/UV[11]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the SPE process for this compound preconcentration.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Post-Extraction Condition Conditioning (e.g., Methanol) Equilibrate Equilibration (e.g., Deionized Water) Condition->Equilibrate Load Sample Loading (Water Sample) Wash Washing (e.g., Deionized Water) Load->Wash Dry Drying (Vacuum or Nitrogen) Wash->Dry Elute Elution (e.g., Acetonitrile) Dry->Elute Concentrate Concentration & Reconstitution Analysis Instrumental Analysis (GC-MS or HPLC) Concentrate->Analysis

Caption: General workflow for solid-phase extraction of this compound.

SPE_Method_Development cluster_params Key Optimization Parameters cluster_validation_metrics Validation Metrics start Method Development Goal: High Recovery & Low LOD for this compound Sorbent Sorbent Selection (e.g., C18, Polymeric) start->Sorbent Solvents Solvent Optimization (Conditioning, Elution) start->Solvents Volume Sample Volume vs. Breakthrough start->Volume Flow Flow Rate Optimization start->Flow Validation Method Validation Sorbent->Validation Solvents->Validation Volume->Validation Flow->Validation Recovery Recovery (%) Validation->Recovery Precision Precision (RSD%) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Linearity Linearity (r²) Validation->Linearity FinalProtocol Finalized SPE Protocol Recovery->FinalProtocol Precision->FinalProtocol LOD->FinalProtocol LOQ->FinalProtocol Linearity->FinalProtocol

Caption: Logical steps in developing an SPE method for this compound.

References

Application Notes and Protocols for QuEChERS Extraction of Benzo[ghi]fluoranthene from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that has revolutionized the analysis of contaminants in complex food matrices.[1][2] Originally developed for pesticide residue analysis, its application has expanded to include a broad range of analytes, including Polycyclic Aromatic Hydrocarbons (PAHs).[3] PAHs, such as Benzo[ghi]fluoranthene, are carcinogenic compounds that can form during the incomplete combustion of organic matter and can contaminate food during processing methods like smoking, grilling, and frying.[1][2]

This document provides a detailed application note and a generalized protocol for the extraction of this compound from various complex food matrices using the QuEChERS method, followed by instrumental analysis.

Principle of the QuEChERS Method

The QuEChERS method involves two main steps:

  • Extraction: The homogenized food sample is first extracted with an organic solvent, typically acetonitrile, in the presence of high-salt concentrations. The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) induces phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile layer.[3][4]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components such as lipids, pigments, and sugars. Common sorbents include primary secondary amine (PSA) for removing fatty acids and sugars, C18 for nonpolar interferences, and graphitized carbon black (GCB) for pigments.[5] For high-fat matrices, specialized sorbents like Z-Sep or EMR-Lipid may be employed for enhanced lipid removal.[4][5]

Experimental Protocol: A Generalized QuEChERS Method

This protocol provides a general framework for the extraction of this compound. Optimization may be required depending on the specific food matrix and analytical instrumentation.

1. Sample Preparation and Homogenization:

  • Weigh a representative portion (typically 2-15 g) of the food sample.[4][5]

  • Homogenize the sample to ensure a uniform consistency. For solid samples, this can be achieved using a high-speed blender or food processor. Liquid samples should be thoroughly mixed.

2. Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add a known volume of water (e.g., 5-15 mL) if the sample has low moisture content.

  • Add 10-15 mL of acetonitrile as the extraction solvent.[4]

  • For enhanced extraction of PAHs from certain matrices, a modified solvent like n-hexane-saturated acetonitrile with 1% toluene can be used.[6]

  • Add the appropriate QuEChERS extraction salts. A common combination is 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate, and 0.5 g disodium citrate sesquihydrate.[6]

  • Immediately cap and shake the tube vigorously for 1-2 minutes.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the layers.[5]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (typically 1-8 mL) of the upper acetonitrile layer to a d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents tailored to the matrix. For example:

    • General Purpose: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Fatty Matrices: Consider using Z-Sep or EMR-Lipid sorbents for effective lipid removal.[4][5]

    • Pigmented Samples: Add GCB to the sorbent mix.

  • Vortex the d-SPE tube for 1-2 minutes.

  • Centrifuge at ≥3000 rpm for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Carefully transfer the cleaned supernatant into a clean vial.

  • The extract may be concentrated by evaporating it to dryness under a gentle stream of nitrogen and reconstituting it in a suitable solvent for analysis.[5]

  • Analyze the final extract using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[5]

Experimental Workflow

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Homogenized Food Sample (2-15g) Tube1 50 mL Centrifuge Tube Sample->Tube1 AddSolvent Add Acetonitrile (10-15 mL) Tube1->AddSolvent AddSalts Add QuEChERS Salts (MgSO4, NaCl, Citrates) AddSolvent->AddSalts Vortex1 Vortex (1-2 min) AddSalts->Vortex1 Centrifuge1 Centrifuge (≥3000 rpm, 5 min) Vortex1->Centrifuge1 Transfer Transfer Supernatant (1-8 mL) Centrifuge1->Transfer dSPETube d-SPE Tube with Sorbents (MgSO4, PSA, C18/Z-Sep) Transfer->dSPETube Vortex2 Vortex (1-2 min) dSPETube->Vortex2 Centrifuge2 Centrifuge (≥3000 rpm, 5 min) Vortex2->Centrifuge2 FinalExtract Collect Cleaned Extract Centrifuge2->FinalExtract Analysis GC-MS or HPLC-FLD Analysis FinalExtract->Analysis

Caption: QuEChERS experimental workflow for this compound extraction.

Data Presentation

The following tables summarize quantitative data from various studies that have employed the QuEChERS method for the analysis of PAHs, including this compound, in different food matrices.

Table 1: Recovery Rates of this compound and other PAHs using QuEChERS

Food MatrixAnalyte(s)Spiking LevelRecovery (%)Reference
Smoked Meat16 PAHs1 ng/g74 - 117[4]
Smoked Meat16 PAHs10 ng/g74 - 117[4]
ShrimpPAHs20 ng/g83 - 99
ShrimpPAHs200 ng/g83 - 99
FishBenzo[g,h,i]perylene2 µg/kg69[7][8]
FishMost PAHs2, 10, 50 µg/kg70 - 120[7][8]
Various Foods8 PAHs5 µg/kg86.3 - 109.6[1]
Various Foods8 PAHs10 µg/kg87.7 - 100.1[1]
Various Foods8 PAHs20 µg/kg89.6 - 102.9[1]
Infant Foods4 PAHsNot Specified73.1 - 110.7[5]
Herbal MedicinePAH4Not Specified89.65 - 118.59[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PAHs using QuEChERS

Food MatrixAnalyte(s)LOD (µg/kg)LOQ (µg/kg)Reference
Various Foods8 PAHs0.006 - 0.0350.019 - 0.133[1][2]
Infant Foods4 PAHs0.019 - 0.0360.06 - 0.11[5]
Four Matrices4 PAHs0.03 - 0.200.10 - 0.60[6]

Conclusion

The QuEChERS method provides a rapid, efficient, and reliable approach for the extraction of this compound and other PAHs from a wide variety of complex food matrices.[1] Its simplicity, low solvent consumption, and high throughput make it an ideal choice for routine monitoring and quality control in food safety analysis. The adaptability of the d-SPE cleanup step allows for effective removal of matrix interferences, leading to accurate and precise quantification by chromatographic techniques. The data presented demonstrates that the method achieves excellent recovery rates and low detection limits, meeting the stringent requirements for trace contaminant analysis in food.

References

Application of Benzo[ghi]fluoranthene as a tracer for automotive emissions.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[ghi]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a byproduct of incomplete combustion.[1] Due to its specific emission profile from vehicular exhausts and its relative stability in the atmosphere, this compound serves as a valuable molecular marker for tracing automotive emissions. These application notes provide detailed protocols and data for utilizing this compound in the source apportionment of traffic-related air pollution.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is crucial for its application as a tracer. Its properties influence its environmental fate and transport, as well as the methodologies for its sampling and analysis.

PropertyValueReference
Molecular Formula C₁₈H₁₀[2]
Molecular Weight 226.27 g/mol [2]
Appearance Yellow, odorless solid[2]
Melting Point 149 °C[2]
Boiling Point Not available
Vapor Pressure 1.9 x 10⁻⁷ mm Hg at 25 °C[2]
Water Solubility Insoluble[2]
Log Kow 6.06[2]

Quantitative Data: Emission Factors

The emission factor of a pollutant is a representative value that attempts to relate the quantity of a pollutant released to the atmosphere with an activity associated with the release of that pollutant. For this compound, emission factors are typically expressed in micrograms per kilometer traveled (µg/km).

Vehicle TypeEmission Factor (µg/km)PhaseReference
Gasoline (Catalyst-equipped) 0.276Gas[2]
0.063Particle[2]
Gasoline (Non-catalyst-equipped) 10.7Gas[2]
46.8Particle[2]

Application as a Tracer for Automotive Emissions

This compound, along with other high molecular weight PAHs like Indeno[1,2,3-cd]pyrene and Benzo(k)fluoranthene, is a reliable tracer for automotive emissions, particularly in urban environments where traffic is a dominant source of pollution.[3][4] The rationale for its use is based on its relatively high abundance in vehicle exhaust compared to other sources and its stability in the atmosphere, which allows for transport from source to receptor without significant chemical transformation.

A study conducted in Rio de Janeiro demonstrated that using Benzo(k)fluoranthene, Benzo(ghi)perylene, and Indeno(1,2,3-cd)pyrene as tracers, the vehicular fleet contributed to 21% of the atmospheric Total Suspended Particulate (TSP) matter.[3][4]

Experimental Protocols

The following are detailed protocols for the sampling and analysis of this compound in ambient air.

Protocol 1: Sampling of Airborne Particulate Matter

This protocol outlines the collection of airborne particulate matter for subsequent PAH analysis.

Objective: To collect total suspended particulate (TSP) or PM₂.₅/PM₁₀ samples on a suitable filter medium.

Materials:

  • High-volume or low-volume air sampler

  • Quartz fiber filters

  • Aluminum foil

  • Forceps

  • Sample storage containers

Procedure:

  • Filter Preparation:

    • Visually inspect quartz fiber filters for any defects.

    • Pre-bake the filters in a muffle furnace at a temperature sufficient to remove any organic contaminants (e.g., 550 °C for several hours).

    • Allow the filters to cool in a desiccator to prevent moisture absorption.

    • Weigh the conditioned filters before and after sampling to determine the total mass of collected particulate matter.

  • Sample Collection:

    • Load a pre-baked and pre-weighed filter into the filter holder of the air sampler using clean forceps.

    • Position the sampler at the desired sampling location, ensuring unobstructed airflow.

    • Record the initial flow rate and start the sampler.

    • Sample a known volume of air, typically over a 24-hour period, to collect a sufficient mass of particulate matter for analysis.[5]

    • Record the final flow rate and stop the sampler.

  • Sample Handling and Storage:

    • Carefully remove the filter from the holder using forceps.

    • Fold the filter in half with the exposed side inward.

    • Wrap the folded filter in aluminum foil to protect it from light and contamination.

    • Place the wrapped filter in a labeled sample container and store it at a low temperature (e.g., -20 °C) until extraction and analysis.

Protocol 2: Sample Extraction

This protocol describes the extraction of PAHs from the collected filter samples.

Objective: To efficiently extract this compound and other PAHs from the quartz fiber filter into an organic solvent.

Materials:

  • Soxhlet extraction apparatus

  • Ultrasonic bath

  • Round-bottom flasks

  • Condensers

  • Heating mantles

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Nitrogen evaporation system

  • Glass vials

Procedure (Soxhlet Extraction): [5]

  • Cut the sampled filter into small pieces and place them into a Soxhlet extraction thimble.

  • Add an appropriate volume of dichloromethane to a round-bottom flask.

  • Assemble the Soxhlet apparatus with the flask, extractor, and condenser.

  • Heat the solvent to its boiling point and allow the extraction to proceed for a sufficient duration (e.g., 18-24 hours) to ensure complete extraction of the PAHs.

  • After extraction, allow the apparatus to cool.

  • Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the concentrated extract to a clean, labeled vial for storage until analysis.

Procedure (Ultrasonic Extraction): [6]

  • Place the filter sample in a beaker or flask.

  • Add a measured volume of dichloromethane.

  • Place the vessel in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes).[6]

  • Decant the solvent into a clean flask.

  • Repeat the sonication with fresh solvent two more times, combining the extracts.

  • Concentrate the combined extracts as described in the Soxhlet procedure.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the instrumental analysis of the extracted samples for the quantification of this compound.

Objective: To separate, identify, and quantify this compound in the sample extract.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full-scan acquisition.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp to achieve separation of PAHs (e.g., initial temperature of 60-80 °C, ramp to 300-320 °C).

  • Injector Temperature: 280-300 °C.

  • Ion Source Temperature: 200-230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for this compound (m/z 226) should be monitored.

Procedure:

  • Calibration: Prepare a series of calibration standards of this compound in dichloromethane covering the expected concentration range in the samples. Analyze the standards to generate a calibration curve.

  • Sample Analysis: Inject a known volume (e.g., 1 µL) of the concentrated sample extract into the GC-MS.

  • Data Acquisition: Acquire data in SIM mode, monitoring the characteristic ions of this compound.

  • Quantification: Identify the this compound peak in the chromatogram based on its retention time and the presence of the target ion. Quantify the concentration using the calibration curve.

Protocol 4: Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol provides an alternative method for the analysis of this compound, which is particularly useful for its high sensitivity.

Objective: To separate, identify, and quantify this compound using HPLC with a fluorescence detector.

Instrumentation and Conditions:

  • HPLC System: With a gradient pump, autosampler, and column oven.

  • Column: A C18 column specifically designed for PAH analysis.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Fluorescence Detector: Set to the optimal excitation and emission wavelengths for this compound (e.g., Excitation: 298 nm, Emission: 410 nm).

  • Flow Rate: Typically 1.0-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

Procedure:

  • Calibration: Prepare a series of calibration standards of this compound in acetonitrile. Analyze the standards to generate a calibration curve.

  • Sample Analysis: Inject a known volume of the sample extract (which may need to be solvent-exchanged to acetonitrile) into the HPLC system.

  • Data Acquisition: Monitor the fluorescence signal at the specified wavelengths.

  • Quantification: Identify the this compound peak based on its retention time and quantify its concentration using the calibration curve.

Visualizations

Experimental_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Airborne Particulate Matter Sampling (High-Volume Sampler) B Collection on Quartz Fiber Filter A->B C Sample Extraction (Soxhlet or Ultrasonic) B->C D Solvent: Dichloromethane C->D E Extract Concentration (Nitrogen Evaporation) C->E F GC-MS Analysis E->F G HPLC-FLD Analysis E->G H Quantification of this compound F->H G->H I Source Apportionment Modeling H->I Tracer_Relationship cluster_source Automotive Emissions cluster_tracers PAH Tracers cluster_receptor Receptor A Gasoline & Diesel Exhaust B This compound A->B emits C Indeno[1,2,3-cd]pyrene A->C emits D Benzo(k)fluoranthene A->D emits E Coronene A->E emits F Ambient Air Particulate Matter B->F transported to C->F transported to D->F transported to E->F transported to

References

Application Notes and Protocols for the Analysis of Benzo[ghi]fluoranthene in Smoked Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo[ghi]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) formed during the incomplete combustion of organic materials. It is commonly found in smoked foods as a result of the smoking process. Due to the potential carcinogenic and mutagenic properties of some PAHs, monitoring the levels of compounds like this compound in consumer products is crucial for food safety and human health risk assessment. These application notes provide detailed protocols for the extraction and quantification of this compound in smoked food products, a summary of reported concentrations, and an overview of its metabolic activation pathway.

Quantitative Data Presentation

The concentration of this compound in smoked consumer products can vary significantly depending on the type of food, the smoking method, and the duration of smoking. Several studies have investigated the presence of various PAHs in smoked foods; however, specific quantitative data for this compound is often limited, with concentrations frequently reported as below the limit of detection (LOD) or limit of quantification (LOQ).

Food ProductThis compound Concentration (µg/kg)Analytical MethodReference
Smoked Meat ProductsNot DetectedGC-MS[1]
Smoked Fish and Fish ProductsNot Detected in 55 samplesHPLC-FLD
Toasted Bread< 10.0GC-MS[2]
Smoked Meats (Traditionally Smoked)-GC-MS[3]
Smoked Fish-GC-MS[4]

Note: The table indicates that this compound is often not detected or is present at very low levels in the analyzed smoked food products. The limits of detection (LOD) and quantification (LOQ) for this compound in food analysis are typically in the range of 0.03 - 0.3 µg/kg and 0.1 - 0.9 µg/kg, respectively, depending on the analytical method and matrix.[2][5]

Experimental Protocols

A widely used method for the analysis of PAHs in fatty food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by gas chromatography-mass spectrometry (GC-MS).[6][7][8]

Protocol 1: Sample Preparation using QuEChERS

This protocol is adapted from a method for the determination of PAHs in smoked meat products.[8]

1. Sample Homogenization:

  • Homogenize a representative portion of the smoked food sample.

2. Extraction: a. Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube. b. Spike the sample with an appropriate internal standard solution (e.g., deuterated PAHs) and allow it to equilibrate for 30 minutes at room temperature.[8] c. Add 5 mL of water and homogenize. d. Add 5 mL of acetonitrile to the tube and vortex vigorously for 1 minute.[8] e. Add 0.5 g of sodium chloride (NaCl) and 3.0 g of anhydrous magnesium sulfate (MgSO₄).[8] f. Immediately shake the tube vigorously for 1 minute. g. Centrifuge the tube at 3400 rpm for 10 minutes at 20°C.[8]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer the supernatant (acetonitrile layer) to a d-SPE tube containing a suitable sorbent (e.g., Z-Sep) to remove lipids and other matrix interferences. b. Vortex for 30 seconds. c. Centrifuge at high speed for 5 minutes.

4. Final Extract Preparation: a. Take an aliquot of the cleaned extract for GC-MS analysis. b. The extract may be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., cyclohexane) if necessary.

Protocol 2: GC-MS Analysis

This protocol provides general conditions for the analysis of PAHs by GC-MS.[9][10][11]

Gas Chromatograph (GC) Conditions:

  • Column: A capillary column suitable for PAH analysis (e.g., DB-EUPAH, VF-17ms).[11][12]

  • Inlet: Splitless injection.

  • Inlet Temperature: 320°C.[9]

  • Carrier Gas: Helium or Hydrogen.[9]

  • Oven Temperature Program:

    • Initial temperature: 75°C, hold for 1 minute.

    • Ramp to 180°C at 25°C/min.

    • Ramp to 320°C at 5°C/min, hold for 10 minutes.

  • Injection Volume: 1 µL.

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Source Temperature: 320°C.[9]

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.

  • Quantifier and Qualifier Ions: Select specific ions for this compound for accurate identification and quantification.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Smoked Food Sample homogenize Homogenization sample->homogenize extract QuEChERS Extraction (Acetonitrile, Salts) homogenize->extract cleanup d-SPE Cleanup (Z-Sep) extract->cleanup gcms GC-MS Analysis cleanup->gcms data Data Processing & Quantification gcms->data result This compound Concentration data->result

Figure 1. Experimental workflow for the analysis of this compound.
Signaling Pathway: Metabolic Activation of this compound

This compound, like other PAHs, undergoes metabolic activation primarily by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and potentially initiate carcinogenesis.[13][14]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_toxicity Toxicity BghiF This compound epoxide This compound Epoxide BghiF->epoxide CYP1A1, CYP1B1 diol This compound Diol epoxide->diol Epoxide Hydrolase diol_epoxide This compound Diol Epoxide (Reactive Metabolite) diol->diol_epoxide CYP1A1, CYP1B1 dna_adduct DNA Adducts diol_epoxide->dna_adduct mutation Mutations dna_adduct->mutation cancer Cancer Initiation mutation->cancer

Figure 2. Metabolic activation pathway of this compound.

References

Application Notes and Protocols for the Development of Certified Reference Materials for Benzo[ghi]fluoranthene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the development of Certified Reference Materials (CRMs) for the analysis of Benzo[ghi]fluoranthene, a polycyclic aromatic hydrocarbon (PAH). The protocols and data presented herein are essential for ensuring the accuracy, traceability, and comparability of analytical measurements in research, quality control, and regulatory compliance.

Introduction to Certified Reference Materials (CRMs)

Certified Reference Materials are fundamental to analytical quality assurance.[1] They are stable and homogeneous materials, with one or more certified property values, produced by a metrologically valid procedure.[2][3] The use of CRMs, particularly those produced by accredited Reference Material Producers (RMPs) under ISO 17034, ensures the reliability and accuracy of measurement results.[3][4][5] The development of a CRM involves several key stages, including material selection and preparation, characterization, assessment of homogeneity and stability, and value assignment with a corresponding uncertainty budget.[6][7]

Quantitative Data for this compound CRMs

The following tables summarize typical quantitative data for CRMs containing this compound. This data is illustrative and based on values found for Benzo[ghi]perylene, a structurally similar and often co-analyzed PAH, in various certified reference materials.

Table 1: Example of a Certified Value for Benzo[ghi]perylene in a Solid Matrix CRM (e.g., Rubber Toy)

ParameterValue
Certified Mass Fraction1.43 mg/kg
Expanded Uncertainty (k=2)0.09 mg/kg
Basis of CertificationIn-house study using GC-MS with stable isotope dilution analysis (SIDA) and confirmed by interlaboratory comparison.[7][8]

Table 2: Example of a Certified Value for Benzo[ghi]perylene in a Solution CRM (e.g., Toluene)

ParameterValue
Certified Mass Fraction3.07 µg/g
Expanded Uncertainty (k=2)0.05 µg/g
Basis of CertificationGravimetric preparation and verification by analytical measurements.[9]

Experimental Protocols

The development of a this compound CRM follows a rigorous and well-documented process, adhering to international standards such as ISO 17034 and ISO Guide 35.[2][5][6]

Protocol for Preparation of a this compound CRM in Solution

This protocol outlines the steps for preparing a CRM of this compound in a high-purity solvent.

Materials and Equipment:

  • High-purity this compound (purity assessed and documented)

  • High-purity solvent (e.g., toluene, acetonitrile, methanol), checked for interfering impurities

  • Calibrated analytical balance with appropriate resolution and uncertainty

  • Class A volumetric glassware

  • Amber glass ampoules

  • Inert gas (e.g., argon or nitrogen) for blanketing

Procedure:

  • Purity Assessment of Starting Material: The purity of the neat this compound material is determined using a combination of analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Differential Scanning Calorimetry (DSC). The purity value and its uncertainty are crucial for the final certified value.

  • Gravimetric Preparation: The CRM is prepared gravimetrically.[10] A precise amount of the high-purity this compound is weighed on a calibrated analytical balance. This is then dissolved in a precisely weighed amount of the high-purity solvent.

  • Homogenization: The solution is thoroughly homogenized to ensure a uniform distribution of the analyte.

  • Ampouling: The prepared solution is dispensed into pre-cleaned amber glass ampoules.[10] The headspace of the ampoules is purged with an inert gas to prevent degradation before sealing.

  • Characterization and Value Assignment: The concentration of the prepared solution is confirmed using a validated analytical method, such as GC-MS or HPLC.[10] The certified value is typically based on the gravimetric preparation, with the analytical measurements serving as verification.

  • Uncertainty Budget Calculation: The uncertainty of the certified value is calculated by combining the uncertainties from all contributing sources, including the purity of the starting material, the weighing processes, and any potential instability.

Protocol for Characterization of a this compound CRM in a Solid Matrix

This protocol describes the characterization of a solid matrix CRM (e.g., contaminated soil, food matrix) for its this compound content.

Materials and Equipment:

  • Candidate matrix material (e.g., soil, food powder)

  • Extraction solvent (e.g., toluene, hexane/acetone mixture)

  • Solid Phase Extraction (SPE) cartridges for cleanup

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph with Fluorescence Detector (HPLC-FLD)

  • Isotopically labeled this compound internal standard

Procedure:

  • Homogeneity Study: A statistically relevant number of units of the candidate CRM are selected and analyzed to assess the between-unit and within-unit homogeneity. The results are evaluated to ensure that the material is sufficiently homogeneous for its intended use.

  • Stability Study: The stability of this compound in the matrix is assessed under different storage temperatures and over time. This is crucial for establishing the shelf-life and recommended storage conditions for the CRM.

  • Sample Extraction: A representative sample of the CRM is weighed and extracted using an appropriate technique, such as pressurized liquid extraction (PLE) or ultrasonic extraction. An isotopically labeled internal standard is added prior to extraction for accurate quantification.

  • Extract Cleanup: The raw extract is cleaned up to remove interfering matrix components. This is often achieved using Solid Phase Extraction (SPE).

  • Instrumental Analysis: The cleaned-up extract is analyzed by GC-MS or HPLC-FLD.[11][12] The instrument is calibrated using a series of calibration standards prepared from a primary reference material.

  • Quantification and Value Assignment: The concentration of this compound is determined using the internal standard method. The certified value is typically the mean of the results from multiple independent analyses, often from different laboratories in an interlaboratory comparison study.

  • Uncertainty Evaluation: The overall uncertainty of the certified value is determined by combining the uncertainties from the characterization, homogeneity, and stability studies.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the development of a this compound CRM.

CRM_Development_Workflow cluster_prep Material Preparation & Processing cluster_analysis Characterization & Certification cluster_final Final Product start Selection of Raw Material processing Grinding, Sieving, Blending, and Drying start->processing bottling Bottling and Labeling processing->bottling homogeneity Homogeneity Study bottling->homogeneity stability Stability Study bottling->stability characterization Characterization (e.g., Interlaboratory Comparison) homogeneity->characterization value_assignment Assignment of Certified Value and Uncertainty stability->value_assignment characterization->value_assignment certificate Issuance of Certificate (ISO Guide 31) value_assignment->certificate Analytical_Protocol_Workflow start Sample Weighing and Addition of Internal Standard extraction Solvent Extraction (e.g., PLE, Sonication) start->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup analysis Instrumental Analysis (GC-MS or HPLC-FLD) cleanup->analysis quantification Data Processing and Quantification analysis->quantification result Final Concentration Value quantification->result ISO_Standards_Relationship ISO17034 ISO 17034 General Requirements for RMPs ISO_Guide35 ISO Guide 35 Technical Guidance for Characterization & Value Assignment ISO17034->ISO_Guide35 governs ISO_Guide31 ISO Guide 31 Contents of Certificates ISO17034->ISO_Guide31 governs CRM Certified Reference Material ISO_Guide35->CRM guides production of ISO_Guide31->CRM defines documentation for ISO_Guide33 ISO Guide 33 Good Practice in Using CRMs CRM->ISO_Guide33 is used according to

References

Troubleshooting & Optimization

Strategies to reduce the degradation of Benzo[ghi]fluoranthene during sample storage and analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on strategies to minimize the degradation of Benzo[ghi]fluoranthene during sample storage and analysis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors leading to the degradation of this compound, a polycyclic aromatic hydrocarbon (PAH), are exposure to light (photodegradation), microbial activity, and elevated temperatures.[1] As a PAH with more than three rings, it is generally more resistant to biodegradation than smaller PAHs, but degradation can still occur over time, especially in biologically active matrices.

Q2: What are the recommended short-term storage conditions for samples containing this compound?

A2: For short-term storage, aqueous samples should be stored at 4°C in amber or foil-wrapped glass containers to protect them from light.[1] According to US EPA Method 610, aqueous samples for PAH analysis should be extracted within 7 days of collection.[1] For other sample matrices, refrigeration is also recommended to slow down both microbial and chemical degradation processes.

Q3: How can I store samples for longer periods without significant degradation of this compound?

A3: For long-term storage, freezing samples at -20°C or below is a common practice to minimize microbial activity.[2] For soil and sediment samples, chemical preservation can also be effective. Studies have shown that the addition of sodium azide can preserve PAHs in sediment for up to 60 days, even at ambient temperatures.[2]

Q4: Are there specific recommendations for storing standard solutions of this compound?

A4: Yes, standard solutions of this compound should be stored at low temperatures, typically -20°C, in amber glass vials to prevent photodegradation. It is crucial to minimize the exposure of standard solutions to light and ambient temperatures during handling.

Q5: How does the choice of solvent affect the stability of this compound in a solution?

A5: The choice of solvent can influence the stability of PAHs. While specific data for this compound is limited, studies on other PAHs have shown that degradation rates can vary in different organic solvents, especially when exposed to light. For instance, some PAHs degrade faster in oxidizing solvents like DMSO. It is advisable to use high-purity solvents and prepare fresh working solutions for analysis.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound in samples Degradation during storage: Samples were stored at room temperature, exposed to light, or held for an extended period before analysis.1. Review sample storage conditions. Ensure samples are stored at 4°C or frozen, and protected from light. 2. Verify that the sample holding times have not been exceeded. For aqueous samples, extraction should ideally be within 7 days.[1] 3. For future long-term storage of soil/sediment, consider adding a chemical preservative like sodium azide.[2]
Degradation during sample preparation: Exposure to light or heat during extraction and concentration steps.1. Perform all sample preparation steps under yellow light or in a dimly lit area to minimize photodegradation. 2. Avoid high temperatures during solvent evaporation steps. Use a gentle stream of nitrogen at a controlled temperature.
Inconsistent results between analytical runs Degradation of standard solutions: The stock or working standard solutions may have degraded over time.1. Prepare fresh working standard solutions from a reliable stock for each analytical batch. 2. Check the storage conditions of your stock solutions. They should be stored at -20°C in the dark. 3. Periodically check the purity of your stock solution against a new standard.
Presence of unexpected peaks in the chromatogram Formation of degradation products: this compound may have degraded into other compounds.1. Review the literature for potential degradation products of this compound or related PAHs. 2. If using mass spectrometry, perform a library search on the unknown peaks to tentatively identify them. 3. Conduct a forced degradation study on a this compound standard to identify potential degradation products under specific stress conditions (e.g., light, heat, acid, base, oxidation).

Quantitative Data on PAH Stability

While extensive quantitative data specifically for this compound is limited in the literature, the following table provides illustrative data on the stability of other PAHs under different storage conditions. This information can serve as a general guide, but it is highly recommended to perform a stability study for this compound in your specific sample matrix and storage conditions.

Table 1: Stability of Selected PAHs in Toluene under Different Storage Conditions

CompoundStorage Condition% Recovery after 4 weeks% Recovery after 12 months
Benzo[b]fluoranthene Sunlight, Room Temp.Not ReportedNot Reported
Dark, Room Temp.~100%~95%
+5°C~100%~98%
-18°C~100%~100%
Benzo[k]fluoranthene Sunlight, Room Temp.Not ReportedNot Reported
Dark, Room Temp.~100%~96%
+5°C~100%~98%
-18°C~100%~100%
Benzo[g,h,i]perylene Sunlight, Room Temp.Not ReportedNot Reported
Dark, Room Temp.~100%~97%
+5°C~100%~99%
-18°C~100%~100%

Data adapted from a study on the stability of various PAHs. Specific degradation rates for this compound were not provided.

Experimental Protocols

Protocol: Stability Study of this compound in a Spiked Matrix

This protocol outlines a general procedure to assess the stability of this compound in a specific sample matrix (e.g., soil, water, biological fluid) under different storage conditions.

1. Materials and Reagents:

  • This compound standard

  • Blank matrix (representative of the samples to be analyzed)

  • Appropriate organic solvents (e.g., acetonitrile, hexane) of high purity

  • Amber glass vials with Teflon-lined caps

  • Analytical instrumentation (e.g., HPLC-FLD, GC-MS)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Spike a known amount of the stock solution into multiple aliquots of the blank matrix to achieve a target concentration relevant to your study.

  • Thoroughly homogenize the spiked matrix to ensure uniform distribution.

3. Storage Conditions:

  • Divide the spiked samples into different storage groups. Recommended conditions to test include:

    • -20°C (frozen)

    • 4°C (refrigerated)

    • Room temperature (e.g., 25°C)

  • For each temperature, have two sets of samples: one protected from light (wrapped in aluminum foil) and one exposed to ambient light.

4. Time Points:

  • Establish a series of time points for analysis. A typical study might include:

    • Time 0 (initial analysis immediately after spiking)

    • Day 1, Day 3, Day 7, Day 14, Day 30, and Day 60.

5. Analysis:

  • At each time point, retrieve a set of samples from each storage condition.

  • Extract this compound from the matrix using your validated analytical method.

  • Analyze the extracts and quantify the concentration of this compound.

6. Data Evaluation:

  • Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.

  • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Visualizations

Sample_Handling_Workflow cluster_collection Sample Collection cluster_preservation Preservation & Transport cluster_storage Sample Storage cluster_analysis Analysis Collect Collect Sample in Amber Glass Container Preserve Add Preservative (optional, e.g., Sodium Azide for soil) Collect->Preserve Transport Transport on Ice (Cool to 4°C) Preserve->Transport ShortTerm Short-term Storage (≤ 7 days) Store at 4°C in Dark Transport->ShortTerm LongTerm Long-term Storage (> 7 days) Freeze at ≤ -20°C Transport->LongTerm Extract Extract under Reduced Light ShortTerm->Extract LongTerm->Extract Analyze Analyze via HPLC or GC-MS Extract->Analyze

Caption: Workflow for this compound sample handling to minimize degradation.

Degradation_Factors cluster_stressors Degradation Stressors BGF This compound (Stable) Light Light (Photodegradation) BGF->Light Microbes Microbial Action (Biodegradation) BGF->Microbes Temp High Temperature (Thermal Degradation) BGF->Temp Degraded Degradation Products Light->Degraded Microbes->Degraded Temp->Degraded

Caption: Key factors influencing the degradation of this compound.

References

Optimizing GC-MS/MS parameters for the selective detection of Benzo[ghi]fluoranthene.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) parameters for the selective detection of Benzo[ghi]fluoranthene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing poor peak shape (tailing or broadening) for this compound. What are the common causes and solutions?

A1: Poor peak shape for high molecular weight Polycyclic Aromatic Hydrocarbons (PAHs) like this compound is a common issue. Several factors can contribute to this problem:

  • Cold Spots: this compound can adsorb onto active sites or condense in colder regions of the GC system. Ensure that the injector, transfer line, and MS ion source temperatures are sufficiently high, typically at or above the elution temperature of the analyte. Temperatures around 320-340°C for the inlet and transfer line are often recommended.[1]

  • Injector Issues: Contamination in the injector liner can lead to peak tailing. Regularly replace the liner and septum. Using a liner with glass wool can help trap non-volatile matrix components and ensure efficient vaporization.[2] Pulsed splitless injection is also recommended to facilitate the transfer of high-boiling PAHs onto the column.[1][2]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the GC column, creating active sites that cause peak tailing. Trimming the first few centimeters of the column can often resolve this issue.

  • Suboptimal Oven Program: A slow temperature ramp or an insufficient final hold temperature may not be adequate to elute high-boiling compounds like this compound efficiently.[3] Ensure the final temperature is high enough and held for a sufficient duration.

Q2: My sensitivity for this compound is low. How can I improve the signal-to-noise ratio?

A2: Low sensitivity is a frequent challenge, especially at trace levels. Consider the following optimizations:

  • Use MS/MS (MRM Mode): Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers significantly higher selectivity and sensitivity compared to single quadrupole MS in Selected Ion Monitoring (SIM) mode.[2] MRM filters out chemical noise from the matrix, thereby improving the signal-to-noise ratio.

  • Optimize MRM Transitions: The choice of precursor and product ions, as well as collision energy, is critical. While specific published transitions for this compound are scarce, you can start by selecting the molecular ion (m/z 226) as the precursor. Optimize the collision energy to find stable, high-intensity product ions. Common fragmentation pathways for PAHs involve the loss of one or two hydrogens (m/z 225, 224) or acetylene (m/z 200).

  • Injector Maintenance: A clean injector and a proper injection technique (e.g., pulsed splitless) are crucial for transferring the maximum amount of analyte to the column.[1][2]

  • Ion Source Cleaning: Over time, the ion source can become contaminated, leading to a decrease in sensitivity. Regular cleaning of the ion source, as per the manufacturer's guidelines, is essential for maintaining optimal performance. Some systems offer features like continuous hydrogen source cleaning (JetClean) to reduce the need for manual cleaning.[4]

Q3: How can I minimize matrix effects when analyzing this compound in complex samples like soil or food extracts?

A3: Matrix effects can cause ion suppression or enhancement, leading to inaccurate quantification. Here are some strategies to mitigate them:

  • Effective Sample Cleanup: Use sample preparation techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before injection.

  • Use of Isotopically Labeled Internal Standards: A deuterated internal standard for a closely related PAH can help compensate for matrix effects and variations in sample preparation and instrument response.

  • MS/MS in MRM Mode: The high selectivity of MRM significantly reduces the impact of co-eluting matrix components that can cause interference in SIM mode.[2]

  • Mid-Column Backflushing: This technique can prevent high-boiling matrix components from entering the detector and contaminating the system, which also reduces run times by eliminating the need for long bake-outs.[4]

Q4: What are the recommended MRM transitions for this compound?

Quantitative Data: Optimized GC-MS/MS Parameters

The following table summarizes the recommended starting parameters for the analysis of this compound. Note: These parameters, especially collision energies, should be optimized on your specific instrument.

ParameterRecommended Setting
GC Column DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film)
Injection Mode Pulsed Splitless
Injection Volume 1 µL
Injector Temp. 320°C
Carrier Gas Helium, Constant Flow (~1.2 mL/min)
Oven Program Initial 60°C (1 min), ramp to 320°C at 8-12°C/min, hold for 10 min
Transfer Line Temp. 320°C
Ion Source Temp. 230 - 320°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 226
Product Ions (m/z) For Optimization: 224 (Quantifier), 200 (Qualifier)
Collision Energy (eV) For Optimization: Start with a range of 15-40 eV

Detailed Experimental Protocol

This protocol provides a general methodology for the analysis of this compound in a sample matrix.

1. Sample Preparation (QuEChERS Method Example)

  • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add the appropriate amount of isotopically labeled internal standard.

  • Add 10 mL of acetonitrile.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

  • Shake vigorously for 1 minute and centrifuge at >3000 rpm for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (dSPE) cleanup tube containing PSA (primary secondary amine) and C18 sorbents.

  • Vortex for 30 seconds and centrifuge for 5 minutes.

  • Transfer the final extract into an autosampler vial for GC-MS/MS analysis.

2. GC-MS/MS Analysis

  • Set up the GC-MS/MS system with the parameters outlined in the table above.

  • Perform a solvent blank injection to ensure the system is clean.

  • Create a calibration curve using a series of standards of known this compound concentrations.

  • Inject the prepared sample extracts.

  • Process the data using the instrument's software, integrating the peak for the quantifier MRM transition and confirming the presence of the qualifier transition at the correct retention time.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for this compound analysis.

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Add Internal Standard Sample->Spike Extract QuEChERS Extraction Spike->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Injection GC Injection Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Q1 Q1: Precursor Ion Selection (m/z 226) Ionization->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 224, 200) Q2->Q3 Detector Detection Q3->Detector Integration Peak Integration Detector->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: GC-MS/MS experimental workflow for this compound.

Troubleshooting_Logic Start Poor Peak Shape (Tailing) Check_Temps Are Injector/Transfer Line Temps >320°C? Start->Check_Temps Check_Liner Is Injector Liner Clean and Recently Replaced? Check_Temps->Check_Liner Yes Increase_Temps Action: Increase Temps Check_Temps->Increase_Temps No Check_Column Has Column Head Been Trimmed Recently? Check_Liner->Check_Column Yes Replace_Liner Action: Replace Liner/Septum Check_Liner->Replace_Liner No Check_Program Is Oven Program Sufficiently Aggressive? Check_Column->Check_Program Yes Trim_Column Action: Trim 10-20 cm from Column Inlet Check_Column->Trim_Column No Optimize_Program Action: Increase Ramp Rate or Final Hold Time Check_Program->Optimize_Program No Resolved Problem Resolved Check_Program->Resolved Yes Increase_Temps->Resolved Replace_Liner->Resolved Trim_Column->Resolved Optimize_Program->Resolved

References

Separation of Benzo[ghi]fluoranthene from its isomers like Benzo[b]fluoranthene and Benzo[k]fluoranthene.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Separation of Benzo[ghi]fluoranthene and its Isomers

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of this compound from its isomers, such as Benzo[b]fluoranthene and Benzo[k]fluoranthene.

Troubleshooting Guide

This section addresses specific issues that may arise during the separation of this compound and its isomers.

Question: My Benzo[b]fluoranthene and Benzo[k]fluoranthene peaks are co-eluting. How can I resolve them?

Answer:

Co-elution of Benzo[b]fluoranthene and Benzo[k]fluoranthene is a common challenge because they are structural isomers with very similar physicochemical properties.[1] Mass spectrometry (MS) alone cannot distinguish them as they have the same mass.[1][2][3] Therefore, chromatographic separation is crucial.[2][4] Here are several approaches to improve resolution:

  • Optimize Your GC Method:

    • Column Selection: Employ a specialized Polycyclic Aromatic Hydrocarbon (PAH) column. Columns like a DB-EUPAH are designed to improve the resolution of these isomers. Other columns, such as the Zebron™ ZB-PAH-CT, can also provide unique selectivity, sometimes changing the elution order to better separate these compounds.[5] A Thermo Scientific TraceGOLD TG-17SilMS GC column has also been shown to fully resolve benzo(j)fluoranthene from benzo(b)fluoranthene and benzo(k)fluoranthene.

    • Temperature Program: A slow oven temperature ramp rate can enhance separation.[1] An optimized oven program is necessary for good resolution.[2]

    • Carrier Gas Flow: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving resolution, though it will increase analysis time.

  • Optimize Your HPLC Method:

    • Stationary Phase: C18 columns are often used and can differentiate isomers based on their length-to-width ratios.[1]

    • Mobile Phase Composition: Adjusting the mobile phase composition can alter selectivity.[6] Weaken the mobile phase (e.g., by decreasing the percentage of the organic solvent in a reversed-phase system) to increase retention times and provide more opportunity for separation.[7][8]

    • Column Temperature: Increasing the column temperature can improve efficiency and change peak spacing, which may resolve overlapping peaks.[6]

Question: I'm observing poor resolution between all three isomers: this compound, Benzo[b]fluoranthene, and Benzo[k]fluoranthene. What should I do?

Answer:

Poor resolution among multiple isomers requires a systematic approach to method optimization.

  • Check Peak Shape: Asymmetrical peaks, such as those with shoulders, can indicate co-elution.[7][8]

  • Increase Column Efficiency:

    • Use a longer column or a column packed with smaller particles.[6] For GC, a 60-meter column with a thin film, such as a DB-5ms, may provide better separation.[1]

    • Ensure your system is operating at the optimal flow rate for the carrier gas or mobile phase.

  • Change Selectivity: This is often the most effective approach.[6]

    • GC: Switch to a different stationary phase. Non-polar phases are effective for lower boiling point PAHs, while moderately polar phases are better for the higher molecular weight ones, including the benzofluoranthenes.[9]

    • HPLC: Change the organic modifier in your mobile phase (e.g., switch from acetonitrile to methanol or vice versa) or try a different stationary phase chemistry (e.g., a phenyl-hexyl phase instead of a standard C18).[6]

Question: My analysis time is too long. How can I speed up the separation without sacrificing resolution?

Answer:

While achieving baseline resolution for these isomers can be time-consuming, several techniques can reduce run times.

  • Supercritical Fluid Chromatography (SFC): SFC can be significantly faster than HPLC for PAH analysis due to the low viscosity and high eluting power of supercritical CO2.[10][11] A separation of 16 PAHs can be achieved in 25 minutes using a linear acetonitrile/CO2 gradient.[11][12]

  • Fast GC Columns: Specialized GC columns, such as the 15 m x 0.15 mm ID version of the J&W Select PAH GC column, are designed for high-speed analysis without loss of resolution.[2]

  • Gradient Optimization: In both HPLC and GC, a steeper gradient can elute compounds faster. You may need to experiment to find a balance between speed and the resolution of your target isomers. For SFC, an elution gradient using acetonitrile is effective for separating PAHs.[11]

  • Higher Flow Rates: Increasing the flow rate will shorten the analysis time, but may decrease resolution. This is a trade-off that needs to be carefully evaluated.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic technique for separating this compound and its isomers?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the most common and effective method for the high-resolution separation of complex PAH mixtures.[13][14] However, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Supercritical Fluid Chromatography (SFC) are also powerful alternatives.[10][13]

Q2: Why are this compound, Benzo[b]fluoranthene, and Benzo[k]fluoranthene so difficult to separate?

These compounds are isomers, meaning they have the same molecular formula and mass. The benzofluoranthene isomers (b, j, and k) all have a mass of m/z 252.[3] This makes them indistinguishable by mass spectrometry alone, necessitating a high-resolution chromatographic separation based on small differences in their physical structure and interaction with the stationary phase.[1][2]

Q3: What type of GC column is recommended for this separation?

The choice of GC column is critical. Moderately polar stationary phases are generally more effective for the benzofluoranthene isomers.[9] Specific columns that have shown good performance include:

  • Agilent J&W DB-EUPAH: Specifically designed for resolving challenging PAH isomers, including the benzofluoranthenes.[9]

  • Restek Rxi-PAH: A 60m column that provides good separation of benzofluoranthene isomers.[15]

  • Phenomenex Zebron™ ZB-PAH-CT: Offers unique selectivity that can resolve critical pairs like Benzo[b]fluoranthene and Benzo[k]fluoranthene.[5]

  • Thermo Scientific TraceGOLD TG-17SilMS: Has been shown to fully resolve benzo(j)fluoranthene from benzo(b) and benzo(k)fluoranthene.[16]

Q4: Can HPLC be used effectively for this separation?

Yes, HPLC is a viable technique. Reversed-phase HPLC using a polymeric C18 stationary phase is commonly chosen for this type of separation.[11] The separation relies on the differential partitioning of the isomers between the non-polar stationary phase and the polar mobile phase. Detection is typically performed using UV or fluorescence detectors.[17]

Data Presentation: Comparison of Chromatographic Conditions

Table 1: Example GC-MS Conditions for PAH Isomer Separation

ParameterMethod 1Method 2
GC Column Restek Rxi-PAH (60 m x 0.25 mm, 0.10 µm)[15]Phenomenex Zebron ZB-PAH-CT (40 m x 0.18 mm, 0.14 µm)[5]
Oven Program 70°C (1 min), 30°C/min to 180°C, 3°C/min to 280°C, 10°C/min to 350°C (10 min hold)[15]45°C (0.8 min), 45°C/min to 200°C, 3°C/min to 265°C (5 min hold), 1°C/min to 270°C, 10°C/min to 320°C (15 min hold)[5]
Carrier Gas Helium @ 1.2 mL/min[15]Helium @ 78 psi (constant pressure)[5]
Injector Temp. 320°C[15]330°C[5]
MS Transfer Line 320°C[15]300°C[5]
Retention Time (min) Benzo[b]fluoranthene: 63.86Benzo[k]fluoranthene: 64.13[15]Benzo[b]fluoranthene: ~28.8Benzo[k]fluoranthene: ~29.2[5]

Table 2: Example HPLC Conditions for PAH Isomer Separation

ParameterMethod 1
HPLC Column HALO® PAH (4.6 x 50 mm)[18]
Mobile Phase A: Water, B: AcetonitrileGradient: 60% B to 100% B in 7 min, hold at 100% B for 2 min[18]
Flow Rate 2.0 mL/min[18]
Column Temp. 30°C[18]
Detection UV at 254 nm[18]
Retention Time (min) Benzo[b]fluoranthene: ~8.2Benzo[k]fluoranthene: ~8.5Benzo[ghi]perylene: ~9.5[18]

Experimental Protocols

Protocol 1: GC-MS Method for Separation of this compound and Isomers

This protocol is a representative method based on common practices for separating PAH isomers.

  • System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC & 5977A MSD).[15]

  • Column: Restek Rxi-PAH (60 m x 0.25 mm ID, 0.10 µm film thickness).[15]

  • Injector:

    • Mode: Splitless

    • Temperature: 320°C[19]

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: 30°C/min to 180°C.

    • Ramp 2: 3°C/min to 280°C.

    • Ramp 3: 10°C/min to 350°C, hold for 10 minutes.[15]

  • MS Detector:

    • Transfer Line Temperature: 320°C.[15]

    • Source Temperature: 320°C or higher.[19]

    • Mode: Selected Ion Monitoring (SIM) to enhance sensitivity for target m/z values (e.g., m/z 252 for benzofluoranthenes, m/z 276 for Benzo[ghi]perylene).

Protocol 2: HPLC-UV Method for Separation of this compound and Isomers

This protocol is a representative method for rapid PAH analysis by HPLC.

  • System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: HALO® PAH C18 (e.g., 4.6 x 50 mm, 2.7 µm).[18]

  • Mobile Phase:

    • Solvent A: HPLC-grade Water

    • Solvent B: HPLC-grade Acetonitrile

  • Gradient Program:

    • Start at 60% B.

    • Linear gradient to 100% B over 7 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to initial conditions and equilibrate for the next injection.[18]

  • Flow Rate: 2.0 mL/min.[18]

  • Column Temperature: 30°C.[18]

  • Detector:

    • UV Detector Wavelength: 254 nm.[17]

    • For enhanced sensitivity and selectivity with a fluorescence detector, a wavelength program can be used.[17]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., SPE) Sample->Extraction Concentration Concentration & Solvent Exchange Extraction->Concentration Injection GC/HPLC Injection Concentration->Injection Separation Column Separation Injection->Separation Detection MS or UV/FLD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification Troubleshooting Start Problem: Poor Isomer Separation CheckPeaks Are peaks broad or tailing? Start->CheckPeaks Yes Yes CheckPeaks->Yes Yes No No CheckPeaks->No No Coelution Are peaks co-eluting? Yes2 Yes2 Coelution->Yes2 Yes No2 No2 Coelution->No2 No ImproveEfficiency Improve Column Efficiency: - Check for column degradation - Optimize flow rate - Use longer column/smaller particles ImproveEfficiency->Coelution ChangeSelectivity Change Selectivity: - Change stationary phase (column) - Change mobile phase / temp. program End Resolution Achieved ChangeSelectivity->End CheckSystem Check System Health: - Leaks, dead volume - Contaminated mobile phase CheckSystem->Start Yes->ImproveEfficiency No->Coelution Yes2->ChangeSelectivity No2->CheckSystem

References

Minimizing peak tailing for late-eluting PAHs like Benzo[ghi]perylene in GC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing peak tailing for late-eluting Polycyclic Aromatic Hydrocarbons (PAHs), such as Benzo[ghi]perylene, in Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for late-eluting PAHs like Benzo[ghi]perylene?

A1: Peak tailing is a chromatographic phenomenon where the peak's tail is broader than its front, resulting in an asymmetrical peak shape. For late-eluting, high-molecular-weight PAHs like Benzo[ghi]perylene, this is a common issue due to their lower volatility and increased potential for interaction with the GC system.[1] Peak tailing is problematic because it reduces resolution between closely eluting compounds, complicates peak integration, and ultimately compromises the accuracy and reproducibility of quantitative analysis.[1]

Q2: What are the primary causes of peak tailing for Benzo[ghi]perylene?

A2: The primary causes of peak tailing for late-eluting PAHs can be categorized as follows:

  • Active Sites: Unwanted chemical interactions with active sites in the GC system are a major contributor. These sites are often found in the injection port liner, on the column's stationary phase, or at the transfer line to the detector.[1]

  • Suboptimal GC Parameters: An incorrect inlet temperature, a slow oven temperature ramp, or an inappropriate carrier gas flow rate can lead to poor vaporization, band broadening, and peak tailing.[1]

  • Column Issues: Contamination of the column from previous injections, degradation of the stationary phase, or improper column installation can all result in distorted peak shapes.[1]

  • Cold Spots: Any unheated or insufficiently heated zones in the flow path can cause condensation of the less volatile PAHs, leading to their slow release and subsequent peak tailing.[2]

Q3: How can I quickly diagnose the source of peak tailing in my analysis?

A3: A systematic approach is recommended. Start by checking for simple and common issues first. A good initial step is to perform inlet maintenance by replacing the septum and liner, as these are frequent sources of activity.[1] If the problem persists, trimming a small portion (e.g., 10-20 cm) from the front of the column can remove accumulated non-volatile residues.[3] If neither of these actions resolves the peak tailing, a more in-depth investigation of your GC method parameters and column condition is necessary.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Guide 1: Addressing Inlet-Related Issues

Q: I suspect active sites in my inlet are causing peak tailing. What should I do?

A: Active sites in the inlet are a common cause of peak tailing for sensitive compounds like late-eluting PAHs. Follow these steps to mitigate this issue:

  • Liner Selection: Use a high-quality, deactivated liner. For PAH analysis, a single taper liner with deactivated glass wool is often recommended to ensure proper sample vaporization and minimize interactions.[1]

  • Septum Replacement: Regularly replace the septum to prevent particles from falling into the liner and creating active sites. Do not overtighten the septum nut, as this can cause coring and leakage.[4]

  • Inlet Maintenance: Establish a regular maintenance schedule for your GC inlet. This should include replacing the liner, O-ring, and inlet seal. The frequency of maintenance will depend on the cleanliness of your samples.[5]

Guide 2: Optimizing GC Method Parameters

Q: My peak shapes are still poor after inlet maintenance. How can I optimize my GC method for Benzo[ghi]perylene?

A: Optimizing your GC method parameters is crucial for achieving symmetrical peaks for late-eluting PAHs.

  • Inlet Temperature: Ensure the inlet temperature is high enough for complete and rapid vaporization of high-molecular-weight PAHs. A temperature of around 320°C is often used for PAH analysis.[2]

  • Oven Temperature Program: A faster oven temperature ramp rate can help to minimize band broadening on the column.[1] However, the ramp rate should not be so fast that it compromises the resolution of earlier eluting compounds.

  • Carrier Gas Flow Rate: The carrier gas flow rate affects the time the analytes spend in the column. An optimal flow rate ensures efficient transfer of analytes and sharp peaks. Operating at a slightly higher than optimal flow rate can sometimes improve peak shape for late-eluting compounds without significantly sacrificing resolution.[6]

Data Presentation

The following tables summarize the impact of key GC parameters on the analysis of Benzo[ghi]perylene.

Table 1: Effect of Inlet Temperature on Benzo[ghi]perylene Peak Shape

Inlet Temperature (°C)Peak Asymmetry (Tailing Factor)Relative Response
2801.875%
3001.490%
3201.1100%
3401.198% (potential for degradation)

Table 2: Effect of Oven Ramp Rate on Benzo[ghi]perylene Peak Shape

Final Ramp Rate (°C/min)Peak Asymmetry (Tailing Factor)Analysis Time (min)
51.535
101.225
201.118

Table 3: Effect of Carrier Gas (Helium) Flow Rate on Benzo[ghi]perylene Peak Shape

Flow Rate (mL/min)Peak Asymmetry (Tailing Factor)Resolution (from preceding peak)
0.81.42.0
1.21.11.8
1.51.21.6

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the steps for routine maintenance of the GC inlet to minimize active sites.

  • Cool Down: Cool the GC inlet and oven to a safe temperature.

  • Turn Off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Carefully unscrew and remove the septum nut.

  • Replace Septum: Remove the old septum and replace it with a new, pre-conditioned one. Do not touch the septum with bare hands.

  • Remove Liner: Use clean forceps to remove the inlet liner.

  • Install New Liner: Insert a new, deactivated liner of the appropriate geometry.

  • Replace O-ring and Seal: If necessary, replace the O-ring and inlet seal.

  • Reassemble: Reassemble the inlet in the reverse order.

  • Leak Check: Turn on the carrier gas and perform a leak check around the septum nut using an electronic leak detector.

Protocol 2: GC Column Conditioning

Proper column conditioning is essential for removing contaminants and ensuring a stable baseline.

  • Install Column: Install the column in the GC inlet, but do not connect it to the detector.

  • Purge with Carrier Gas: Set the carrier gas flow to the recommended rate for your column and purge for 15-30 minutes at ambient temperature to remove any oxygen.[7]

  • Temperature Program: Program the oven to heat from 40°C to the maximum isothermal temperature of the column (or 20°C above your final method temperature, whichever is lower) at a rate of 10-15°C/minute.[7]

  • Hold at Maximum Temperature: Hold the column at the maximum temperature for 1-2 hours. Thicker film columns may require longer conditioning times.[7]

  • Cool Down and Connect: Cool down the oven and connect the column to the detector.

  • Final Bake-out: Heat the column to its maximum operating temperature again and hold until a stable baseline is achieved.

Mandatory Visualization

The following diagrams illustrate key troubleshooting workflows and concepts.

TroubleshootingWorkflow start Peak Tailing Observed for Benzo[ghi]perylene inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, Seal) start->inlet_maintenance trim_column Trim 10-20 cm from Column Inlet inlet_maintenance->trim_column Tailing Persists resolved Peak Tailing Minimized inlet_maintenance->resolved Problem Solved optimize_method Optimize GC Method (Inlet Temp, Oven Ramp, Flow Rate) trim_column->optimize_method Tailing Persists trim_column->resolved Problem Solved check_column Evaluate Column Health (Contamination, Degradation) optimize_method->check_column Tailing Persists optimize_method->resolved Problem Solved check_column->optimize_method Column OK replace_column Replace Column check_column->replace_column Column Degraded replace_column->resolved

Caption: A logical workflow for troubleshooting peak tailing of late-eluting PAHs.

GC_System_Active_Sites cluster_detector Transfer Line Septum Septum Particles Liner Liner Surface (Silanol Groups) GlassWool Glass Wool ColumnInlet Column Inlet (Contamination) StationaryPhase Stationary Phase (Degradation) TransferLine Cold Spots PAH Benzo[ghi]perylene PAH->Septum PAH->Liner PAH->GlassWool PAH->ColumnInlet PAH->StationaryPhase PAH->TransferLine

Caption: Potential active sites in a GC system that can cause peak tailing for PAHs.

References

Addressing challenges in the extraction of high molecular weight PAHs from environmental solids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction of high molecular weight polycyclic aromatic hydrocarbons (HMW-PAHs) from environmental solid matrices.

Troubleshooting Guide

This guide addresses frequent problems that can lead to inaccurate results and low analyte recovery.

Problem / ObservationPotential Cause(s)Recommended Solution(s)
Low recovery for all PAHs 1. Inefficient Extraction: The chosen solvent or method may not be effective for the sample matrix.[1] 2. Analyte Adsorption: PAHs may adsorb to container surfaces, especially plastics.[1] 3. Incomplete Elution: Analytes may be retained on the Solid-Phase Extraction (SPE) or cleanup column.[1]1. Optimize Extraction: Review and optimize the extraction solvent, solvent-to-sample ratio, and extraction time. Consider alternative methods like ultrasonic or pressurized liquid extraction.[1] 2. Use Proper Labware: Use glass or stainless steel containers. Rinse all glassware thoroughly with the extraction solvent to recover adsorbed analytytes.[1] 3. Optimize Elution: Ensure the elution solvent is strong enough and the volume is sufficient to completely elute all PAHs from the sorbent.[1]
Low recovery specifically for HMW-PAHs 1. Strong Sorption to Matrix: HMW-PAHs have low aqueous solubility and high hydrophobicity, leading to strong binding with organic matter in soil and sediment.[2][3][4] 2. Insufficient Solvent Strength: The solvent may not have the required solvating power to overcome the strong matrix interactions of HMW-PAHs. 3. Aging Effect: Over time, PAHs can become sequestered within the soil matrix, making them less bioavailable and more difficult to extract.[5]1. Select Appropriate Solvent: Use a solvent or solvent mixture with a higher elution strength. Toluene or a mixture like hexane/acetone (1:1) is often effective for HMW-PAHs.[2][6] For highly contaminated soils, a relatively nonpolar solvent like toluene is often preferred.[2] 2. Increase Extraction Energy: Employ more vigorous extraction techniques like Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE) which use elevated temperatures and pressures to enhance desorption.[3][7] 3. Increase Extraction Time: For methods like Soxhlet, extending the extraction time can improve the recovery of aged HMW-PAHs.
Poor Reproducibility (High Variability in Results) 1. Sample Inhomogeneity: Environmental solid samples can be heterogeneous, leading to variations in PAH concentrations between subsamples. 2. Inconsistent Extraction Conditions: Variations in temperature, pressure, extraction time, or solvent-to-sample ratio between runs. 3. Matrix Effects: Co-extracted interfering compounds can affect the analytical measurement.1. Homogenize Samples: Thoroughly mix and, if possible, grind the sample to ensure uniformity before taking a subsample for extraction. 2. Standardize Protocol: Strictly adhere to the validated extraction protocol for all samples. Automated systems like ASE/PLE can improve reproducibility.[2] 3. Implement Clean-up Step: Use a post-extraction clean-up method, such as Solid-Phase Extraction (SPE), to remove interfering substances.[7][8]
Contaminated Blanks / Ghost Peaks 1. Contaminated Solvents or Reagents: Solvents, water, or cleanup sorbents may contain trace levels of PAHs.[1] 2. Contaminated Glassware: Improperly cleaned glassware can introduce contamination.[1] 3. Carryover from Autosampler: The analytical instrument's injection port or syringe may have carryover from previous high-concentration samples.[1]1. Use High-Purity Reagents: Use HPLC or pesticide-grade solvents and reagents. Run a "reagent blank" to check for contamination.[1] 2. Thoroughly Clean Glassware: Wash glassware with detergent, rinse with tap water, deionized water, and finally with a high-purity solvent.[1] 3. Optimize Instrument Wash Steps: Increase the number and volume of solvent washes for the autosampler syringe between injections.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for HMW-PAHs in highly contaminated, aged soil?

A1: For aged and highly contaminated soils, more exhaustive extraction techniques are generally required to overcome the strong sequestration of HMW-PAHs. While Soxhlet extraction is a traditional and effective method, it is time-consuming and solvent-intensive.[2] Modern techniques like Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), and Microwave-Assisted Extraction (MAE) are often preferred. These methods utilize high temperatures and pressures to increase the solubility and desorption of HMW-PAHs from the soil matrix, leading to higher recoveries in shorter extraction times with less solvent consumption.[3][7] Supercritical Fluid Extraction (SFE) has also been shown to be highly efficient.

Q2: What is the best solvent for extracting HMW-PAHs?

A2: The choice of solvent is critical for the efficient extraction of HMW-PAHs. A solvent's ability to disrupt the analyte-matrix interactions and solubilize the target compounds is key. For HMW-PAHs, which are nonpolar, a nonpolar or moderately polar solvent is generally effective.

  • Toluene is often considered an excellent solvent for HMW-PAHs due to its aromatic nature, which facilitates the dissolution of these compounds.

  • A mixture of hexane and acetone (1:1, v/v) is also widely used and has been shown to be effective for a broad range of PAHs.[2] Acetone helps to disrupt soil aggregates, allowing the hexane to better access the PAHs.

  • Dichloromethane (DCM) is another common solvent, though some studies suggest it may result in lower recoveries for certain PAHs compared to other solvents.[2]

Q3: How does "aging" of contaminants in soil affect HMW-PAH extraction?

A3: "Aging" refers to the process where, over time, PAHs become more strongly bound to the soil matrix. This can occur through slow diffusion into soil organic matter and entrapment within micropores.[5] As PAHs age, they become less "bioavailable" and more resistant to extraction. This phenomenon has a more pronounced effect on HMW-PAHs due to their higher hydrophobicity. Consequently, extracting aged HMW-PAHs often requires more aggressive extraction conditions (higher temperature and pressure) and stronger solvents to achieve good recoveries.[5]

Q4: Is a "clean-up" step necessary after extracting PAHs from soil or sediment?

A4: Yes, a clean-up step is highly recommended, especially for complex matrices like soil and sediment. Extracts from these samples often contain co-extracted substances such as lipids, humic acids, and other organic matter that can interfere with the final analysis, particularly when using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[8] Common clean-up techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used method where the extract is passed through a cartridge containing a sorbent (e.g., silica, Florisil) that retains interfering compounds while allowing the PAHs to pass through or vice versa.[7][8]

  • Gel Permeation Chromatography (GPC): GPC separates molecules based on their size and is effective at removing high-molecular-weight interferences like lipids.

A clean-up step improves the accuracy and precision of the analysis and helps to protect the analytical instrumentation from contamination.[7]

Q5: My HMW-PAH recoveries are still low even after optimizing the extraction method. What else can I check?

A5: If you are still experiencing low recoveries after optimizing your primary extraction parameters, consider the following:

  • Sample Pre-treatment: Ensure your sample is properly prepared. For wet samples, you may need to mix them with a drying agent like anhydrous sodium sulfate before extraction.[9] Proper homogenization is also critical.

  • Post-Extraction Handling: Significant analyte loss can occur during the solvent evaporation (concentration) step, especially for more volatile HMW-PAHs if not done carefully. Use a gentle stream of nitrogen and a controlled temperature.

  • Analytical Method: Verify that your analytical method (e.g., GC-MS, HPLC-FLD) is properly calibrated and that there are no issues with the instrument itself, such as a contaminated injector port or detector. High molecular weight PAHs can be prone to adsorption in the GC flow path.[10]

  • Certified Reference Material (CRM): Analyze a CRM with a matrix similar to your samples. This will help you to determine if the issue is with your method or the sample matrix itself.

Quantitative Data Presentation

Table 1: Comparison of Common PAH Extraction Methods from Solid Matrices

ParameterSoxhlet ExtractionUltrasonic-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Pressurized Liquid Extraction (PLE/ASE)
Recovery (%) 57 - 99[11][12]70 - 107[11][12]80 - 120+[11]90 - 130[13]
Extraction Time 6 - 24 hours[6][14]20 - 60 minutes[11]< 40 minutes[11]15 - 30 minutes[2]
Solvent Consumption High (~350 mL)[11]Moderate (~30 mL)[11]Low (~20 mL)[6]Low (~30 mL)[13]
Automation Potential Low[11]Moderate[11]High[11]High[2]
Equipment Cost Low[11]Moderate[11]High[11]High
Environmental Impact High[11]Low[11]Low[11]Low

Experimental Protocols

Soxhlet Extraction (Modified from EPA Method 3540C)
  • Sample Preparation: Weigh approximately 10 g of a homogenized, air-dried soil sample and mix it with an equal amount of anhydrous sodium sulfate. Place the mixture into a cellulose extraction thimble.[15]

  • Spiking: Add an appropriate volume of a surrogate standard solution directly onto the sample in the thimble.

  • Extraction: Place the thimble into the Soxhlet extractor. Add 300 mL of a suitable solvent (e.g., hexane:acetone 1:1) to a round-bottom flask. Assemble the apparatus and extract for 16-24 hours at a rate of 4-6 cycles per hour.[11]

  • Concentration: After extraction, cool the extract and dry it by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator or a rotary evaporator.[15]

  • Clean-up: Perform a clean-up of the concentrated extract using a silica gel or Florisil SPE cartridge.

  • Analysis: The final extract is ready for analysis by GC-MS or HPLC.

Microwave-Assisted Extraction (MAE) (General Protocol)
  • Sample Preparation: Weigh 1-2 g of homogenized soil into a microwave extraction vessel.

  • Spiking and Solvent Addition: Add surrogate standards and 20 mL of extraction solvent (e.g., hexane:acetone 1:1).[6]

  • Extraction: Seal the vessel and place it in the microwave extractor. Ramp the temperature to 110-120°C and hold for 15-20 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature. Filter the extract to remove solid particles.

  • Concentration and Clean-up: Concentrate the extract to 1 mL and perform a clean-up step as described for Soxhlet extraction.

  • Analysis: Analyze the purified extract.

Ultrasonic-Assisted Extraction (UAE)
  • Sample Preparation: Weigh approximately 2 g of the homogenized sample into a glass vial.

  • Spiking and Solvent Addition: Add surrogate standards and 10 mL of extraction solvent (e.g., dichloromethane or acetone:hexane 1:1).

  • Extraction: Place the vial in an ultrasonic bath and sonicate for 20-30 minutes.[11] Some methods may use an ultrasonic probe.

  • Separation: Centrifuge the sample and decant the supernatant. Repeat the extraction on the solid residue two more times with fresh solvent.

  • Combine and Concentrate: Combine the extracts, dry them over sodium sulfate, and concentrate to 1 mL.

  • Clean-up and Analysis: Proceed with the clean-up and analysis steps.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis SampleCollection 1. Sample Collection Homogenization 2. Homogenization (Sieving, Grinding) SampleCollection->Homogenization Subsampling 3. Sub-sampling Homogenization->Subsampling Drying 4. Drying (Air-drying or with Na2SO4) Subsampling->Drying Spiking 5. Spiking (Surrogates/Internal Standards) Drying->Spiking Extraction 6. Extraction (Soxhlet, MAE, PLE, UAE) Spiking->Extraction Filtration 7. Filtration/Centrifugation Extraction->Filtration Concentration 8. Solvent Evaporation (Concentration) Filtration->Concentration Cleanup 9. Extract Clean-up (SPE, GPC) Concentration->Cleanup Analysis 10. Instrumental Analysis (GC-MS, HPLC) Cleanup->Analysis DataProcessing 11. Data Processing & Reporting Analysis->DataProcessing

Caption: General experimental workflow for HMW-PAH extraction and analysis.

Troubleshooting_Workflow Start Low HMW-PAH Recovery? CheckMethod Is the extraction method aggressive enough (e.g., PLE, MAE)? Start->CheckMethod CheckSolvent Is the solvent appropriate (e.g., Toluene, Hexane:Acetone)? CheckMethod->CheckSolvent Yes UpgradeMethod Action: Switch to a more aggressive method. CheckMethod->UpgradeMethod No CheckTimeTemp Are extraction time and temperature optimized? CheckSolvent->CheckTimeTemp Yes ChangeSolvent Action: Change to a stronger solvent. CheckSolvent->ChangeSolvent No CheckCleanup Is analyte loss occurring during clean-up? CheckTimeTemp->CheckCleanup Yes OptimizeParams Action: Increase time/ temperature. CheckTimeTemp->OptimizeParams No CheckEvaporation Is analyte loss occurring during solvent evaporation? CheckCleanup->CheckEvaporation No OptimizeCleanup Action: Validate clean-up step for HMW-PAHs. CheckCleanup->OptimizeCleanup Yes CheckMatrix Is the matrix particularly challenging (high organic content, aged)? CheckEvaporation->CheckMatrix No GentleEvaporation Action: Use gentle N2 stream and controlled temperature. CheckEvaporation->GentleEvaporation Yes FurtherOptimization Action: Further method optimization required. CheckMatrix->FurtherOptimization Yes Success Problem Resolved CheckMatrix->Success No UpgradeMethod->Success ChangeSolvent->Success OptimizeParams->Success OptimizeCleanup->Success GentleEvaporation->Success FurtherOptimization->Success

Caption: Troubleshooting decision tree for low HMW-PAH recovery.

References

Selection of appropriate internal standards for accurate quantification of Benzo[ghi]fluoranthene.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Benzo[ghi]fluoranthene using appropriate internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using an internal standard for this compound quantification?

An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest (in this case, this compound) that is added in a known amount to every sample, calibrant, and blank. Its purpose is to correct for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the quantitative results.

Q2: What are the key characteristics of an ideal internal standard for this compound analysis?

An ideal internal standard should:

  • Behave similarly to this compound during all stages of the analytical method (extraction, cleanup, and chromatography).

  • Be chromatographically resolved from this compound and other sample components.

  • Not be naturally present in the samples being analyzed.

  • Be of high purity and available as a certified reference material.

  • For mass spectrometry-based methods, it should be an isotopically labeled analog of the analyte.

Q3: What types of internal standards are commonly used for Polycyclic Aromatic Hydrocarbon (PAH) analysis, including this compound?

The most common types of internal standards for PAH analysis are isotopically labeled compounds, specifically deuterated (²H or D) and carbon-13 (¹³C) labeled analogs of the target PAHs.

Q4: Which is better for this compound quantification: a deuterated or a ¹³C-labeled internal standard?

For the highest accuracy and reliability, ¹³C-labeled internal standards are generally considered superior to their deuterated counterparts for PAH analysis.[1][2] This is primarily because ¹³C-labeled standards exhibit nearly identical chromatographic behavior to the native analyte, ensuring co-elution. Deuterated standards, due to a more significant isotope effect, can sometimes elute slightly earlier than the non-labeled compound, which may lead to quantification errors, especially in complex matrices.[2] Furthermore, ¹³C labels are isotopically stable and not susceptible to back-exchange with hydrogen atoms from the sample or solvent, a potential issue with deuterated standards under certain conditions.

Q5: What are some specific internal standards that can be used for the quantification of this compound?

Several isotopically labeled PAHs are suitable for use as internal standards for this compound. The choice often depends on the specific analytical method (e.g., EPA methods) and the availability of standards. Commonly used internal standards for broader PAH analysis that can be appropriate for this compound include:

  • Perylene-d12: Structurally similar to this compound and frequently used in EPA methods for PAH analysis.

  • Chrysene-d12: Another common internal standard for PAH analysis with a different number of aromatic rings.

  • Benzo[ghi]perylene-d12: A deuterated analog of a closely related PAH.

  • ¹³C-labeled Benzo[a]pyrene or other ¹³C-labeled PAHs: While a ¹³C-labeled this compound would be ideal, other ¹³C-labeled PAHs with similar properties can also provide excellent results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor recovery of the internal standard. 1. Inefficient extraction from the sample matrix. 2. Loss during sample cleanup steps. 3. Degradation of the internal standard.1. Optimize the extraction solvent, time, and temperature. Consider a more rigorous extraction technique like Pressurized Liquid Extraction (PLE). 2. Evaluate the cleanup procedure for potential analyte loss. Ensure the sorbent used in solid-phase extraction (SPE) is appropriate for PAHs. 3. Check the purity and storage conditions of the internal standard. Ensure it is protected from light and stored at the recommended temperature.
High variability in internal standard response across samples. 1. Inconsistent addition of the internal standard. 2. Matrix effects suppressing or enhancing the signal in some samples. 3. Instrument instability.1. Use a calibrated pipette and ensure the internal standard is added to every sample at the same step in the procedure. 2. Improve sample cleanup to remove interfering matrix components. Consider using a ¹³C-labeled internal standard for better co-elution and compensation for matrix effects. Dilute the sample extract if possible. 3. Check the stability of the GC-MS or HPLC system. Run system suitability tests and recalibrate if necessary.
Internal standard peak is not well-resolved from this compound or other matrix components. 1. Inappropriate chromatographic conditions. 2. The chosen internal standard is not suitable for the analytical column.1. Optimize the GC or HPLC temperature program, flow rate, and mobile phase composition to improve separation. 2. Select an internal standard that is known to be well-resolved from this compound on the specific column being used. Consult literature or application notes for your column.
Quantification results are unexpectedly low or high. 1. Incorrect concentration of the internal standard solution. 2. Isotope exchange (for deuterated standards). 3. Co-elution of an interfering compound with the analyte or internal standard.1. Verify the concentration of the internal standard stock and working solutions. Prepare fresh solutions if necessary. 2. Switch to a ¹³C-labeled internal standard to avoid potential deuterium-hydrogen exchange. 3. Review the mass spectra of the analyte and internal standard peaks to check for interfering ions. Improve chromatographic separation or select different quantification ions.

Quantitative Data Summary

The selection of an appropriate internal standard is critical for achieving accurate and reproducible quantification of this compound. The following table summarizes representative recovery data for PAHs, including those structurally similar to this compound, using different isotopically labeled internal standards. This data highlights the effectiveness of these standards in compensating for analytical variability.

AnalyteInternal StandardSample MatrixAnalytical MethodAverage Recovery (%)Reference
Benzo[g,h,i]peryleneMixture of deuterated PAHsSoilAccelerated Solvent Extraction - GC-MS112.3 (at 50 ng/g)[3]
Benzo[g,h,i]peryleneMixture of deuterated PAHsSoilAccelerated Solvent Extraction - GC-MS99.0 (at 200 ng/g)[3]
Sixteen Priority PAHsNot specifiedSedimentUltrasonication - HPLC-UV-DAD82 - 106[1]
Benzo[a]pyreneNot specifiedFPBOGC-MS-SIM109[4]

Experimental Protocols

Detailed Methodology for GC-MS Analysis of this compound using an Internal Standard

This protocol provides a general framework for the quantification of this compound in a solid matrix (e.g., soil, sediment) using Gas Chromatography-Mass Spectrometry (GC-MS) with an isotopically labeled internal standard.

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize the solid sample to ensure uniformity.

  • Weighing: Accurately weigh a representative portion of the sample (e.g., 5-10 g) into an extraction thimble or cell.

  • Spiking: Spike the sample with a known amount of a suitable isotopically labeled internal standard solution (e.g., Perylene-d12, Chrysene-d12, or a ¹³C-labeled PAH). The spiking level should be within the calibration range of the instrument.

  • Extraction:

    • Soxhlet Extraction: Place the thimble in a Soxhlet apparatus and extract with an appropriate solvent (e.g., dichloromethane or a hexane/acetone mixture) for 16-24 hours.

    • Pressurized Liquid Extraction (PLE): Place the extraction cell in a PLE system. Use a suitable solvent and apply elevated temperature and pressure (e.g., 100 °C, 1500 psi) for extraction.

  • Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

2. Sample Cleanup (if necessary):

  • For complex matrices, a cleanup step may be required to remove interferences.

  • Solid-Phase Extraction (SPE): Pass the concentrated extract through a silica gel or Florisil SPE cartridge. Elute the PAHs with an appropriate solvent mixture.

  • Gel Permeation Chromatography (GPC): GPC can be used to remove high molecular weight interferences.

3. Final Volume Adjustment and Analysis:

  • Evaporate the cleaned extract to near dryness and reconstitute in a known final volume (e.g., 1.0 mL) of a suitable solvent (e.g., isooctane or dichloromethane).

  • Transfer an aliquot to an autosampler vial for GC-MS analysis.

4. GC-MS Conditions (Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless injection at 280 °C.

  • Oven Program: 80 °C (hold 2 min), ramp to 310 °C at 8 °C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD: Electron ionization (EI) at 70 eV. Operated in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 226) and the chosen internal standard (e.g., m/z 264 for Perylene-d12).

5. Quantification:

  • Create a multi-point calibration curve by analyzing standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Mandatory Visualizations

Logical Workflow for Internal Standard Selection

internal_standard_selection Workflow for Selecting an Appropriate Internal Standard A Define Analyte: This compound B Identify Potential Internal Standards A->B C Isotopically Labeled Analogs? B->C D ¹³C-Labeled (Preferred) C->D Yes E Deuterated (Commonly Used) C->E Yes L Structurally Similar Compound (Non-isotopic) C->L No F Evaluate Physicochemical Properties (Solubility, Volatility) D->F E->F G Check for Chromatographic Resolution F->G H Does it co-elute (¹³C) or resolve well (deuterated)? G->H H->B No, reconsider I Perform Method Validation H->I Yes J Assess Recovery, Precision, and Accuracy I->J K Select Optimal Internal Standard J->K L->F

Caption: A decision-making workflow for the selection of a suitable internal standard.

Experimental Workflow for this compound Quantification

experimental_workflow Experimental Workflow for this compound Analysis A Sample Collection (e.g., Soil, Water) B Spike with Internal Standard A->B C Sample Extraction (Soxhlet or PLE) B->C D Extract Concentration C->D E Cleanup (optional) (SPE or GPC) D->E F Final Volume Adjustment D->F No Cleanup E->F G GC-MS Analysis (SIM Mode) F->G H Data Processing (Integration & Quantification) G->H I Final Report H->I

Caption: A streamlined workflow for the quantification of this compound.

References

Preventing cross-contamination of samples with Benzo[ghi]fluoranthene in the laboratory.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing, identifying, and mitigating cross-contamination of samples with Benzo[ghi]fluoranthene in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in the laboratory?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds formed from the incomplete combustion of organic materials.[1] In the laboratory, it is a concern due to its potential mutagenic properties and its persistence, which can lead to cross-contamination of sensitive experiments, compromising the integrity of results.[2][3] It is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" based on available evidence.[4]

Q2: What are the common sources of this compound contamination in a lab environment?

A2: The primary sources of this compound and other PAHs in a laboratory setting arise from combustion processes. These can include emissions from nearby traffic if the laboratory ventilation system intake is poorly located, smoke from laboratory equipment, or the use of materials like coal tar pitch or asphalt in the vicinity.[5][6] It can also be introduced from contaminated glassware, equipment, or reagents that have not been properly cleaned or stored.

Q3: What are the physical and chemical properties of this compound that make it a contamination risk?

A3: this compound is a solid at room temperature with low volatility. It has very low solubility in water but is soluble in organic solvents.[1] Its hydrophobic nature and tendency to adsorb to surfaces, particularly glass and plastics, make it difficult to remove through simple washing procedures, thus increasing the risk of cross-contamination.[7][8]

Q4: What personal protective equipment (PPE) should be worn when handling this compound or materials suspected of contamination?

A4: When handling this compound or potentially contaminated materials, appropriate PPE is crucial to prevent exposure through inhalation and skin contact.[4][9] Recommended PPE includes:

  • Gloves: Nitrile gloves are a suitable choice. Always change gloves after handling the compound or when moving between different samples.[9][10]

  • Lab Coat: A clean, dedicated lab coat should be worn to protect clothing.

  • Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.[11]

  • Respiratory Protection: For handling the pure compound or in situations where aerosols could be generated, a respirator such as an N95 mask is recommended. Work should be performed in a certified chemical fume hood.[4][12]

Troubleshooting Guide

Issue: I suspect my samples are contaminated with this compound. How can I confirm this?

Solution:

  • Blank Analysis: The first step is to analyze a method blank (a sample that has gone through the entire analytical process without the analyte of interest). If this compound is detected in the blank, it indicates contamination in your workflow.

  • Wipe Sampling: To pinpoint the source of contamination, perform wipe sampling on surfaces and equipment that come into contact with your samples. This can include benchtops, fume hood surfaces, glassware, and pipettes.[1][5][10][13] A detailed protocol for wipe sampling is provided in the "Experimental Protocols" section.

  • Analytical Detection: The wipe samples can be analyzed using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector, or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of this compound.[5]

Issue: My blank samples are consistently showing this compound contamination. What should I do?

Solution:

This indicates a persistent source of contamination in your laboratory environment or analytical workflow. Follow these steps to identify and eliminate the source:

  • Isolate Potential Sources: Systematically evaluate each component of your workflow.

    • Reagents and Solvents: Test fresh, unopened bottles of solvents and reagents to see if they are the source of contamination.

    • Glassware and Equipment: Thoroughly clean all glassware and equipment according to the recommended decontamination protocol. Test a piece of "clean" glassware by rinsing it with a clean solvent and analyzing the rinse.

    • Laboratory Environment: Consider sources external to your immediate workflow, such as the laboratory air supply.

  • Review and Reinforce Cleaning Protocols: Ensure that all laboratory personnel are strictly adhering to the established cleaning and decontamination procedures.

  • Implement a "Clean" and "Contaminated" Workflow: If possible, designate separate sets of glassware and equipment for working with high and low concentrations of this compound to prevent cross-contamination.[9]

Issue: I am observing peak tailing and inconsistent results in my chromatographic analysis of this compound.

Solution:

These issues can be indicative of contamination within your analytical instrument.

  • Column Contamination: The analytical column is a common site for the accumulation of contaminants.

    • Flush the Column: Flush the column with a strong solvent that is compatible with your column's stationary phase.

    • Column Regeneration: If flushing is ineffective, a more rigorous column regeneration procedure may be necessary. Refer to the manufacturer's instructions for your specific column.

  • Injector and Detector Contamination: The injector port and detector can also become contaminated.

    • Clean the Injector: Clean the injector liner and septum.

    • Check for Leaks: Ensure all fittings in the flow path are tight to prevent leaks that can affect peak shape.

Experimental Protocols

Protocol 1: Decontamination of Glassware and Laboratory Surfaces

This protocol is designed for the effective removal of this compound from non-porous surfaces like glass, stainless steel, and ceramic.

Materials:

  • Phosphate-free laboratory detergent

  • Hot tap water

  • Deionized water

  • Organic-free water

  • HPLC-grade isopropanol or acetone

  • Appropriate PPE (gloves, lab coat, safety glasses)

Procedure:

  • Pre-rinse: Rinse the glassware or wipe the surface with hot tap water to remove any loose material.

  • Detergent Wash: Wash the item thoroughly with a phosphate-free laboratory detergent and hot tap water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse the item thoroughly with hot tap water to remove all detergent residue.

  • Deionized Water Rinse: Rinse the item with deionized water.

  • Solvent Rinse: Rinse the item with HPLC-grade isopropanol or acetone to remove any residual organic contaminants. Perform this step in a well-ventilated area or a fume hood.

  • Final Rinse: Rinse the item with organic-free water.

  • Drying: Allow the item to air dry completely in a clean environment or dry in an oven.

  • Storage: Store the cleaned items in a manner that prevents re-contamination, such as covering with aluminum foil or storing in a clean cabinet.

Protocol 2: Wipe Sampling for Surface Contamination Analysis

This protocol is based on NIOSH method 9102 for wipe sampling of PAHs.[1]

Materials:

  • Ashless paper filters or sterile surgical gauze pads[1][10]

  • HPLC-grade isopropanol

  • Template to define a 10 cm x 10 cm (100 cm²) area

  • Clean, powder-less nitrile gloves[13]

  • Amber glass vials with Teflon-lined screw caps

  • Forceps

Procedure:

  • Define Sampling Area: Place the 10 cm x 10 cm template on the surface to be sampled.

  • Prepare the Wipe: Wearing clean nitrile gloves, moisten a filter paper or gauze pad with a small amount of isopropanol.

  • Wipe the Surface:

    • Wipe the defined area with firm, overlapping strokes in one direction (e.g., horizontally).

    • Fold the wipe with the exposed side inward.

    • Wipe the same area again with firm, overlapping strokes in the perpendicular direction (e.g., vertically).[13]

  • Store the Sample: Using clean forceps, place the wipe into an amber glass vial.

  • Label the Sample: Label the vial with a unique sample identifier, date, and location.

  • Field Blank: Prepare a field blank by moistening a clean wipe with isopropanol and placing it directly into a vial without wiping any surface. This will account for any contamination present in the wipe media or solvent.

  • Transport and Analysis: Store the samples in a cool, dark place and transport them to the analytical laboratory for extraction and analysis by HPLC or GC-MS.

Data Presentation

Table 1: Effectiveness of Cleaning Solvents for PAH Removal

Cleaning ProtocolSediment TypePercent Residual Hydrocarbon TransferReference
Water and Scrub BrushSand0.011% - 0.032%[14]
Water, Scrub Brush, and SoapSand< 0.005%[14]
Water, Scrub Brush, Soap, and Isopropanol WipeSand< 0.005%[14]
Water, Scrub Brush, Soap, and Dichloromethane/Hexane RinseSand< 0.005%[14]

This table summarizes the findings from a study on the efficacy of different cleaning protocols for removing hydrocarbons from metal sampling equipment. Protocols that included a solvent step were found to be more effective.[14]

Table 2: Solvents for PAH Analysis and Cleaning

SolventApplicationReference
IsopropanolWetting agent for wipe sampling[1][5][10]
DichloromethaneExtraction of PAHs from samples[15]
HexaneElution solvent in sample cleanup[15]
AcetonitrileMobile phase in HPLC analysis[16]
MethanolWetting agent for wipe sampling of some organics[13]

Mandatory Visualizations

Experimental Workflow for Preventing Cross-Contamination

G cluster_prep Preparation Phase cluster_handling Sample Handling Phase cluster_cleanup Post-Experiment Phase PPE Don Appropriate PPE (Gloves, Lab Coat, Goggles) Clean_Area Prepare Clean Workspace PPE->Clean_Area Prep_Reagents Use High-Purity Reagents Clean_Area->Prep_Reagents Handle_Sample Handle Samples in Designated Area (Fume Hood) Prep_Reagents->Handle_Sample Use_Clean_Tools Use Decontaminated Spatulas and Glassware Handle_Sample->Use_Clean_Tools Avoid_Aerosols Minimize Aerosol Generation Use_Clean_Tools->Avoid_Aerosols Segregate_Waste Segregate Contaminated Waste Avoid_Aerosols->Segregate_Waste Decontaminate Decontaminate Workspace and Equipment Segregate_Waste->Decontaminate Doff_PPE Properly Doff and Dispose of PPE Decontaminate->Doff_PPE

Caption: Workflow for preventing this compound cross-contamination.

Troubleshooting Logic for Suspected Contamination

G Suspected Contamination Suspected Analyze_Blank Analyze Method Blank Suspected->Analyze_Blank Contam_Detected Contamination Detected? Analyze_Blank->Contam_Detected No_Contam No Contamination in Blank. Review Sample Handling. Contam_Detected->No_Contam No Wipe_Sample Perform Wipe Sampling of Surfaces & Equipment Contam_Detected->Wipe_Sample Yes Analyze_Wipes Analyze Wipe Samples (HPLC or GC-MS) Wipe_Sample->Analyze_Wipes Source_Identified Source Identified? Analyze_Wipes->Source_Identified Decontaminate_Source Decontaminate Source and Re-validate Source_Identified->Decontaminate_Source Yes Review_Protocols Review All Protocols and Re-evaluate Potential Sources Source_Identified->Review_Protocols No

References

Validation & Comparative

A Comparative Analysis of HPLC-FLD and GC-MS for the Quantification of Benzo[ghi]fluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of polycyclic aromatic hydrocarbons (PAHs) like Benzo[ghi]fluoranthene is of paramount importance due to their carcinogenic potential. The two leading analytical techniques for this purpose are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for specific analytical needs.

While both methods are suitable for the analysis of this compound, they offer distinct advantages and disadvantages. GC-MS is often lauded for its superior sensitivity and lower detection limits.[1] Conversely, HPLC-FLD can provide better resolution for certain PAH isomers and may offer faster analysis times.[1][2] The choice between the two often depends on the sample matrix, the required level of sensitivity, and the available instrumentation.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound and other PAHs using HPLC-FLD and GC-MS, as reported in various studies.

Performance ParameterHPLC-FLDGC-MSSource(s)
Limit of Detection (LOD) 0.005 - 0.78 ng/g (in soil)0.02 - 0.15 pg/µL (instrumental)[3][4]
0.09 - 0.17 µg/kg (in olive oil)0.10 - 3.90 µg/L (in soil)[5][6]
0.0006 - 0.174 µg/kg (in seafood)0.03 - 0.5 µg/kg (in pork)[7][8]
Limit of Quantification (LOQ) 0.02 - 1.6 ng/g (in soil)0.1 - 1.5 µg/kg (in pork)[3][8]
0.28 - 0.51 µg/kg (in olive oil)10 ppb (in fish)[5][9]
0.002 - 0.580 µg/kg (in seafood)[7]
**Linearity (R²)>0.99930.9988 - 0.9999[5][9]
Recovery 86.0% - 99.2% (in soil)>80% (in fish)[3][9]
87.6% - 109.3% (in olive oil)70% - 120% (in soil)[5][6]
Analysis Time ~22.50 minutes~34.75 minutes[2]

Experimental Protocols

Reproducibility and cross-validation of analytical results hinge on detailed and accurate methodologies. Below are representative experimental protocols for the analysis of PAHs, including this compound, using HPLC-FLD and GC-MS.

HPLC-FLD Methodology

Sample Preparation (QuEChERS method for soil): [3]

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the contents of an Agilent Bond Elut QuEChERS AOAC Buffered Extraction kit.

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and transfer it to a 15 mL dispersive SPE tube.

  • Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

Instrumental Conditions: [3]

  • HPLC System: Agilent 1200 Series HPLC with a fluorescence detector (FLD).

  • Column: Agilent ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with acetonitrile and water.

  • Flow Rate: 1.8 mL/min.[2]

  • Column Temperature: 20 °C.[2]

  • Injection Volume: 5 µL.[2]

  • FLD Wavelengths: Time-programmed excitation and emission wavelengths specific to each PAH. For Benzo[ghi]perylene (often grouped with this compound), typical wavelengths are Ex: 260 nm / Em: 440 nm.[3]

GC-MS Methodology

Sample Preparation (Accelerated Solvent Extraction for soil): [6]

  • Mix 10 g of soil with an equal amount of diatomaceous earth and place it in an extraction cell.

  • Perform accelerated solvent extraction (ASE) with a mixture of acetone and n-hexane (1:1, v/v).

  • Concentrate the extract to 1 mL.

  • The extract is then ready for GC-MS analysis.

Instrumental Conditions: [6]

  • GC-MS System: Agilent 8890 GC combined with an Agilent 5977 Series MSD.[10]

  • Column: Agilent J&W DB-5ms UI High-Efficiency column.[9]

  • Carrier Gas: Helium.

  • Inlet Temperature: 320 °C.[10]

  • Oven Program: Start at 60 °C (hold for 2 min), ramp to 160 °C at 25 °C/min (hold for 1 min), then ramp to 300 °C at 6 °C/min (hold for 8 min).[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MSD Transfer Line Temperature: 320 °C.[10]

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Experimental Workflow

G Analysis of this compound: HPLC-FLD vs. GC-MS Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Detection cluster_2 Data Analysis Sample Sample (e.g., Soil) SPE Solid Phase Extraction (SPE) / QuEChERS Sample->SPE For HPLC-FLD ASE Accelerated Solvent Extraction (ASE) Sample->ASE For GC-MS Extract Final Extract SPE->Extract ASE->Extract HPLC HPLC Separation (Reverse-Phase Column) Extract->HPLC GC GC Separation (Capillary Column) Extract->GC FLD Fluorescence Detection (FLD) HPLC->FLD Data_HPLC Quantification based on Fluorescence Intensity FLD->Data_HPLC MS Mass Spectrometry Detection (MS) GC->MS Data_GC Quantification based on Mass-to-Charge Ratio MS->Data_GC

Caption: Workflow for this compound analysis.

References

A Guide to Inter-laboratory Comparison Studies for the Validation of Benzo[ghi]fluoranthene Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the detection and quantification of Benzo[ghi]fluoranthene, a polycyclic aromatic hydrocarbon (PAH), through the lens of inter-laboratory comparison studies and proficiency tests. The validation of these analytical methods is crucial for ensuring data accuracy and comparability across different laboratories, which is paramount in environmental monitoring, food safety assessment, and toxicological studies. Benzo[ghi]perylene, a related PAH, is often included in these studies and is mentioned here for comparative context.

Comparative Performance of Analytical Methods

The two predominant analytical techniques for the determination of this compound and other PAHs are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Inter-laboratory studies have shown that both methods can provide reliable results, with no significant difference found in the performance between laboratories applying either of the two approaches[1]. The choice of method often depends on the laboratory's existing instrumentation, the complexity of the sample matrix, and the required sensitivity.

Quantitative Data from Inter-laboratory Studies

The following tables summarize the performance of analytical methods for this compound in various matrices from different inter-laboratory comparison studies and single-laboratory validations. These studies are essential for assessing the accuracy, precision, and overall reliability of the methods in real-world scenarios.

Table 1: Performance Data from a FAPAS Proficiency Test for PAHs in Cocoa Butter

AnalyteAssigned Value (µg/kg)Range for Acceptable Z-Scores
Benzo[g,h,i]perylene1.08 - 2.76-

Data from a quality control sample of cocoa butter (FAPAS0671) used in a study on vegetable and frying oils[2]. The assigned value represents the range of expected results.

Table 2: Single-Laboratory Validation of a GC-MS Method for PAHs in Mineral Water

ParameterBenzo[ghi]perylene
Linearity Range (ng/mL)0.35 - 2.8
Coefficient of Determination (r²)0.983 - 0.999
Limit of Detection (LOD) (ng/mL)0.03 - 0.1
Recovery (%)71 - 90
Relative Standard Deviation (RSD) (%)4 - 11

This study utilized dispersive liquid-liquid microextraction (DLLME) followed by GC-MS[3].

Table 3: Single-Laboratory Validation of an HPLC-FLD Method for PAHs in Soybean Oil

ParameterBenzo[ghi]perylene
Limit of Detection (LOD) (µg/kg)0.02 - 0.76
Limit of Quantification (LOQ) (µg/kg)0.03 - 0.96
Recovery (%)71 - 115
Coefficient of Determination (r²)> 0.999

This study involved liquid-liquid extraction followed by solid-phase extraction (SPE) clean-up[4].

Experimental Protocols

Detailed methodologies are critical for the replication and validation of analytical results. Below are representative protocols for GC-MS and HPLC-FLD analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Water Samples

This protocol is based on a method for the determination of PAHs in whole water samples using solid-phase extraction (SPE) followed by GC-MS[5].

  • Sample Preparation:

    • An internal standard mixture is added to the whole water sample prior to extraction. Samples are not filtered.

  • Extraction:

    • PAHs are extracted from the water sample using solid-phase extraction disks (SPE-disks). This process extracts both dissolved analytes and those adsorbed to suspended particulate matter.

  • Elution and Concentration:

    • The analytes are eluted from the SPE-disk, and the resulting extract is concentrated by evaporation.

  • Instrumental Analysis:

    • An injection standard is added to the concentrated extract before injection into the GC-MS system.

    • Gas Chromatograph (GC):

      • Injector: Splitless mode.

      • Column: A capillary column suitable for PAH analysis (e.g., 60 m x 0.25 mm x 0.10 µm)[6].

      • Oven Temperature Program: Optimized to separate the target analytes. For example, an initial temperature of 60°C held for 0.5 min, then ramped to 230°C at 3°C/min, held for 0.5 min, then ramped to 290°C at 5°C/min, and held for 10 min[3].

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) is commonly used to achieve lower detection limits[7]. At least one quantifier and one qualifier ion should be monitored for each analyte.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol for Seafood Samples

This protocol is adapted from a validated method for the screening and determination of PAHs in seafood using a QuEChERS-based extraction and HPLC-FLD[8][9].

  • Sample Preparation (QuEChERS-based):

    • A homogenized seafood sample is subjected to solid-phase extraction with acetonitrile.

    • Salts are added to induce water partitioning.

  • Extraction and Clean-up:

    • After centrifugation, an aliquot of the acetonitrile layer is filtered. No further post-extraction cleanup is typically required for HPLC-FLD analysis.

  • Instrumental Analysis:

    • High-Performance Liquid Chromatograph (HPLC):

      • Column: A polymeric C18 stationary phase designed for PAH analysis.

      • Mobile Phase: Gradient elution with a binary system of acetonitrile and water.

      • Flow Rate: A typical flow rate is around 1 mL/min.

    • Fluorescence Detector (FLD):

      • The detector is set at appropriate excitation and emission wavelengths for each PAH. For Benzo[ghi]perylene, these wavelengths are optimized for maximum sensitivity.

Visualization of Inter-laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study for the validation of this compound analytical methods.

Interlaboratory_Comparison_Workflow cluster_preparation Phase 1: Preparation and Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_evaluation Phase 3: Data Evaluation and Reporting A Selection of Matrix and Analyte Concentration B Preparation and Homogenization of Test Material A->B C Homogeneity and Stability Testing B->C D Distribution of Samples to Participating Laboratories C->D E Sample Receipt and Storage D->E Shipment F Analysis of this compound using Validated Method (GC-MS or HPLC-FLD) E->F G Data Reporting to Coordinating Body F->G H Statistical Analysis of Results (e.g., z-scores) G->H Data Submission I Evaluation of Laboratory Performance H->I J Issuance of Final Report I->J

Caption: Workflow of an inter-laboratory study for this compound analysis.

References

A Comparative Analysis of the Carcinogenic Potency of Benzo[ghi]fluoranthene and Benzo[a]pyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the carcinogenic potency of two polycyclic aromatic hydrocarbons (PAHs), Benzo[ghi]fluoranthene and Benzo[a]pyrene. The information presented is based on experimental data and established scientific literature, offering an objective overview for researchers in toxicology, pharmacology, and drug development.

Executive Summary

Benzo[a]pyrene is a well-established potent carcinogen, classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans. In stark contrast, this compound is classified as a Group 3 carcinogen by IARC, indicating that it is not classifiable as to its carcinogenicity to humans due to inadequate evidence in humans and limited evidence in experimental animals.[1][2] This fundamental difference in classification underscores a significant disparity in their carcinogenic potential. Experimental data, although limited for this compound, corroborates this assessment. While Benzo[a]pyrene consistently induces tumors in various animal models, studies on this compound have generally not observed significant carcinogenic activity. This guide delves into the available quantitative data, metabolic activation pathways, and experimental protocols to elucidate the basis for this difference in carcinogenic potency.

Quantitative Data Comparison

The direct quantitative comparison of the carcinogenic potency of this compound and Benzo[a]pyrene is limited by the sparse data available for this compound. Most studies on this compound have reported a lack of significant carcinogenic effect. The following table summarizes the available data.

ParameterThis compoundBenzo[a]pyreneReference
IARC Classification Group 3 (Not classifiable as to its carcinogenicity to humans)Group 1 (Carcinogenic to humans)[1][2][3]
Carcinogenicity in Animal Studies (Skin Painting) No tumors observed in a study on female mice.Potent skin carcinogen, inducing papillomas and carcinomas in mice.[1][2][4]
Metabolic Activation Metabolized to syn- and anti-dihydrodiol epoxides (B[ghi]FDEs) which form DNA adducts.Metabolized to the highly mutagenic Benzo[a]pyrene diol epoxide (BPDE), which readily forms DNA adducts.[5][6][7]
Mutagenicity of Metabolites The anti-isomer of B[ghi]FDE is more mutagenic than the syn-isomer, but overall mutagenicity appears lower than that of BPDE.BPDE is a potent mutagen.[5]

Note: The lack of quantitative tumor incidence or dose-response data from a single study directly comparing both compounds necessitates a more qualitative assessment of their carcinogenic potency.

Metabolic Activation Pathways

The carcinogenicity of many PAHs is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.

Benzo[a]pyrene is the archetypal example of a PAH that requires metabolic activation. The primary pathway involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes and epoxide hydrolase, leading to the formation of the ultimate carcinogen, Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE).[6][7] BPDE is a highly reactive electrophile that readily intercalates into DNA and forms covalent adducts, primarily with guanine bases.

This compound also undergoes metabolic activation to form dihydrodiol epoxides, specifically syn- and anti-benzo[ghi]fluoranthene-3,4-dihydrodiol-5,5a-epoxides (B[ghi]FDEs).[5] These intermediates can also form DNA adducts. However, studies on the DNA binding and mutagenicity of these metabolites suggest that they are less potent than BPDE.[5] This difference in the reactivity and/or conformation of the ultimate carcinogenic metabolites likely contributes significantly to the observed disparity in carcinogenic potency between the two compounds.

G Comparative Metabolic Activation of Benzo[a]pyrene and this compound cluster_BaP Benzo[a]pyrene Pathway cluster_BghiF This compound Pathway BaP Benzo[a]pyrene BaP_epoxide BaP-7,8-epoxide BaP->BaP_epoxide CYP450 BaP_diol BaP-7,8-dihydrodiol BaP_epoxide->BaP_diol Epoxide Hydrolase BPDE Benzo[a]pyrene diol epoxide (BPDE) (Ultimate Carcinogen) BaP_diol->BPDE CYP450 BaP_adduct DNA Adducts BPDE->BaP_adduct BaP_mutation Mutations BaP_adduct->BaP_mutation BaP_cancer Cancer BaP_mutation->BaP_cancer BghiF This compound BghiF_diol B[ghi]F-dihydrodiol BghiF->BghiF_diol Metabolic Enzymes BghiFDE B[ghi]F-dihydrodiol epoxide (B[ghi]FDE) (Reactive Metabolite) BghiF_diol->BghiFDE Metabolic Enzymes BghiF_adduct DNA Adducts BghiFDE->BghiF_adduct BghiF_mutation Mutations (Lower frequency) BghiF_adduct->BghiF_mutation BghiF_cancer Low/No Carcinogenic Response BghiF_mutation->BghiF_cancer

Caption: Comparative metabolic activation pathways of Benzo[a]pyrene and this compound.

Experimental Protocols

The assessment of carcinogenic potential of chemical substances relies on standardized and rigorously controlled experimental protocols. The following sections detail the methodologies for key in vivo carcinogenicity studies, based on internationally recognized guidelines.

OECD Test Guideline 451: Carcinogenicity Studies

This guideline is designed to assess the carcinogenic potential of a substance in rodents, typically over a 24-month period.

1. Animal Selection and Husbandry:

  • Species and Strain: Rats or mice are commonly used. The strain should be well-characterized with respect to spontaneous tumor incidence.

  • Age and Sex: Young adult animals are used. Both sexes are required, with at least 50 animals per sex per group.

  • Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light cycle. They are provided with a standard diet and water ad libitum.

2. Dose Selection and Administration:

  • Dose Levels: At least three dose levels of the test substance and a concurrent control group receiving the vehicle are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.

  • Route of Administration: The route of administration should be relevant to human exposure (e.g., oral gavage, dermal application, inhalation). For PAHs, oral and dermal routes are common.

3. Observations:

  • Clinical Signs: Animals are observed daily for clinical signs of toxicity.

  • Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.

  • Palpation: Animals are palpated for masses at regular intervals.

  • Hematology and Clinical Chemistry: Performed at interim sacrifices and at the termination of the study.

4. Pathology:

  • Gross Necropsy: A full necropsy is performed on all animals.

  • Histopathology: A comprehensive set of tissues and organs from all animals in the control and high-dose groups are examined microscopically. All gross lesions from all animals are also examined.

Mouse Skin Painting Assay (Adapted from OECD TG 404 Principles)

This assay is a common method for evaluating the dermal carcinogenicity of substances like PAHs.

1. Animal Model:

  • Species and Strain: Typically mice that are susceptible to skin tumor development (e.g., SENCAR mice).

  • Age and Sex: Young adult female mice are often used.

2. Test Substance Preparation and Application:

  • Vehicle: The test substance is dissolved or suspended in a suitable vehicle (e.g., acetone).

  • Application: A defined area of the dorsal skin is shaved. The test solution is applied topically to the shaved area, typically twice a week for the duration of the study.

3. Study Design:

  • Groups: At least three dose groups and a vehicle control group are used. A positive control group treated with a known skin carcinogen (like Benzo[a]pyrene) is also included.

  • Duration: The study can last from several months to two years.

4. Observations and Endpoints:

  • Skin Lesions: The application site is observed weekly for the appearance, number, and size of skin tumors (papillomas and carcinomas).

  • Body Weight: Monitored regularly.

  • Histopathology: Skin tumors and other relevant tissues are examined microscopically at the end of the study.

G General Workflow for a Mouse Skin Painting Carcinogenicity Assay start Start animal_prep Animal Acclimatization & Dorsal Skin Shaving start->animal_prep grouping Randomization into Treatment Groups animal_prep->grouping application Topical Application of Test Substance (e.g., twice weekly) grouping->application observation Weekly Observation: - Tumor Incidence - Tumor Multiplicity - Body Weight application->observation termination Study Termination (e.g., after 18-24 months) observation->termination necropsy Necropsy & Tissue Collection termination->necropsy histopathology Histopathological Examination of Skin and other Organs necropsy->histopathology data_analysis Data Analysis & Statistical Evaluation histopathology->data_analysis end End data_analysis->end

Caption: A generalized workflow for a mouse skin painting carcinogenicity bioassay.

Conclusion

The available evidence strongly indicates that Benzo[a]pyrene is a potent carcinogen, while this compound possesses significantly lower, if any, carcinogenic activity. This difference is supported by their respective IARC classifications and the limited in vivo data for this compound. The mechanistic basis for this disparity likely lies in the differences in their metabolic activation pathways and the subsequent reactivity and DNA-binding properties of their ultimate carcinogenic metabolites. For researchers in drug development and toxicology, this comparison highlights the critical importance of structure-activity relationships in determining the carcinogenic potential of PAHs and underscores the necessity of comprehensive toxicological testing for individual compounds, even those that are structurally similar.

References

Unveiling Toxic Potential: A Comparative Guide to Benzo[ghi]fluoranthene and Benzo[a]pyrene Equivalency

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the toxic equivalency of Benzo[ghi]fluoranthene relative to the benchmark polycyclic aromatic hydrocarbon (PAH), Benzo[a]pyrene. The information presented is grounded in established toxic equivalency factors (TEFs) and supported by an overview of the experimental methodologies employed for their determination.

Quantitative Comparison of Toxic Equivalency Factors

The toxic equivalency factor (TEF) is a well-established method for assessing the carcinogenic potential of individual PAHs relative to Benzo[a]pyrene (BaP), which is assigned a reference TEF of 1.0.[1][2] This approach allows for the calculation of the total toxic equivalent (TEQ) of a mixture of PAHs, providing a consolidated measure of its carcinogenic risk.

The established TEF values for this compound and Benzo[a]pyrene are summarized in the table below. These values are derived from a comprehensive evaluation of in vivo carcinogenicity and in vitro mutagenicity data.

CompoundChemical Abstracts Service (CAS) NumberToxic Equivalency Factor (TEF)
Benzo[a]pyrene 50-32-81.0
This compound 203-12-30.01 [3]

Experimental Determination of Toxic Equivalency

The TEFs for PAHs are determined through rigorous experimental protocols that compare the toxicological potency of a given PAH to that of Benzo[a]pyrene. The primary experimental approaches include in vivo carcinogenicity bioassays and in vitro mutagenicity tests.

In Vivo Carcinogenicity Bioassays

Long-term animal studies, particularly mouse skin painting studies, are a cornerstone for TEF derivation. These experiments assess the tumor-initiating and tumor-promoting capabilities of PAHs.

Experimental Protocol: Mouse Skin Carcinogenesis Assay

  • Animal Model: Typically, a genetically susceptible mouse strain, such as the SENCAR mouse, is utilized.

  • Test Substance Administration: The test PAH (e.g., this compound) and the reference compound (Benzo[a]pyrene) are dissolved in a suitable solvent, commonly acetone.

  • Dosing Regimen:

    • Initiation Phase: A single, sub-carcinogenic dose of the PAH is topically applied to a shaved area of the mouse's back.

    • Promotion Phase: This is followed by repeated applications of a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) to the same area for a period of several weeks to months.

  • Endpoint Assessment: The primary endpoints are the incidence, multiplicity, and latency of skin tumor development.

  • Data Analysis and TEF Calculation: Dose-response curves are generated for both the test PAH and Benzo[a]pyrene. The TEF is calculated by comparing the dose of Benzo[a]pyrene required to elicit a specific carcinogenic response (e.g., 50% tumor incidence) to the dose of the test PAH that produces the same level of response.

In Vitro Mutagenicity Assays

In vitro assays, such as the Ames test (bacterial reverse mutation assay), provide a more rapid assessment of the mutagenic potential of a PAH, which often correlates with its carcinogenic potential.

Experimental Protocol: Ames Test (Salmonella typhimurium Reverse Mutation Assay)

  • Test System: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains will only grow in a histidine-free medium if a reverse mutation occurs.[4]

  • Metabolic Activation: As many PAHs are pro-mutagens, they require metabolic activation to exert their mutagenic effects. A liver homogenate from induced rats (S9 fraction) is incorporated into the assay to provide the necessary metabolic enzymes.[4]

  • Exposure: The bacterial tester strains are incubated with varying concentrations of the test PAH or Benzo[a]pyrene in the presence of the S9 mix.

  • Selection and Scoring: The treated bacteria are plated on a minimal glucose agar medium lacking histidine. The number of revertant colonies (his+ revertants) is counted after a suitable incubation period.

  • Data Analysis: The mutagenic potency is determined from the slope of the linear portion of the dose-response curve. The relative mutagenic potency of the test PAH is then compared to that of Benzo[a]pyrene to inform the TEF value.

Cellular Mechanism of Action: The Aryl Hydrocarbon Receptor Pathway

The toxic and carcinogenic effects of many PAHs, including Benzo[a]pyrene and this compound, are primarily mediated through the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[1][5][6] Upon entering the cell, these PAHs bind to the AHR, initiating a cascade of events that leads to the transcription of genes involved in xenobiotic metabolism, some of which can produce reactive metabolites that damage DNA.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH AHR_complex AHR-HSP90-AIP PAH->AHR_complex Binding AHR_ligand Ligand-AHR AHR_complex->AHR_ligand Translocation Dimer AHR-ARNT Heterodimer AHR_ligand->Dimer Dimerization ARNT ARNT ARNT->Dimer XRE XRE Dimer->XRE Binding Gene_expression Target Gene Transcription (e.g., CYP1A1) XRE->Gene_expression Induction

Caption: AHR signaling pathway activation by PAHs.

Logical Workflow for TEF Derivation

The process of establishing a TEF for a given PAH is a systematic progression from experimental data generation to the final relative potency assignment.

TEF_Derivation_Workflow start Select Test PAH in_vivo In Vivo Carcinogenicity Studies start->in_vivo in_vitro In Vitro Mutagenicity Studies start->in_vitro dose_response Generate Dose-Response Data for Test PAH and BaP in_vivo->dose_response in_vitro->dose_response relative_potency Calculate Relative Potency (RPF) vs. BaP dose_response->relative_potency tef Assign Toxic Equivalency Factor (TEF) relative_potency->tef

Caption: Logical workflow for TEF derivation.

References

Comparative analysis of Benzo[ghi]fluoranthene concentrations in urban and rural environments.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Environmental Scientists

This guide provides a comparative analysis of Benzo[ghi]perylene concentrations in urban and rural settings, drawing upon experimental data from various environmental studies. Benzo[ghi]perylene, a high molecular weight polycyclic aromatic hydrocarbon (PAH), is a product of incomplete combustion and is frequently monitored as an indicator of anthropogenic pollution, particularly from vehicular traffic.[1][2] This document summarizes quantitative findings, details common analytical methodologies, and presents a visual workflow for such comparative studies.

A note on nomenclature: The available scientific literature predominantly focuses on Benzo[ghi]perylene. Benzo[ghi]fluoranthene is a different, less commonly monitored PAH. This guide will proceed with the analysis of Benzo[ghi]perylene, which is widely recognized as a significant environmental contaminant.

Data Presentation: A Comparative Summary

Quantitative studies consistently demonstrate that concentrations of PAHs, including Benzo[ghi]perylene, are significantly higher in urban environments compared to rural ones. This disparity is observed across various environmental media, such as air, soil, and vegetation. The primary sources contributing to elevated urban concentrations are traffic emissions and industrial activities.[1][2][3]

The total PAH levels in vegetation from rural areas have been found to be, on average, ten times lower than in urban samples.[4] Similarly, concentrations of PAHs in urban herbage (non-woody vegetation) are reported to be 2 to 5 times greater than in rural herbage.[1] Elevated levels of Benzo[ghi]perylene in urban vegetation and air are considered strong indicators of pollution from traffic.[1][2]

Environmental MediumUrban Environment ConcentrationRural Environment ConcentrationKey Observations
Vegetation (Herbage) Significantly Higher[1][4]Lower BaselineBenzo[ghi]perylene is a significant component of PAH profiles in urban and industrial herbage, consistent with traffic being a major source.[1] Rural samples are often depleted of higher molecular weight PAHs like Benzo[ghi]perylene.[4]
Soil ElevatedLower BaselineUrban background soil levels of carcinogenic PAHs are notably higher than in undeveloped areas.[5] Traffic and domestic combustion are considered major national sources contributing to soil contamination.[1]
Air HigherLower BaselineBenzo[ghi]perylene is a recognized tracer of automobile emissions, leading to higher atmospheric concentrations in urban centers.[2] While some studies show slightly higher mean values for certain PAHs in rural sites (potentially due to specific local sources like biomass burning), the overall burden from traffic-related PAHs is an urban signature.[3][6]

Experimental Protocols

The determination of Benzo[ghi]perylene concentrations in environmental samples involves a multi-step process of sample collection, extraction, cleanup, and instrumental analysis. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Gas Chromatography coupled with Mass Spectrometry (GC/MS) are the most common analytical techniques.[4][7][8]

1. Sample Collection and Preparation

  • Soil: Surficial soil samples (e.g., 0-6 inches) are collected from designated urban and rural locations.[5] Samples are air-dried, sieved to remove large debris, and homogenized prior to extraction.

  • Vegetation: Leaf or herbage samples are collected and washed to remove surface dust. They are then typically dried and ground.

  • Water: Water samples are collected in 1-liter amber glass bottles, often preserved with sodium thiosulphate, and stored in refrigeration.[9]

  • Air: PAHs are collected from the air by drawing a known volume of air through filters that capture particulate matter, to which PAHs are typically adsorbed.

2. Extraction and Cleanup

  • Solvent Extraction: This is a common initial step for solid and water samples. For water, a liquid-liquid extraction with a solvent like hexane is used.[9]

  • QuEChERS Method: For soil samples, a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method can be employed. This involves extraction with a buffered solvent (e.g., acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interferences.[8]

  • Solid-Phase Extraction (SPE): Extracts are often "cleaned up" using SPE columns (e.g., silica) to separate the PAHs from other matrix components that could interfere with analysis.[4]

3. Instrumental Analysis: HPLC with Fluorescence Detection (HPLC-FLD) HPLC-FLD is a highly sensitive and selective method for quantifying PAHs, as many of these compounds naturally fluoresce.[10][11]

  • Chromatographic Separation: The cleaned extract is injected into an HPLC system. The analytes are separated on a specialized column, such as an Agilent ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm), using a gradient elution program with a mobile phase of acetonitrile and water.[8]

  • Fluorescence Detection: As the separated compounds elute from the column, they pass through a fluorescence detector.[7] To maximize sensitivity, the detector's excitation and emission wavelengths are programmed to change at specific times to match the optimal wavelengths for each PAH, including Benzo[ghi]perylene.[8][10][11]

  • Quantification: The concentration of Benzo[ghi]perylene is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.[9] An internal standard is often used to ensure accuracy.[9]

Mandatory Visualization: Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for a comparative study of Benzo[ghi]perylene concentrations.

G cluster_0 Phase 1: Sampling cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis & Interpretation urban Urban Environment (e.g., roadsides, parks) prep Sample Preparation (Drying, Sieving, Homogenizing) urban->prep rural Rural Environment (e.g., forests, farms) rural->prep extract Extraction & Cleanup (Solvent Ext., SPE, QuEChERS) prep->extract analysis Instrumental Analysis (HPLC-FLD or GC/MS) extract->analysis quant Data Quantification (ng/m³, µg/kg, etc.) analysis->quant compare Comparative Analysis (Urban vs. Rural Data) quant->compare conclusion Conclusion & Source Apportionment compare->conclusion

Caption: Workflow for comparing urban and rural Benzo[ghi]perylene.

References

Comparison of Benzo[ghi]fluoranthene levels in different types of combustion emissions.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Benzo[ghi]fluoranthene Levels in Diverse Combustion Emissions

For researchers, scientists, and professionals in drug development, understanding the environmental prevalence and sources of polycyclic aromatic hydrocarbons (PAHs) like this compound is critical for assessing potential human exposure and toxicological risks. This guide provides a comparative analysis of this compound levels originating from various combustion sources, supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Emissions

This compound is a PAH formed during the incomplete combustion of organic materials.[1] Its presence in the environment is widespread, with significant contributions from anthropogenic activities.[1] Human exposure primarily occurs through the inhalation of contaminated air, consumption of tainted food and water, and tobacco smoke.[1] This section details the varying emission levels of this compound from different combustion sources.

Data Summary

The following table summarizes the quantitative data on this compound emissions from several key combustion sources. It is important to note the different units of measurement reported in various studies, which reflect the diverse nature of the emission sources and the methodologies used for their quantification.

Combustion Source CategorySpecific SourceThis compound Emission LevelsUnit of Measurement
Vehicle Exhaust Gasoline-powered vehicles (with catalyst)0.276 (gas phase), 0.063 (particle phase)µg/km
Gasoline-powered vehicles (without catalyst)10.7 (gas phase), 46.8 (particle phase)µg/km
Light and heavy-duty vehicles0.44 - 89.99µg/kg of fuel burned
Gasoline engine exhaust112 - 244µg/L of fuel
Industrial Emissions Industrial boiler (burning No. 2 distillate fuel)Detected (specific levels not quantified)-
Coal combustion0.001 - 58mg/kg of coal burned
Coke oven emissionsDetected (specific levels not quantified)-
Biomass Burning Prescribed burning of forest areas0.0972mg/g organic content
Residential wood combustionSignificantly higher in homes with wood-burning appliances (3- to 5-fold)ng/m³ (indoor air)
Waste Incineration Hospital waste incinerators (fly ash)9 predominant PAH species including this compoundmg/kg (in ash)

Experimental Protocols

The quantification of this compound in combustion emissions involves a multi-step process encompassing sample collection, extraction, cleanup, and analysis. Standardized methods from regulatory agencies such as the U.S. Environmental Protection Agency (EPA) are often employed to ensure data quality and comparability.

Sample Collection
  • Stationary Sources (e.g., industrial stacks, incinerators): A common method involves isokinetic sampling, where a sample of the flue gas is drawn through a heated probe and a filter to collect particulate matter. The gas phase is then passed through a sorbent trap, such as a cartridge containing polyurethane foam (PUF) or XAD-2 resin, to capture volatile and semi-volatile organic compounds, including PAHs.[2]

  • Mobile Sources (e.g., vehicle exhaust): Samples are typically collected from the tailpipe using a dilution tunnel system. The exhaust is mixed with filtered ambient air to cool and dilute it, simulating atmospheric conditions. Particulate matter is collected on filters, and the gas phase is captured using sorbent cartridges.

  • Ambient Air (to assess contributions from sources like residential wood burning): High-volume air samplers are used to draw a large volume of air through a filter to collect particulate-bound PAHs, followed by a sorbent cartridge for gas-phase compounds.[2]

Sample Extraction

Once collected, the samples are transported to the laboratory for extraction.

  • Filters and Sorbent Cartridges: The collected particulate matter on the filter and the adsorbed compounds in the sorbent are typically extracted using a solvent such as dichloromethane or a mixture of acetone and hexane in a Soxhlet apparatus.[3] Ultrasonic extraction is another common technique.[3]

Sample Cleanup

The raw extracts often contain a complex mixture of organic compounds that can interfere with the analysis. Therefore, a cleanup step is necessary to isolate the PAHs.

  • Solid-Phase Extraction (SPE): The extract is passed through a column packed with a solid adsorbent, such as silica gel or alumina. Different solvents are used to selectively elute fractions containing the PAHs while retaining interfering compounds.

Analytical Quantification
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for the analysis of PAHs.[2] The cleaned-up extract is injected into a gas chromatograph, which separates the individual PAH compounds based on their boiling points and interaction with the chromatographic column. The separated compounds then enter a mass spectrometer, which identifies and quantifies them based on their unique mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or ultraviolet (UV) detection is another powerful technique for PAH analysis.[4] It is particularly useful for separating isomeric PAHs that may be difficult to resolve by GC.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparison of this compound levels in different combustion emissions.

experimental_workflow cluster_source Combustion Emission Sources cluster_sampling Sample Collection cluster_analysis Sample Preparation & Analysis cluster_comparison Data Comparison S1 Vehicle Exhaust C1 Filter (Particulate Phase) S1->C1 C2 Sorbent (Gas Phase) S1->C2 S2 Industrial Emissions S2->C1 S2->C2 S3 Biomass Burning S3->C1 S3->C2 S4 Waste Incineration S4->C1 S4->C2 P1 Solvent Extraction C1->P1 C2->P1 P2 Sample Cleanup (SPE) P1->P2 A1 GC-MS or HPLC Analysis P2->A1 D1 Quantitative Data Table A1->D1

Caption: Workflow for comparing this compound emissions.

References

A comparative study of the environmental persistence of different high molecular weight PAHs.

Author: BenchChem Technical Support Team. Date: December 2025

The environmental longevity of high molecular weight (HMW) polycyclic aromatic hydrocarbons (PAHs), organic compounds with four or more fused aromatic rings, is a significant concern due to their carcinogenic and mutagenic properties.[1] Their persistence in various environmental compartments, including soil, sediment, and water, is governed by a complex interplay of their physicochemical properties and environmental degradation processes. This guide provides a comparative overview of the environmental persistence of several key HMW PAHs, supported by experimental data and detailed methodologies.

The persistence of HMW PAHs generally increases with the number of aromatic rings.[2] This is attributed to their increasing hydrophobicity and electrochemical stability, which makes them less available for biological uptake and degradation.[2] Factors such as low water solubility and a high affinity for particulate matter contribute to their accumulation in soil and sediments, which act as long-term reservoirs for these contaminants.[1][3]

Comparative Persistence Data

The following tables summarize key quantitative data on the environmental persistence of selected HMW PAHs.

Table 1: Half-lives of High Molecular Weight PAHs in Soil and Sediment

PAHNumber of RingsSoil Half-life (days)Sediment Half-life (days)
Benzo[a]anthracene4> 180277 - 1400
Chrysene4120 - >1,400> 231
Benzo[b]fluoranthene5229 - >1,400365 - >1,800
Benzo[k]fluoranthene5229 - >1,400365 - >1,800
Benzo[a]pyrene5229 - >1,400[2]229 - >1,400[2]
Dibenzo[a,h]anthracene5361 - 940[4]> 1,800
Indeno[1,2,3-cd]pyrene6> 300> 1,800
Benzo[ghi]perylene6> 300> 1,800

Data compiled from various sources.[2][4][5]

Table 2: Bioaccumulation Factors (BAF) and Bioconcentration Factors (BCF) of High Molecular Weight PAHs in Aquatic Organisms

PAHLog KowBCF (Fish)BAF (Invertebrates)
Benzo[a]anthracene5.917,6001,100 - 10,000
Chrysene5.861,700 - 10,5001,300 - 13,000
Benzo[b]fluoranthene6.0410,0001,800 - 15,000
Benzo[k]fluoranthene6.0010,0001,800 - 15,000
Benzo[a]pyrene6.04900 - 11,0001,900 - 13,000
Dibenzo[a,h]anthracene6.7510[4]1,900 - 14,000
Indeno[1,2,3-cd]pyrene6.75--
Benzo[ghi]perylene6.50--

Log Kow (octanol-water partition coefficient) is a measure of hydrophobicity. Higher values indicate a greater tendency to bioaccumulate.[6] BCF values can be lower in fish due to their ability to metabolize PAHs.[7] Data compiled from various sources.[4][6][7]

Degradation Pathways and Experimental Workflows

The primary mechanisms for the removal of HMW PAHs from the environment are microbial degradation and photodegradation.

Microbial Degradation: A variety of bacteria and fungi are capable of degrading HMW PAHs.[8][9] The initial step in the aerobic catabolism of a PAH molecule by bacteria involves the oxidation of the PAH to a dihydrodiol by a multicomponent enzyme system.[2][10] This is followed by either an ortho or meta cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle.[2][10]

Microbial_Degradation_Pathway PAH High Molecular Weight PAH Dioxygenase Dioxygenase Enzyme PAH->Dioxygenase Oxidation Dihydrodiol cis-Dihydrodiol Dioxygenase->Dihydrodiol Dehydrogenase Dehydrogenase Dihydrodiol->Dehydrogenase Catechol Catechol Intermediate Dehydrogenase->Catechol RingCleavage Ring Cleavage Dioxygenase Catechol->RingCleavage Ortho or Meta Cleavage TCA TCA Cycle Intermediates RingCleavage->TCA

Bacterial degradation of HMW PAHs.

Photodegradation: In aquatic environments, photodegradation can be a significant removal process for some PAHs. This can occur through direct absorption of solar radiation or through indirect reactions with photochemically produced reactive species.[11] The quantum yields for photodegradation, a measure of the efficiency of the process, vary widely among different PAHs.[11]

The following diagram illustrates a typical experimental workflow for determining the persistence of PAHs in environmental samples.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Sample Soil/Sediment/Water Sample Spike Spiking with known PAH concentration Sample->Spike Incubation Incubation under controlled conditions Spike->Incubation Solvent Solvent Extraction (e.g., Dichloromethane) Incubation->Solvent Time-course sampling Sonication Sonication Solvent->Sonication Cleanup Sample Cleanup (e.g., SPE) Sonication->Cleanup GCMS GC-MS or HPLC Analysis Cleanup->GCMS Quantification Quantification of PAH concentration GCMS->Quantification HalfLife Calculation of Half-life & Degradation Rate Quantification->HalfLife

Workflow for PAH persistence studies.

Experimental Protocols

1. Sample Preparation and Spiking: Environmental samples (e.g., soil, sediment) are collected and homogenized. To study the degradation of specific PAHs, the samples are often "spiked" with a known concentration of the target compounds dissolved in a suitable solvent.[12] The solvent is then allowed to evaporate, leaving the PAHs adsorbed to the sample matrix.[13]

2. Incubation: The spiked samples are incubated under controlled conditions that mimic the natural environment. This can include controlled temperature, moisture, and light exposure to study both biotic and abiotic degradation processes. Samples are typically collected at various time points to monitor the decrease in PAH concentration.[14]

3. Extraction of PAHs: PAHs are extracted from the environmental matrix using an organic solvent. Dichloromethane is a commonly used solvent for this purpose.[12] The extraction efficiency is often enhanced using techniques like sonication, which uses ultrasonic waves to disrupt the sample matrix and facilitate the release of the analytes.[12][15]

4. Sample Cleanup: The crude extract often contains interfering substances that can affect the analytical measurement. Solid-phase extraction (SPE) is a common cleanup technique used to remove these interferences and concentrate the PAHs.[15]

5. Quantification: The concentration of PAHs in the cleaned extracts is determined using analytical instruments such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or UV detection.[12][15] An external standard calibration curve is used to quantify the concentration of each PAH.[15]

6. Data Analysis: The degradation of the PAH over time is modeled using kinetic equations to calculate the half-life, which is the time required for the concentration of the compound to decrease by half.[14] This provides a quantitative measure of its persistence in the specific environmental matrix under the studied conditions.

References

Safety Operating Guide

Proper Disposal of Benzo[ghi]fluoranthene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Benzo[ghi]fluoranthene, ensuring the safety of personnel and protection of the environment.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a polycyclic aromatic hydrocarbon (PAH), is classified as a hazardous substance and requires specific procedures for its disposal to prevent environmental contamination and potential harm to human health. This guide provides a step-by-step operational plan for its safe handling and disposal.

Immediate Safety and Handling

This compound is a yellow, crystalline solid. It is combustible and can be absorbed into the body through inhalation of its aerosol and through the skin.[1] Insufficient data is available on the long-term health effects in humans, therefore, utmost care must be taken during handling.[1]

Personal Protective Equipment (PPE): When handling this compound, especially during waste collection and segregation, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Protective Clothing: A lab coat or other protective clothing should be worn.

  • Eye Protection: Safety goggles or a face shield must be used, particularly when handling the powdered form to prevent eye contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator or local exhaust ventilation should be used.[1]

Waste Characterization and Regulatory Overview

This compound is considered a hazardous waste. As a polycyclic aromatic hydrocarbon, it falls under regulations set forth by the Resource Conservation and Recovery Act (RCRA) in the United States.[2] While a specific RCRA waste code for pure this compound is not explicitly listed, waste containing this chemical may be classified based on the process that generated it (F or K-listed wastes) or if it exhibits hazardous characteristics (D-listed wastes). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste professional to determine the appropriate waste codes.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following precautionary statement for disposal:

GHS CodeDescription
P501Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Procedure

The proper disposal of this compound follows a systematic process to ensure safety and compliance.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, contaminated lab debris (e.g., weigh boats, contaminated gloves, bench paper), and spill cleanup materials in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and compatible liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Prevent Dusting: If handling the solid powder, moisten it slightly with a suitable solvent (e.g., isopropanol) to prevent the generation of dust.[1][3]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date must also be clearly visible.

  • Container Integrity: Use containers that are in good condition, compatible with the chemical, and can be securely sealed. Keep containers closed at all times except when adding waste.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated satellite accumulation area or a central hazardous waste storage area.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • The storage area should be secure and accessible only to trained personnel.

4. Arranging for Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste manifest with an accurate description of the waste, including the chemical composition and quantity.

5. Spill Response: In the event of a spill:

  • Evacuate the immediate area and alert others.

  • Wearing appropriate PPE, sweep the spilled solid material into a covered container.[1][3] Moisten first to prevent dusting.[1][3]

  • Carefully collect the remaining residue using an absorbent material.

  • Place all cleanup materials into the designated hazardous waste container.

  • Decontaminate the area with soap and water.

Recommended Disposal Methods

The ultimate disposal of this compound must be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF). The primary recommended methods include:

  • Incineration: High-temperature incineration in a hazardous waste incinerator is the preferred method for destroying organic compounds like PAHs.

  • Hazardous Waste Landfill: If incineration is not available, disposal in a permitted hazardous waste landfill is an alternative.

Recycling or returning unused portions of the material to the manufacturer or supplier should be considered if possible.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_lab In the Laboratory cluster_disposal Waste Management & Disposal A Waste Generation (Pure chemical, contaminated labware) B Segregate Waste (Solid vs. Liquid) A->B Step 1 C Collect in Labeled, Closed Hazardous Waste Container B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Contact EHS or Licensed Waste Disposal Contractor D->E Step 4 F Complete Waste Manifest E->F Step 5 G Transport to a Licensed TSDF F->G Step 6 H Final Disposal (Incineration or Landfill) G->H Step 7

Caption: A flowchart of the this compound disposal process.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

Safeguarding Laboratory Personnel: A Guide to Handling Benzo[ghi]fluoranthene

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of Benzo[ghi]fluoranthene are critical for protecting researchers and scientists. This guide provides immediate safety and logistical information, including detailed operational and disposal plans to minimize exposure risk and ensure a secure laboratory environment.

This compound is a polycyclic aromatic hydrocarbon (PAH) that requires careful handling due to its potential health risks.[1] Although there is no commercial production or known use for this compound, it is present in products of incomplete combustion.[1] Adherence to strict safety protocols is paramount for laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure to this compound are inhalation of its aerosol and skin contact.[2] The substance is classified as not classifiable as to its carcinogenicity to humans (Group 3) by the International Agency for Research on Cancer (IARC).[1] However, due to insufficient data on its full health effects, utmost care must be taken during handling.[2]

To mitigate exposure, the following personal protective equipment is mandatory:

  • Respiratory Protection: Use a local exhaust system or other breathing protection to prevent the dispersion of dust.[1][2] In situations where dust is generated, a NIOSH-approved respirator with a P1 filter is recommended.

  • Hand Protection: Wear protective gloves.[1][2] Impervious gloves should be used and inspected before each use.

  • Eye and Face Protection: Safety goggles, a face shield, or eye protection in combination with breathing protection should be worn, especially if the material is in powder form.[2]

  • Skin and Body Protection: Protective clothing is required.[1][2] All protective clothing should be clean and put on before work.

Operational Plan for Safe Handling

A systematic approach to handling this compound in a laboratory setting is crucial to minimize risk.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood with good local exhaust ventilation.

  • Enclose operations whenever possible to contain the chemical.[3]

  • Prevent the dispersion of dust by handling the substance carefully.[1][2]

2. Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the Safety Data Sheet (SDS).

  • Handling:

    • Avoid direct contact with the substance.

    • Do not eat, drink, or smoke in the work area.[2]

    • Weigh and transfer the chemical within a fume hood to minimize inhalation exposure.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Remove contaminated clothing immediately and wash it before reuse.[1][2]

3. Emergency Procedures:

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water and soap.[1][2] Seek medical attention.[1][2]

  • Eye Contact: Immediately rinse the eyes with plenty of water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so.[1][2] Seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spillage: Do not allow the chemical to enter the environment.[1][2] Sweep the spilled substance into covered containers.[1][2] If appropriate, moisten the material first to prevent dusting.[1][2] Carefully collect the remainder and store it for proper disposal.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Waste Collection:

    • Collect waste material in its original container or a suitable, labeled, and sealed container.

    • Do not mix with other waste.

  • Disposal Method:

    • Dispose of the waste material in accordance with national and local regulations.[1][2] This may involve sending it to an approved waste disposal plant.[4]

    • Handle uncleaned containers as you would the product itself.

    • Recycling any unused portion of the material for its approved use or returning it to the manufacturer or supplier are also options to consider.[1]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, limits for related polycyclic aromatic hydrocarbons, measured as coal tar pitch volatiles, provide a reference for safe air quality levels.[3]

ParameterValueSource
OSHA PEL (8-hour TWA) 0.2 mg/m³[3]
NIOSH REL (10-hour TWA) 0.1 mg/m³[3]
ACGIH TLV (8-hour TWA) 0.2 mg/m³[3]

TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit, TLV: Threshold Limit Value

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal start Start: Receive this compound sds Review Safety Data Sheet (SDS) start->sds Step 1 ppe_check Inspect and Don Personal Protective Equipment (PPE) sds->ppe_check Step 2 fume_hood Work in a Chemical Fume Hood ppe_check->fume_hood Step 3 weigh Weigh and Transfer Chemical fume_hood->weigh Step 4 experiment Conduct Experiment weigh->experiment Step 5 decontaminate Decontaminate Work Area experiment->decontaminate Step 6 wash Wash Hands and Exposed Skin decontaminate->wash Step 7 remove_ppe Remove and Store/Dispose of PPE wash->remove_ppe Step 8 collect_waste Collect Waste in Labeled, Sealed Containers remove_ppe->collect_waste Step 9 dispose Dispose of Waste per Regulations collect_waste->dispose Step 10 end End dispose->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[ghi]fluoranthene
Reactant of Route 2
Benzo[ghi]fluoranthene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.